molecular formula C68H109N4O14PS2 B15577065 18:1 Liss Rhod PE

18:1 Liss Rhod PE

Cat. No.: B15577065
M. Wt: 1301.7 g/mol
InChI Key: CGRUMBHIZFKVJB-CJYGVCEBSA-N
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Description

18:1 Liss Rhod PE is a useful research compound. Its molecular formula is C68H109N4O14PS2 and its molecular weight is 1301.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C68H109N4O14PS2

Molecular Weight

1301.7 g/mol

IUPAC Name

azanium 5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate

InChI

InChI=1S/C68H106N3O14PS2.H3N/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(72)81-54-58(84-67(73)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(74,75)82-50-49-69-87(76,77)59-45-48-62(65(53-59)88(78,79)80)68-60-46-43-56(70(9-3)10-4)51-63(60)85-64-52-57(44-47-61(64)68)71(11-5)12-6;/h25-28,43-48,51-53,58,69H,7-24,29-42,49-50,54-55H2,1-6H3,(H-,74,75,78,79,80);1H3/b27-25-,28-26-;/t58-;/m1./s1

InChI Key

CGRUMBHIZFKVJB-CJYGVCEBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Liss Rhod PE: A Fluorescent Probe for Membrane Dynamics and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt), commonly known as 18:1 Liss Rhod PE, is a fluorescently labeled phospholipid indispensable for researchers in cell biology, biophysics, and drug delivery. Its unique structure, comprising a phosphatidylethanolamine (B1630911) (PE) lipid backbone with two oleoyl (B10858665) (18:1) acyl chains and a bright, photostable lissamine rhodamine B fluorophore attached to the headgroup, makes it an exceptional tool for visualizing and quantifying the dynamics of lipid membranes. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is characterized by its vibrant red-orange fluorescence, making it readily detectable in a variety of fluorescence-based applications. Its integration into lipid bilayers allows for the direct visualization and tracking of membrane-associated phenomena.

Chemical and Photophysical Data

The key quantitative parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt)[1][]
Molecular Formula C₆₈H₁₀₉N₄O₁₄PS₂[1]
Molecular Weight 1301.72 g/mol [1][]
CAS Number 384833-00-5[1]
Excitation Maximum (λex) 560 nm[1]
Emission Maximum (λem) 583 nm[1]
Purity >99% (TLC)[3]
Storage Temperature -20°C[]

Key Applications and Experimental Protocols

The utility of this compound spans a wide range of applications, primarily centered on the investigation of lipid bilayer properties and dynamics.

Liposome and Giant Unilamellar Vesicle (GUV) Preparation

This compound is frequently incorporated into artificial lipid bilayers, such as liposomes and GUVs, to visualize their formation, structure, and stability.

Experimental Protocol: GUV Formation by Electroformation

This protocol describes the preparation of GUVs incorporating this compound for fluorescence microscopy studies.

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform. A typical composition for studying lipid rafts is a ternary mixture of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and cholesterol.

    • Add this compound to the lipid mixture at a final concentration of 0.1-1 mol%.

    • Deposit the lipid solution onto indium tin oxide (ITO)-coated glass slides and dry under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Electroformation:

    • Assemble an electroformation chamber using the two ITO slides separated by a silicone spacer.

    • Fill the chamber with a swelling buffer (e.g., sucrose (B13894) solution).

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture. This promotes the swelling of the lipid film and the formation of GUVs.

  • Harvesting and Imaging:

    • Carefully collect the GUV suspension from the chamber.

    • Image the GUVs using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).

Membrane Fusion Assays using Fluorescence Resonance Energy Transfer (FRET)

This compound can act as a FRET acceptor when paired with a suitable donor fluorophore, such as NBD-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl)). This FRET pair is widely used to monitor membrane fusion events.

Experimental Protocol: Liposome Fusion FRET Assay

This protocol outlines a method to quantify membrane fusion between two populations of liposomes.

  • Liposome Preparation:

    • Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.

    • Labeled Vesicles: Incorporate a FRET pair, such as 1 mol% 18:1 NBD-PE (donor) and 1 mol% this compound (acceptor), into the lipid composition.

    • Unlabeled Vesicles: Prepare vesicles with the same lipid composition but without the fluorescent probes.

  • Fusion Assay:

    • Mix the labeled and unlabeled vesicle populations in a fluorometer cuvette at a desired ratio (e.g., 1:9 labeled to unlabeled).

    • Monitor the fluorescence emission of the donor (NBD, ~530 nm) upon excitation at its excitation maximum (~460 nm).

    • Induce fusion by adding a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or calcium ions).

  • Data Analysis:

    • As the labeled and unlabeled vesicles fuse, the surface density of the FRET pair decreases, leading to a reduction in FRET efficiency.

    • This reduction in FRET is observed as an increase in the donor fluorescence intensity.

    • The rate and extent of fusion can be quantified by monitoring the change in donor fluorescence over time.

Live-Cell Imaging and Lipid Raft Visualization

This compound can be used to label the plasma membrane of living cells to study membrane organization and dynamics, including the visualization of lipid rafts.

Experimental Protocol: Labeling Live Cells and Visualizing Lipid Rafts

  • Cell Culture:

    • Culture cells of interest on glass-bottom dishes suitable for fluorescence microscopy.

  • Liposome Preparation for Labeling:

    • Prepare small unilamellar vesicles (SUVs) containing this compound (e.g., 1 mol%) in a physiologically compatible buffer (e.g., PBS).

  • Cell Labeling:

    • Wash the cultured cells with warm PBS.

    • Incubate the cells with the this compound-containing liposomes at 37°C for a specified time (e.g., 10-30 minutes). The fluorescent lipid will spontaneously transfer from the liposomes to the cell membrane.

    • Wash the cells thoroughly with PBS to remove excess liposomes.

  • Imaging:

    • Image the labeled cells using a confocal or epifluorescence microscope.

    • This compound, being an unsaturated lipid, preferentially partitions into the liquid-disordered (Ld) phase of the membrane, allowing for the visualization of liquid-ordered (Lo) domains (lipid rafts) as areas of lower fluorescence intensity.

Visualizations of Workflows and Pathways

To further elucidate the application of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_preparation Liposome Preparation cluster_application Application cluster_analysis Analysis start Start with Lipids in Chloroform add_fluorophore Add this compound start->add_fluorophore dry_film Dry to a Thin Lipid Film add_fluorophore->dry_film hydrate Hydrate with Buffer dry_film->hydrate extrude Extrude to Form Vesicles hydrate->extrude cell_labeling Live Cell Labeling extrude->cell_labeling fret_assay FRET-based Fusion Assay extrude->fret_assay slb_formation Supported Lipid Bilayer Formation extrude->slb_formation microscopy Fluorescence Microscopy cell_labeling->microscopy spectrofluorometry Spectrofluorometry fret_assay->spectrofluorometry slb_formation->microscopy data_analysis Data Analysis microscopy->data_analysis spectrofluorometry->data_analysis

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo phase) cluster_nonraft Non-Raft (Ld phase) (Enriched with this compound) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR_dimer EGFR Dimer (Active) G_protein G-protein EGFR_dimer->G_protein Activation Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) G_protein->Signaling_Cascade Signal Transduction EGFR_monomer EGFR Monomer (Inactive) EGFR_monomer->EGFR_dimer Dimerization & Raft Recruitment EGF EGF Ligand EGF->EGFR_monomer Binding

Caption: Role of lipid rafts in EGFR signaling.

Conclusion

This compound is a powerful and versatile tool for investigating the structure and function of lipid membranes. Its robust fluorescent properties and ability to be incorporated into a variety of model and cellular membrane systems make it an invaluable probe for researchers in numerous scientific disciplines. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the effective utilization of this compound in unraveling the complexities of membrane biology.

References

An In-depth Technical Guide to 18:1 Lissamine Rhodamine PE: A Fluorescent Probe for Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 18:1 Lissamine Rhodamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), a widely utilized fluorescently labeled phospholipid. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, physicochemical properties, and key applications in studying membrane dynamics. Detailed experimental protocols for the preparation of model membrane systems and their analysis using fluorescence-based techniques are provided. Furthermore, this guide illustrates how 18:1 Liss Rhod PE serves as a critical tool in elucidating fundamental membrane processes that are integral to cellular signaling, such as membrane fusion and the formation of lipid microdomains.

Introduction

18:1 Lissamine Rhodamine PE (this compound) is a fluorescent lipid analog that has become an indispensable tool in the study of biological membranes. Its structure consists of a phosphatidylethanolamine (B1630911) (PE) backbone with two oleoyl (B10858665) (18:1) fatty acid chains, and a lissamine rhodamine B fluorophore covalently attached to the headgroup. This amphipathic nature allows for its seamless integration into lipid bilayers, while the potent fluorescence of the rhodamine moiety provides a means to visualize and track membrane behavior. This guide will delve into the core attributes of this probe and its application in advanced research methodologies.

Chemical Structure and Physicochemical Properties

The unique properties of this compound stem from its well-defined chemical structure, which combines the characteristics of a phospholipid with a bright and photostable fluorophore.

Chemical Identity
  • Systematic Name: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt)[1]

  • Common Synonyms: this compound, 18:1 Lissamine rhodamine PE[2]

  • CAS Number: 384833-00-5[1]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆₈H₁₀₉N₄O₁₄PS₂[1]
Molecular Weight 1301.72 g/mol [1]
Physical Form Powder or liquid (in chloroform)
Excitation Maximum (λex) 560 nm[1]
Emission Maximum (λem) 583 nm[1]
Solubility Soluble in ethanol, DMSO, and Chloroform (B151607):Methanol:Water (65:25:4) at 5 mg/mL[3]
Purity >99% (by TLC)[1]
Storage Conditions -20°C, protected from light[1]

Core Applications in Research

This compound is a versatile tool for investigating the structure and dynamics of lipid bilayers. Its primary applications revolve around its use as a fluorescent membrane probe in model systems and living cells.

Visualization of Model Membranes

A primary application of this compound is the labeling of artificial lipid vesicles for visualization by fluorescence microscopy. It is frequently incorporated into Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs) to study their morphology, integrity, and interactions.[4]

Studies of Membrane Fusion and Fission

Membrane fusion and fission are fundamental processes in cellular trafficking, neurotransmission, and viral entry. This compound is extensively used in Förster Resonance Energy Transfer (FRET)-based assays to monitor these events. In a typical membrane fusion assay, it is paired with a donor fluorophore-labeled lipid, such as NBD-PE. The fusion of labeled and unlabeled vesicles leads to a decrease in FRET efficiency as the probes diffuse apart, providing a real-time readout of the fusion process.[5]

Investigation of Lipid Microdomains (Rafts)

Cellular membranes are not homogenous but contain specialized microdomains, often referred to as lipid rafts, which are enriched in certain lipids and proteins and play crucial roles in cell signaling. This compound has been shown to preferentially partition into the liquid-disordered (Ld) phase of phase-separated model membranes.[6][7] This property makes it an excellent tool for visualizing the dynamics and morphology of different lipid phases, providing insights into the biophysical principles governing membrane organization.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Preparation of Labeled Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the formation of LUVs with a defined size, incorporating this compound for fluorescence studies.

  • Lipid Film Preparation:

    • In a glass vial, combine the desired lipids (e.g., DOPC) with this compound (typically at 0.5-1 mol%) from chloroform stocks.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed above the phase transition temperature of the lipids.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • For increased lamellarity breakdown, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[8]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a minimum of 11 times.[9] The final pass should be into the clean syringe.

    • The resulting solution contains a homogenous population of LUVs. Store at 4°C and use within a few days.

Preparation of Labeled Giant Unilamellar Vesicles (GUVs) by Electroformation

This protocol is suitable for generating cell-sized vesicles for direct visualization by microscopy.

  • Lipid Film Preparation on Conductive Slides:

    • Prepare a lipid mixture in chloroform, including this compound (e.g., at 0.5 mol%).

    • Spread a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two indium tin oxide (ITO)-coated glass slides.[10][11]

    • Dry the slides under vacuum for at least 1 hour.[11]

  • Assembly of the Electroformation Chamber:

    • Create a chamber by sandwiching a silicone or Teflon spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.[11]

  • Hydration and Electroformation:

    • Fill the chamber with a non-ionic swelling solution (e.g., sucrose (B13894) solution).[10]

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 1-2 hours at a temperature above the lipid phase transition temperature.

    • Gradually decrease the frequency and voltage before disconnecting the power.

  • Harvesting GUVs:

    • Carefully collect the GUV-containing solution from the chamber. The GUVs are now ready for microscopic observation.

Visualizations

Logical Relationship of Structure to Function

The utility of this compound as a membrane probe is a direct consequence of its molecular architecture.

cluster_structure Chemical Structure cluster_properties Resulting Properties cluster_application Core Application Lipid_Backbone 18:1 Phosphoethanolamine (Hydrophilic Headgroup & Lipophilic Tails) Amphipathic Amphipathic Nature Lipid_Backbone->Amphipathic enables Fluorophore Lissamine Rhodamine B (Fluorescent Moiety) Fluorescence Strong Fluorescence (Ex: 560 nm, Em: 583 nm) Fluorophore->Fluorescence provides Membrane_Probe Fluorescent Membrane Probe Amphipathic->Membrane_Probe facilitates incorporation Fluorescence->Membrane_Probe enables visualization

Caption: Relationship between the chemical structure of this compound and its function.

Experimental Workflow for LUV Preparation and Analysis

The following diagram outlines the major steps in preparing and analyzing fluorescently labeled LUVs.

Start Lipid_Mixing 1. Lipid Mixing (Primary Lipid + this compound) Start->Lipid_Mixing Solvent_Evaporation 2. Solvent Evaporation (Nitrogen Stream + Vacuum) Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydration (Buffer Addition + Vortexing) Solvent_Evaporation->Hydration Freeze_Thaw 4. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 5. Extrusion (Through 100 nm Membrane) Freeze_Thaw->Extrusion Analysis 6. Analysis (e.g., Fluorescence Microscopy, FRET Assay) Extrusion->Analysis End Analysis->End

Caption: Workflow for preparing and analyzing LUVs labeled with this compound.

Role in Understanding Processes Foundational to Cell Signaling

While this compound is not typically used to directly track signaling molecules, it is instrumental in studying the membrane dynamics that are fundamental to signal transduction.

Signaling Cell Signaling Events Membrane_Dynamics Underlying Membrane Dynamics (Studied with this compound) Signaling->Membrane_Dynamics relies on Fusion Membrane Fusion/Fission (e.g., Vesicle Trafficking) Membrane_Dynamics->Fusion Domains Lipid Domain Formation (Signal Platform Assembly) Membrane_Dynamics->Domains Protein_Interaction Protein-Membrane Interaction (Receptor Localization) Membrane_Dynamics->Protein_Interaction

Caption: Role of this compound in studying membrane dynamics relevant to cell signaling.

Conclusion

18:1 Lissamine Rhodamine PE is a powerful and versatile fluorescent probe that has significantly advanced our understanding of lipid membrane biophysics. Its well-characterized properties and ease of incorporation into model membranes make it an ideal tool for a wide range of applications, from the basic visualization of vesicles to sophisticated FRET-based assays of membrane fusion. As research continues to unravel the complexities of cellular membranes, the utility of probes like this compound in providing critical insights into the dynamic processes that underpin cellular function, including signaling, will undoubtedly continue to grow.

References

18:1 Lissamine Rhodamine PE excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, experimental applications, and relevant protocols for 18:1 Lissamine Rhodamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), a widely utilized fluorescently labeled phospholipid. Its utility spans membrane studies, drug delivery system development, and various bio-imaging applications.

Core Spectral Properties

18:1 Lissamine Rhodamine PE is characterized by its distinct excitation and emission spectra in the visible range, making it suitable for fluorescence microscopy and spectroscopy. The oleoyl (B10858665) (18:1) acyl chains confer a low phase transition temperature, ensuring fluidity and ease of incorporation into lipid bilayers at physiological temperatures.

Quantitative Spectral Data

The key spectral characteristics of 18:1 Lissamine Rhodamine PE are summarized in the table below. These values are critical for configuring instrumentation such as fluorescence microscopes, spectrophotometers, and flow cytometers to ensure optimal signal detection and minimize spectral bleed-through in multi-color experiments.

ParameterValueReference(s)
Excitation Maximum (λex) 560 nm[1][2][3]
Emission Maximum (λem) 583 nm[1]
Alternative Emission Maximum 580 nm[3]
Alternative Emission Maximum 579 nm[2]
Molecular Weight ~1301.72 g/mol [4][5][6][7]
Chemical Formula C₆₈H₁₀₉N₄O₁₄PS₂[1][5][6][7][8]

Experimental Protocols

The following sections detail standardized protocols for the characterization and application of 18:1 Lissamine Rhodamine PE in common research contexts.

Determination of Excitation and Emission Spectra

This protocol outlines the fundamental procedure for verifying the spectral characteristics of 18:1 Lissamine Rhodamine PE using a spectrofluorometer.

Materials:

  • 18:1 Lissamine Rhodamine PE

  • Chloroform (B151607) or another suitable organic solvent

  • Phosphate-buffered saline (PBS) or buffer of choice

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 18:1 Lissamine Rhodamine PE in chloroform at a concentration of 1 mg/mL.

  • Solvent Evaporation: In a clean glass vial, aliquot a small volume of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial's surface.

  • Vesicle Formation: Resuspend the lipid film in the desired aqueous buffer (e.g., PBS) to form multilamellar vesicles (MLVs). The final lipid concentration should be in the low micromolar range to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 583 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 570 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (e.g., 560 nm).

    • Scan a range of emission wavelengths (e.g., 570 nm to 700 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

  • Data Analysis: Correct the spectra for buffer blanks and instrument-specific variations.

Preparation of Labeled Liposomes for Cellular Uptake Studies

This protocol describes the incorporation of 18:1 Lissamine Rhodamine PE into liposomes for visualization of their interaction with cells.

Materials:

  • Primary structural lipid (e.g., DOPC, DSPC)

  • Cholesterol (optional, for membrane stabilization)

  • 18:1 Lissamine Rhodamine PE

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Liposome (B1194612) extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, combine the primary lipid, cholesterol (if used), and 18:1 Lissamine Rhodamine PE in chloroform. A typical molar ratio is 95-99% structural lipid and 0.5-5% fluorescent lipid.

  • Lipid Film Formation: Remove the chloroform using a rotary evaporator to create a thin, uniform lipid film on the flask's interior. Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydration: Add the hydration buffer to the flask and agitate to form multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times using a liposome extruder.

  • Purification: To remove any unincorporated dye, the liposome suspension can be purified by size exclusion chromatography or dialysis.

In Vitro Cellular Uptake and Imaging

This protocol details the incubation of labeled liposomes with cultured cells and subsequent visualization by fluorescence microscopy.

Materials:

  • Cultured cells grown on glass coverslips or in imaging-compatible plates

  • Rhodamine-labeled liposomes (from Protocol 2)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Incubation: Replace the cell culture medium with fresh medium containing the rhodamine-labeled liposomes at a predetermined concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove non-internalized liposomes.

  • Fixation: Fix the cells with a 4% PFA solution in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on a microscope slide or image the plate directly using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~580 nm) and the nuclear stain.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of 18:1 Lissamine Rhodamine PE.

G prep Prepare Lipid Mixture (Structural Lipid + 18:1 Liss Rhod PE) film Create Thin Lipid Film (Rotary Evaporation) prep->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude purify Purify Liposomes (Size Exclusion / Dialysis) extrude->purify incubate Incubate with Cells purify->incubate wash_fix Wash and Fix Cells incubate->wash_fix image Fluorescence Microscopy wash_fix->image

Caption: Workflow for liposome preparation and cellular uptake imaging.

G light_source Light Source (e.g., Xenon Lamp) excitation_mono Excitation Monochromator light_source->excitation_mono sample Sample Cuvette (Liss Rhod PE) excitation_mono->sample λex emission_mono Emission Monochromator sample->emission_mono λem detector Detector (PMT) emission_mono->detector

References

A Technical Guide to the Photophysical Properties of Lissamine Rhodamine Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine rhodamine-conjugated lipids are indispensable fluorescent probes in the study of membrane biophysics. Their robust photophysical characteristics, including high extinction coefficients, good quantum yields, and sensitivity to the local environment, make them ideal for a wide array of applications. These include the investigation of membrane structure and dynamics, lipid-protein interactions, and membrane fusion events. This technical guide provides an in-depth overview of the core photophysical properties of common lissamine rhodamine lipids, detailed experimental protocols for their characterization, and visualizations of their application in key biophysical assays.

The most commonly utilized lissamine rhodamine lipid is N-(lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (Rhod-DOPE), where the rhodamine fluorophore is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. This guide will focus primarily on this and similar headgroup-labeled rhodamine lipids.

Core Photophysical Properties

The photophysical properties of lissamine rhodamine lipids are profoundly influenced by their immediate environment, including solvent polarity and the phase of the lipid bilayer. This sensitivity is a key aspect of their utility as membrane probes.

Spectral Characteristics

Lissamine rhodamine lipids exhibit strong absorption in the green-yellow region of the visible spectrum and emit in the orange-red region.

Table 1: Spectral Properties of Lissamine Rhodamine Lipids

CompoundSolvent/SystemExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Lissamine Rhodamine B Sulfonyl ChlorideDichloromethane561 - 567Not Specified≥ 85,000[1]
Lissamine Rhodamine B Sulfonyl ChlorideAqueous Solution~560~58071,500[2]
Rhodamine DHPENot Specified~560~580Not Specified[3][4]
Rhod-DOPE in LiposomesBufferNot Specified560 - 620Not Specified[5]

Note: Rhodamine DHPE is Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters that are particularly sensitive to the lipid environment and probe concentration.

Table 2: Fluorescence Quantum Yield and Lifetime of Lissamine Rhodamine Lipids

CompoundSolvent/SystemQuantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Reference
Lissamine Rhodamine B Sulfonyl ChlorideAqueous Solution0.33Not Specified[2]
Rhod-DOPELiquid-disordered (Ld) phaseNot SpecifiedDecreases with concentration[6][7][8]
Rhod-DOPELiquid-ordered (Lo) phaseNot SpecifiedSignificantly shorter than in Ld phase, strong concentration dependence[6][7][8]

The fluorescence lifetime of Rhod-DOPE is notably shorter in the more rigid liquid-ordered (l(o)) phase compared to the liquid-disordered (l(d)) phase, a phenomenon attributed to enhanced dynamic self-quenching.[6][7][8] This sensitivity allows for the characterization of lipid domains within membranes.

Environmental Effects on Photophysical Properties

Lipid Phase and Concentration Quenching

The organization of the lipid bilayer has a dramatic effect on the fluorescence of lissamine rhodamine lipids. In condensed lipid phases, such as the liquid-ordered (l(o)) phase often associated with lipid rafts, Rhod-DOPE molecules are brought into closer proximity, leading to a significant increase in self-quenching.[6][7] This manifests as a decrease in both fluorescence intensity and lifetime as the probe concentration increases.[9][10] This self-quenching is primarily due to the formation of non-fluorescent dimers through energy transfer without emission.[9][10]

Solvent Effects

The polarity of the solvent can influence the spectral properties of rhodamine dyes. Generally, polar solvents can lead to shifts in the emission spectra.[11][12][13] While less pronounced for the lipid-conjugated forms embedded in a bilayer, the interface between the lipid headgroups and the aqueous environment creates a unique polarity environment that contributes to the observed spectral characteristics.

Key Applications and Experimental Protocols

Lissamine rhodamine lipids are workhorses in membrane biophysics, particularly in Förster Resonance Energy Transfer (FRET) based assays.

FRET and Membrane Fusion Assays

A widely used application is in membrane fusion assays, where lissamine rhodamine lipids (e.g., Rhod-DOPE) act as the acceptor in a FRET pair with a donor fluorophore, typically N-(7-nitro-2,1,3-benzoxadiazol-4-yl)phosphatidylethanolamine (NBD-PE).[14][15][16][17]

Experimental Protocol: Liposome Fusion Assay using NBD-PE/Rhod-DOPE FRET

1. Preparation of Labeled and Unlabeled Liposomes:

  • Prepare two populations of large unilamellar vesicles (LUVs) by extrusion.

  • Labeled Liposomes: Incorporate 1 mol% NBD-PE (donor) and 1 mol% Rhod-DOPE (acceptor) into the lipid mixture during preparation.

  • Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.

2. Fusion Assay Procedure:

  • Mix the labeled and unlabeled liposomes in a fluorescence cuvette at a desired ratio (e.g., 1:9).

  • Set the fluorometer to excite the NBD donor (λex ≈ 460 nm) and monitor its emission (λem ≈ 530 nm).[18]

  • Record the baseline fluorescence of the mixture.

  • Induce fusion by adding a fusogen (e.g., Ca²⁺ for vesicles containing phosphatidylserine, or polyethylene (B3416737) glycol).[15]

  • As the labeled and unlabeled liposomes fuse, the surface density of the NBD and rhodamine probes decreases due to lipid mixing. This increases the average distance between donor and acceptor molecules.

  • The increased distance reduces the efficiency of FRET, leading to an increase in the donor (NBD) fluorescence intensity.

  • Monitor the increase in NBD fluorescence over time to follow the kinetics of membrane fusion.

3. Data Analysis:

  • The percentage of fusion can be calculated by normalizing the observed fluorescence increase to a maximum fluorescence value obtained by disrupting all vesicles with a detergent (e.g., Triton X-100), which simulates 100% lipid mixing.

Membrane_Fusion_FRET_Assay cluster_before Before Fusion cluster_after After Fusion cluster_signal Fluorescence Signal LabeledVesicle Labeled Vesicle D A LabeledVesicle:d->LabeledVesicle:a_node FusedVesicle Fused Vesicle D D A A LabeledVesicle->FusedVesicle Add Fusogen SignalBefore Low Donor Fluorescence (High FRET) UnlabeledVesicle Unlabeled Vesicle UnlabeledVesicle->FusedVesicle d1 a1 SignalAfter High Donor Fluorescence (Low FRET) d2 a2 FLIM_Lipid_Domain_Analysis Sample GUV or SLB with Rhod-DOPE Microscope Confocal Microscope with Pulsed Laser & TCSPC Sample->Microscope Excite at ~560nm RawData Pixel-wise Fluorescence Decay Data Microscope->RawData Collect Photon Arrivals Analysis Fit Decay Curves (Multi-exponential) RawData->Analysis LifetimeMap Fluorescence Lifetime Map Analysis->LifetimeMap Interpretation Interpretation Short Lifetime (τ₁) → Ordered Phase (Lo) Long Lifetime (τ₂) → Disordered Phase (Ld) LifetimeMap->Interpretation

References

An In-Depth Technical Guide to the Fluorescence Mechanism of 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of 18:1 Lissamine Rhodamine B-Phosphoethanolamine (18:1 Liss Rhod PE), a widely utilized fluorescent lipid probe in membrane biophysics and cellular imaging. This document delves into the photophysical principles governing its fluorescence, factors influencing its emission, and its application in key experimental methodologies.

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rhodamine B moiety, a xanthene dye. The fundamental mechanism can be understood through the principles of electronic transitions, as illustrated by the Jablonski diagram.

The Jablonski Diagram for this compound

A Jablonski diagram illustrates the electronic and vibrational states of a fluorophore and the transitions between them. For this compound embedded in a lipid membrane, the diagram is as follows:

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption (fs) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence (ns) s1_v0->s0_v2 Internal Conversion (ns) s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing (ns-µs) s1_v2->s1_v0 Vibrational Relaxation (ps) t1_v0->s0_v0 Phosphorescence (µs-s)

A simplified Jablonski diagram for this compound.

Absorption: The process begins with the absorption of a photon, typically from a laser or arc lamp, which excites a π-electron in the rhodamine B fluorophore from the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (fs) timescale.

Vibrational Relaxation and Internal Conversion: Following excitation, the molecule rapidly loses excess vibrational energy as heat to the surrounding lipid environment through a non-radiative process called vibrational relaxation, relaxing to the lowest vibrational level of the S₁ state. This occurs on the picosecond (ps) timescale. Internal conversion is another non-radiative process where the molecule can transition to a lower electronic state without emitting a photon.

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to one of the vibrational levels of the S₀ ground state by emitting a photon. This radiative process is known as fluorescence and occurs on the nanosecond (ns) timescale. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Intersystem Crossing and Phosphorescence: Alternatively, the molecule in the S₁ state can undergo intersystem crossing to the first excited triplet state (T₁). From the T₁ state, it can return to the S₀ ground state by emitting a photon (phosphorescence) or through non-radiative processes. Phosphorescence is a much slower process than fluorescence, occurring on the microsecond (µs) to second (s) timescale. For rhodamine dyes, the quantum yield of intersystem crossing is generally low, meaning fluorescence is the dominant de-excitation pathway.

Quantitative Fluorescence Properties

The fluorescence of this compound is characterized by several key quantitative parameters, which are sensitive to the local membrane environment.

PropertyValueConditions
Excitation Maximum (λex) ~560 nmIn chloroform (B151607) and lipid membranes.
Emission Maximum (λem) ~583 nmIn chloroform and lipid membranes.
Fluorescence Lifetime (τ) ~3.0 nsIn DPhPC membranes.[1]
Fluorescence Quantum Yield (ΦF) VariesDependent on lipid phase and probe concentration.
Steady-State Anisotropy (r) VariesDependent on membrane fluidity and probe aggregation.

Note: The fluorescence quantum yield and anisotropy are highly dependent on the lipid composition and phase of the membrane. For instance, the fluorescence lifetime of Rhod-DOPE (a similar rhodamine-labeled lipid) is significantly shorter in liquid-ordered (l₀) phases compared to liquid-disordered (lₔ) phases, especially at higher probe concentrations, due to dynamic self-quenching.[2][3][4]

Factors Influencing Fluorescence

The fluorescence emission of this compound is not static but is modulated by its immediate environment within the lipid bilayer.

  • Solvent Polarity: The rhodamine B fluorophore is sensitive to the polarity of its surroundings. Changes in the polarity of the lipid headgroup region can lead to shifts in the excitation and emission spectra.

  • pH: The fluorescence of rhodamine dyes can be pH-dependent. While the lipid anchor of this compound positions the fluorophore at the membrane interface, significant changes in the bulk pH can still influence its protonation state and thus its fluorescence properties.

  • Aggregation and Self-Quenching: At high concentrations within the membrane, this compound molecules can form non-fluorescent dimers or aggregates, leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ) or self-quenching. This is particularly prominent in more ordered membrane phases where the probe may be concentrated in specific domains.[2][4]

  • Membrane Fluidity/Phase: The rotational mobility of the fluorophore is influenced by the fluidity of the surrounding lipid acyl chains. In more rigid, gel-phase or liquid-ordered phase membranes, the rotational motion is restricted, which can affect fluorescence anisotropy. This compound preferentially partitions into the liquid-disordered (Ld) phase of phase-separated membranes.[5][6]

Key Experimental Applications and Protocols

This compound is a versatile tool for investigating various aspects of membrane structure and dynamics.

Visualization of Lipid Domains and Rafts

This compound is commonly used to visualize lipid domains, particularly in model membranes like Giant Unilamellar Vesicles (GUVs). Due to its preference for the liquid-disordered phase, it can be used to negatively stain liquid-ordered domains (lipid rafts).[5][6][7]

Experimental Workflow: GUV Preparation and Imaging of Lipid Domains

GUV_Lipid_Domain_Workflow cluster_prep GUV Preparation cluster_imaging Microscopy lipid_mix 1. Prepare Lipid Mixture (e.g., DOPC:DPPC:Cholesterol) + 0.1 mol% this compound film 2. Create Thin Lipid Film lipid_mix->film hydration 3. Hydrate Film (e.g., Electroformation or Gentle Hydration) film->hydration guvs 4. Harvest GUVs hydration->guvs microscope 5. Mount GUVs on Microscope Slide guvs->microscope Transfer to Imaging Chamber excitation 6. Excite Rhodamine (~560 nm laser) microscope->excitation emission 7. Collect Emission (~580-620 nm) excitation->emission image 8. Image Acquisition (Confocal or Epifluorescence) emission->image

Workflow for visualizing lipid domains in GUVs using this compound.

Protocol: GUV Formation by Electroformation for Lipid Domain Visualization

  • Lipid Mixture Preparation: Prepare a lipid mixture in chloroform. A common composition for generating phase-separated vesicles is a ternary mixture of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and cholesterol in a 1:1:1 molar ratio. Add 0.1-0.5 mol% of this compound to the lipid mixture.

  • Lipid Film Deposition: Deposit the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides and spread it evenly. Evaporate the solvent under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin, dry lipid film.

  • Assembly of Electroformation Chamber: Assemble the electroformation chamber by placing a silicone spacer between two ITO slides with the conductive sides facing each other.

  • Hydration: Fill the chamber with a sucrose (B13894) solution (e.g., 200 mM).

  • Electroformation: Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the highest melting point lipid (e.g., 60°C for DPPC).

  • GUV Harvesting: Gently collect the GUVs from the chamber.

  • Microscopy: Transfer the GUV suspension to an imaging chamber. Image the vesicles using a confocal microscope equipped with a laser line suitable for exciting rhodamine (e.g., 561 nm) and a detector to collect the emitted fluorescence (e.g., 570-620 nm). The liquid-disordered phases will appear fluorescent, while the liquid-ordered phases will be dark.

Membrane Fusion Assays (FRET-based)

This compound is frequently used as a Förster Resonance Energy Transfer (FRET) acceptor in combination with a suitable donor, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), to monitor membrane fusion.[8][9]

Signaling Pathway: FRET-Based Membrane Fusion Assay

FRET_Fusion_Assay cluster_before Before Fusion cluster_after After Fusion vesicle_labeled Labeled Vesicle (NBD-PE & Liss Rhod PE) vesicle_unlabeled Unlabeled Vesicle fused_vesicle Fused Vesicle vesicle_labeled->fused_vesicle Fusion fret FRET Occurs no_fret FRET Decreases

Principle of a FRET-based membrane fusion assay.

Protocol: Bulk Membrane Fusion Assay using NBD-PE and this compound

  • Prepare Labeled Vesicles: Prepare a population of small unilamellar vesicles (SUVs) containing 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor) in a background of your lipid of interest (e.g., POPC). This can be done by lipid film hydration followed by sonication or extrusion.

  • Prepare Unlabeled Vesicles: Prepare a separate population of unlabeled SUVs of the same lipid composition.

  • Initiate Fusion: In a fluorometer cuvette, mix the labeled and unlabeled vesicle populations at a specific ratio (e.g., 1:4 labeled to unlabeled).

  • Induce Fusion: Add a fusogenic agent (e.g., Ca²⁺ for vesicles containing anionic lipids, or specific proteins like SNAREs).

  • Monitor Fluorescence: Excite the NBD fluorophore (λex ≈ 460 nm) and monitor the emission of both the NBD (λem ≈ 535 nm) and the rhodamine (λem ≈ 583 nm) over time.

  • Data Analysis: As fusion occurs, the probes from the labeled vesicles will be diluted into the membranes of the unlabeled vesicles, increasing the average distance between the NBD donors and rhodamine acceptors. This leads to a decrease in FRET efficiency, resulting in an increase in NBD fluorescence and a decrease in rhodamine fluorescence. The change in the ratio of donor to acceptor fluorescence intensity over time is a measure of the rate and extent of membrane fusion.

Supported Lipid Bilayer (SLB) Formation and Characterization

This compound can be incorporated into SLBs to visualize their formation and to assess their quality (e.g., homogeneity and fluidity) using techniques like Fluorescence Recovery After Photobleaching (FRAP).

Experimental Workflow: Supported Lipid Bilayer (SLB) Formation

SLB_Formation_Workflow start Start prepare_vesicles 1. Prepare SUVs with 0.1-1 mol% this compound start->prepare_vesicles clean_substrate 2. Clean Substrate (e.g., Glass, SiO₂) prepare_vesicles->clean_substrate incubate 3. Incubate Vesicles with Substrate clean_substrate->incubate vesicle_rupture 4. Vesicles Adsorb and Rupture incubate->vesicle_rupture slb_formation 5. Bilayer Forms vesicle_rupture->slb_formation rinse 6. Rinse to Remove Excess Vesicles slb_formation->rinse characterize 7. Characterize SLB (e.g., FRAP) rinse->characterize end End characterize->end

Workflow for the formation of a supported lipid bilayer (SLB).

Protocol: SLB Formation by Vesicle Fusion

  • Substrate Preparation: Thoroughly clean the substrate (e.g., a glass coverslip) to render it hydrophilic. This can be achieved by piranha etching or plasma cleaning.

  • Vesicle Preparation: Prepare SUVs of the desired lipid composition, including 0.1-1 mol% this compound, by sonication or extrusion.

  • Vesicle Fusion: Add the SUV suspension to the cleaned substrate. The vesicles will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer. The incubation time can vary from minutes to an hour.

  • Rinsing: Gently rinse the substrate with buffer to remove any unfused vesicles.

  • Characterization (FRAP):

    • Image the SLB using a confocal microscope.

    • Select a region of interest (ROI) and photobleach the this compound in that region using a high-intensity laser pulse.

    • Acquire a time-lapse series of images of the bleached region.

    • Monitor the recovery of fluorescence in the ROI as unbleached probes diffuse in from the surrounding area.

    • The rate and extent of fluorescence recovery provide information about the lateral diffusion coefficient of the lipids and the mobile fraction, respectively, which are indicators of the fluidity and completeness of the bilayer.

Conclusion

This compound is a powerful and versatile fluorescent probe for studying lipid membranes. Its fluorescence properties are intrinsically linked to its molecular structure and are highly sensitive to the local membrane environment. A thorough understanding of its photophysical mechanism, as outlined in this guide, is crucial for the accurate design, execution, and interpretation of experiments in membrane biophysics and drug development. By carefully considering the factors that influence its fluorescence and by employing appropriate experimental protocols, researchers can leverage the unique capabilities of this compound to gain valuable insights into the complex world of biological membranes.

References

A Technical Guide to Förster Resonance Energy Transfer (FRET) using 18:1 Lissamine Rhodamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Förster Resonance Energy Transfer (FRET) and its practical application in studying membrane dynamics, with a specific focus on the use of 1:2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) as a fluorescent acceptor. This guide provides detailed experimental protocols, quantitative data, and visual representations to facilitate a comprehensive understanding of this powerful technique.

The Core Principle of Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] An excited donor fluorophore can transfer its energy to a nearby acceptor fluorophore without the emission of a photon.[1][3] This energy transfer is mediated by a dipole-dipole coupling and is exquisitely sensitive to the distance between the donor and acceptor molecules, typically occurring over distances of 1-10 nanometers.[1][2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a powerful "spectroscopic ruler" for measuring molecular-scale distances.[1][2]

Several key factors govern the efficiency of FRET:

  • Distance between Donor and Acceptor: The rate of energy transfer is inversely proportional to the sixth power of the distance separating the two molecules.[4]

  • Spectral Overlap: The emission spectrum of the donor molecule must overlap with the excitation spectrum of the acceptor molecule.[4]

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

A commonly used FRET pair for studying lipid dynamics is N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) phosphatidylethanolamine (B1630911) (NBD-PE) as the donor and N-(lissamine rhodamine B sulfonyl) PE (Liss Rhod PE) as the acceptor.[5]

18:1 Lissamine Rhodamine PE: A Key FRET Acceptor

18:1 Lissamine Rhodamine PE is a fluorescently labeled lipid widely used as a FRET acceptor in membrane studies.[6][7] Its rhodamine B fluorophore is attached to the headgroup of a phosphatidylethanolamine (PE) molecule with an 18:1 (oleoyl) acyl chain. This structure allows for its incorporation into lipid bilayers, mimicking the behavior of natural phospholipids.

Physicochemical Properties

The successful application of this compound in FRET assays is dependent on its photophysical properties, which are summarized in the table below.

PropertyValueReferences
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt)[8][9]
Molecular Formula C68H109N4O14PS2[7][8]
Molecular Weight 1301.72 g/mol [7]
Excitation Maximum (λex) ~560 nm[8][10]
Emission Maximum (λem) ~580-583 nm[8][10]
Purity >99% (TLC)[7][8]
Storage Temperature -20°C[7][8]
The NBD-PE/18:1 Liss Rhod PE FRET Pair

The combination of NBD-PE as a donor and this compound as an acceptor is a well-established FRET pair for monitoring membrane fusion and lipid mixing. The emission spectrum of NBD-PE overlaps significantly with the excitation spectrum of Lissamine Rhodamine B PE, a prerequisite for efficient FRET. The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the NBD-PE/Rhodamine-PE pair is approximately 5 nm.[4]

Experimental Application: Liposome (B1194612) Fusion Assay

A primary application of the NBD-PE/18:1 Liss Rhod PE FRET pair is in liposome fusion assays. This assay monitors the mixing of lipid membranes between two populations of liposomes.

Principle of the Assay

The assay involves two populations of liposomes:

  • Labeled Liposomes: These liposomes are co-labeled with both the FRET donor (NBD-PE) and the FRET acceptor (this compound) at a concentration that promotes high FRET efficiency.

  • Unlabeled Liposomes: These liposomes do not contain any fluorophores.

When the labeled liposomes are intact, the close proximity of the donor and acceptor molecules results in efficient FRET. Upon excitation of the NBD donor, a significant portion of the energy is transferred to the rhodamine acceptor, leading to rhodamine emission and quenching of the NBD fluorescence.

When the labeled and unlabeled liposomes fuse, their lipid membranes intermix. This dilution of the fluorescently labeled lipids increases the average distance between the donor and acceptor molecules. Consequently, the FRET efficiency decreases, resulting in an increase in the donor's (NBD) fluorescence intensity and a decrease in the acceptor's (rhodamine) fluorescence intensity. The change in NBD fluorescence over time is a direct measure of the rate and extent of liposome fusion.

FRET_Liposome_Fusion_Assay cluster_before Before Fusion cluster_after After Fusion Labeled_Vesicle Labeled Vesicle NBD_donor NBD Rhod_acceptor Rhod Fused_Vesicle Fused Vesicle Unlabeled_Vesicle Unlabeled Vesicle NBD_donor->Rhod_acceptor Energy Transfer NBD_Emission NBD Emission (535 nm) NBD_donor->NBD_Emission Quenched FRET FRET Rhod_acceptor->FRET Emission (583 nm) NBD_diluted NBD NBD_diluted->NBD_Emission Increased Emission Rhod_diluted Rhod Excitation Excitation (460 nm) Excitation->NBD_donor Excitation->NBD_diluted

Caption: Principle of the FRET-based liposome fusion assay.

Experimental Protocol

This protocol outlines a typical liposome fusion assay using NBD-PE and this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (18:1 NBD-PE)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (this compound)

  • Organic solvent (e.g., chloroform)

  • Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare a lipid mixture in chloroform (B151607) containing the main lipid (e.g., DOPC), 0.5-1 mol% NBD-PE, and 0.5-1 mol% this compound.

    • Unlabeled Liposomes: Prepare a lipid mixture of only the main lipid (e.g., DOPC).

    • Mock-Fused (Calibrating) Liposomes: Prepare a lipid mixture with a diluted concentration of the fluorophores that represents 100% fusion (e.g., 0.05 mol% NBD-PE and 0.05 mol% this compound if using a 1:9 labeled to unlabeled ratio).

    • Dry the lipid mixtures to a thin film under a stream of nitrogen gas.

    • Hydrate the lipid films with the desired buffer to a final lipid concentration of 1 mM.

    • Subject the liposome suspensions to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm) to create unilamellar vesicles of a defined size.

  • Fusion Assay:

    • Set the fluorometer excitation wavelength to 460 nm and the emission wavelength to 535 nm to monitor NBD fluorescence.

    • In a cuvette, mix labeled and unlabeled liposomes at a specific ratio (e.g., 1:9).

    • Record the baseline fluorescence (I₀). This represents 0% fusion.

    • Induce fusion using the desired method (e.g., addition of a fusogenic agent, change in temperature or pH).

    • Continuously monitor the increase in NBD fluorescence over time (I(t)).

    • After the reaction reaches a plateau or at the desired endpoint, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. Alternatively, measure the fluorescence of the mock-fused liposomes to determine the maximum fluorescence (I_max), representing 100% fusion.

  • Data Analysis:

    • The percentage of fusion at a given time (t) can be calculated using the following equation: % Fusion(t) = [(I(t) - I₀) / (I_max - I₀)] * 100

Liposome_Fusion_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Lipid_Mixing 1. Prepare Lipid Mixtures (Labeled, Unlabeled, Mock-Fused) Film_Formation 2. Dry to Thin Film Lipid_Mixing->Film_Formation Hydration 3. Hydrate with Buffer Film_Formation->Hydration Freeze_Thaw 4. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 5. Extrude to Form LUVs Freeze_Thaw->Extrusion Mix_Liposomes 6. Mix Labeled & Unlabeled Liposomes (e.g., 1:9) Extrusion->Mix_Liposomes Baseline 7. Record Baseline Fluorescence (I₀) Mix_Liposomes->Baseline Induce_Fusion 8. Induce Fusion Baseline->Induce_Fusion Monitor_Fluorescence 9. Monitor NBD Fluorescence Increase (I(t)) Induce_Fusion->Monitor_Fluorescence Max_Fluorescence 10. Determine Max Fluorescence (I_max) Monitor_Fluorescence->Max_Fluorescence Calculate_Fusion 11. Calculate % Fusion vs. Time Max_Fluorescence->Calculate_Fusion

Caption: Experimental workflow for a liposome fusion assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the NBD-PE/18:1 Liss Rhod PE FRET pair and their use in liposome fusion assays.

ParameterValueReferences
NBD-PE Excitation Max (λex) ~463 nm[9][10]
NBD-PE Emission Max (λem) ~536 nm[9][10]
NBD-PE Extinction Coefficient (ε) 22,000 M⁻¹cm⁻¹[9]
This compound Excitation Max (λex) ~560 nm[8][10]
This compound Emission Max (λem) ~580-583 nm[8][10]
Förster Distance (R₀) for NBD-PE/Rhodamine-PE ~5 nm[4]
Typical Labeled Liposome Concentration 0.5 - 1.0 mol% of each fluorophore
Typical Labeled to Unlabeled Liposome Ratio 1:9

Signaling Pathways and Logical Relationships

The logical relationship in a FRET-based fusion assay is a direct consequence of the distance-dependent nature of the energy transfer.

FRET_Logic Fusion Membrane Fusion Lipid_Mixing Intermixing of Lipids Fusion->Lipid_Mixing leads to Increase_Distance Increased Donor-Acceptor Distance Lipid_Mixing->Increase_Distance causes Decrease_FRET Decreased FRET Efficiency Increase_Distance->Decrease_FRET results in Increase_Donor_Fluorescence Increased NBD Fluorescence Decrease_FRET->Increase_Donor_Fluorescence Decrease_Acceptor_Fluorescence Decreased Rhodamine Fluorescence Decrease_FRET->Decrease_Acceptor_Fluorescence

Caption: Logical flow of events in a FRET fusion assay.

Conclusion

The use of 18:1 Lissamine Rhodamine PE as a FRET acceptor in conjunction with an NBD-PE donor provides a robust and sensitive method for investigating membrane fusion and lipid mixing events. This technical guide has provided the fundamental principles, detailed experimental protocols, and essential quantitative data to empower researchers, scientists, and drug development professionals to effectively utilize this powerful technique in their studies of membrane dynamics. The high sensitivity of FRET to nanoscale distances makes it an invaluable tool for elucidating the mechanisms of various biological processes involving membrane fusion, such as viral entry, neurotransmitter release, and intracellular trafficking.

References

An In-Depth Technical Guide to 18:1 Liss Rhod PE for Studying Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorescent Probes in Membrane Biophysics

The study of lipid bilayers is fundamental to understanding cellular processes, from signaling to membrane trafficking and drug delivery.[1] Since lipids themselves are generally not fluorescent, extrinsic fluorescent probes are indispensable tools for visualizing and quantifying the properties of model and biological membranes.[2][3] Among these, lipid-linked fluorophores that mimic the behavior of endogenous lipids are particularly valuable.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Lissamine rhodamine B sulfonyl), or 18:1 Liss Rhod PE , is a fluorescently labeled phospholipid widely used to investigate the structural and dynamic properties of lipid bilayers.[4] It consists of a phosphatidylethanolamine (B1630911) (PE) headgroup, two oleoyl (B10858665) (18:1) acyl chains, and the Lissamine Rhodamine B fluorophore attached to the headgroup.[5][6] This structure allows it to integrate into lipid membranes, serving as a reliable reporter for a variety of biophysical phenomena. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties of this compound

The utility of this compound stems from its well-defined chemical and photophysical characteristics. These properties are summarized below.

Physical and Chemical Properties
PropertyValueSource
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt)[5][]
Molecular Formula C68H109N4O14PS2[5][]
Molecular Weight 1301.715 g/mol [5][]
Purity >99% (by TLC)[5][8]
Storage Temperature -20°C[5][8]
Spectroscopic Properties

The fluorescence of Lissamine Rhodamine B is central to its function as a membrane probe.

PropertyWavelength (nm)Source
Excitation Maximum (λex) 560 nm[5][9]
Emission Maximum (λem) 583 nm[5][9]

Key Applications in Lipid Bilayer Research

This compound is a versatile tool employed in several key areas of membrane research, primarily due to its utility in fluorescence-based assays.

Membrane Labeling and Visualization

The most direct application of this compound is as a general-purpose label for lipid membranes. It is frequently incorporated at low molar percentages (typically 0.1 to 1 mol%) into giant unilamellar vesicles (GUVs), small unilamellar vesicles (SUVs), and supported lipid bilayers (SLBs) for visualization via confocal or total internal reflection fluorescence (TIRF) microscopy.[8][10][11] This allows for direct observation of vesicle morphology, integrity, and interaction with other molecules or surfaces.[4][12]

Membrane Fusion Assays

A prominent use of this compound is in lipid-mixing assays to study membrane fusion.[9][13] It often serves as the acceptor in a Förster Resonance Energy Transfer (FRET) pair with a donor probe like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-phosphatidylethanolamine).[14][15] The principle relies on the dequenching of the donor's fluorescence or a change in the acceptor's emission as the probes are diluted upon the fusion of labeled and unlabeled vesicle populations.[14][16]

Lipid Diffusion and Dynamics

The lateral mobility of lipids within a bilayer is a critical parameter reflecting membrane fluidity. Techniques like Fluorescence Recovery After Photobleaching (FRAP) utilize probes such as this compound to measure diffusion coefficients.[17][18] In a FRAP experiment, a laser is used to bleach the fluorophores in a small region of the membrane, and the rate at which unbleached probes diffuse back into this region is measured to calculate lipid mobility.[18][19]

Studying Lipid Domains and Rafts

Lipid rafts are specialized microdomains within membranes that are often enriched in cholesterol and sphingolipids.[20] Fluorescent probes are crucial tools for studying the organization and dynamics of these domains.[21][22] While this compound itself is not always a specific marker for a particular phase, its partitioning behavior and diffusion can be used to infer the presence and properties of different lipid environments within a heterogeneous bilayer.[1][23]

Experimental Protocols and Workflows

Successful application of this compound requires robust experimental design. The following sections detail common workflows and protocols.

General Experimental Workflow

The following diagram outlines a typical workflow for experiments involving fluorescently labeled vesicles.

G prep->mix mix->film film->hydrate hydrate->exp exp->imaging imaging->analysis analysis->results prep Lipid Stock Preparation mix Mixing Lipids (e.g., DOPC + this compound) film Lipid Film Formation (Solvent Evaporation) hydrate Hydration & Vesicle Formation (e.g., Electroformation for GUVs) exp Experimental Assay imaging Data Acquisition (e.g., Confocal Microscopy, Spectroscopy) analysis Data Analysis (Intensity, FRAP Curve, FRET Efficiency) results Interpretation & Results

Caption: General workflow for lipid bilayer studies using this compound.

Protocol: FRET-Based Membrane Fusion Assay

This protocol describes a common lipid-mixing assay using NBD-PE (donor) and Liss Rhodamine-PE (acceptor) to monitor membrane fusion.[14][16][24]

  • Preparation of Labeled Liposomes:

    • Prepare a lipid mixture in chloroform (B151607) containing a primary lipid (e.g., DOPC), 1 mol% NBD-PE, and 1 mol% this compound.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen, followed by desiccation under vacuum for at least 2 hours.

    • Hydrate the film with the desired buffer to form liposomes (e.g., via extrusion for LUVs). This creates the "labeled" vesicle population where FRET is high.

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as above but using only the primary lipid (e.g., DOPC) without any fluorescent probes.

  • Fusion Experiment:

    • In a fluorometer cuvette, add the unlabeled liposomes at a 9:1 ratio to the labeled liposomes (e.g., 90 µM unlabeled to 10 µM labeled).[24]

    • Set the spectrofluorometer to excite the NBD donor (λex ≈ 460-470 nm) and record the emission of both the NBD (λem ≈ 535 nm) and the Rhodamine (λem ≈ 585 nm).[14][24]

    • Initiate fusion by adding a fusogen (e.g., calcium ions, specific proteins).

  • Data Analysis:

    • As fusion occurs, the probes from the labeled vesicles mix with the lipids of the unlabeled vesicles.

    • This increases the average distance between donor and acceptor molecules, leading to a decrease in FRET efficiency.

    • The resulting signal is an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence.[14] The change in intensity over time reflects the rate of lipid mixing.

G cluster_0 Pre-Fusion State cluster_1 Post-Fusion State labeled Labeled Vesicle (NBD + Rhod-PE) fret High FRET (Donor Quenched) fused Fused Vesicle (Probes Diluted) labeled->fused  + Unlabeled Vesicle  + Fusogen unlabeled Unlabeled Vesicle nofret Low FRET (Donor De-quenched)

Caption: Principle of a FRET-based lipid mixing assay for membrane fusion.

Protocol: Fluorescence Recovery After Photobleaching (FRAP)

This protocol outlines the steps to measure lipid lateral diffusion using this compound.[18][19]

  • Sample Preparation:

    • Prepare GUVs or a supported lipid bilayer (SLB) containing 0.5-1 mol% this compound.

    • Mount the sample on a confocal laser scanning microscope.

  • Pre-Bleach Imaging:

    • Using low laser power, acquire a few initial images of the membrane to establish a baseline fluorescence intensity (I_pre).

  • Photobleaching:

    • Define a region of interest (ROI) on the membrane.

    • Irradiate the ROI with a brief, high-intensity laser pulse (at λ ≈ 560 nm) to photobleach the this compound molecules within that area.

  • Post-Bleach Imaging:

    • Immediately following the bleach pulse, switch back to low laser power and acquire a time-lapse series of images of the membrane.

    • Monitor the recovery of fluorescence within the bleached ROI as unbleached probes from the surrounding area diffuse into it.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity over time.

    • Fit the resulting recovery curve to a diffusion model to extract the mobile fraction and the lateral diffusion coefficient (D). A faster recovery corresponds to a higher diffusion coefficient and greater membrane fluidity.[19]

G start Prepare Labeled Membrane (e.g., GUV with 1% Rhod-PE) pre_bleach Acquire Pre-Bleach Image (Low Laser Power) start->pre_bleach bleach Photobleach ROI (High-Intensity Laser Pulse) pre_bleach->bleach post_bleach Acquire Post-Bleach Image Series (Time-Lapse, Low Power) bleach->post_bleach analysis Analyze Fluorescence Recovery Curve post_bleach->analysis result Calculate Diffusion Coefficient (D) & Mobile Fraction analysis->result

Caption: Workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

Important Considerations and Potential Artifacts

While this compound is a powerful tool, researchers must be aware of potential complications.

  • Probe-Induced Perturbations: The addition of any extrinsic probe can potentially alter the properties of the host membrane.[1][2] The bulky rhodamine headgroup may affect local lipid packing. It is crucial to use the lowest possible probe concentration that provides an adequate signal-to-noise ratio.

  • Probe Aggregation: At higher concentrations, rhodamine-labeled lipids can self-quench or form aggregates, which can lead to artifacts in fluorescence measurements.[25] One study noted that in the liquid-crystalline state, probe aggregation occurs above a threshold of approximately 0.2 mol/mol phospholipids.[25]

  • Phase Partitioning: The partitioning of this compound between different lipid phases (e.g., liquid-ordered vs. liquid-disordered) is not always predictable and can be influenced by the specific lipid composition of the membrane.[1] This behavior must be characterized for the system under study rather than assumed.

Conclusion

This compound is an essential fluorescent lipid analog for the biophysical characterization of lipid bilayers. Its well-defined spectroscopic properties make it suitable for a range of applications, including direct membrane visualization, FRET-based fusion assays, and FRAP-based diffusion studies. By employing carefully designed experiments and remaining mindful of potential artifacts, researchers can leverage this compound to gain significant insights into the complex structure and dynamics of lipid membranes, aiding in basic science discoveries and the development of lipid-based drug delivery systems.[26][27]

References

An In-depth Technical Guide to the Applications of 18:1 Liss Rhod PE in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE), a fluorescently labeled phospholipid, in the study of model membranes. Its utility in various biophysical assays makes it an invaluable tool for understanding membrane dynamics, protein-lipid interactions, and drug delivery mechanisms.

Core Application: FRET-Based Membrane Fusion Assays

This compound is most prominently used as a fluorescent acceptor in Förster Resonance Energy Transfer (FRET) assays to monitor the lipid mixing stage of membrane fusion.[1] In this classic assay, it is paired with a donor fluorophore, typically N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine (NBD-PE).[1]

The principle relies on the proximity of the donor and acceptor probes within the same membrane.[2] When NBD-PE (donor) and Liss Rhod PE (acceptor) are incorporated into the same vesicle population at a sufficient concentration, excitation of the donor leads to energy transfer to the acceptor, resulting in quenched donor fluorescence and sensitized acceptor emission.[1][2] When these labeled vesicles fuse with an unlabeled vesicle population, the probes are diluted throughout the newly mixed membrane. This increase in the average distance between donor and acceptor molecules leads to a decrease in FRET efficiency, which can be monitored as an increase in the donor's fluorescence intensity.[1][2]

Quantitative Data for FRET-Based Fusion Assays

The following table summarizes typical concentrations and spectral properties used in lipid mixing assays.

ParameterValueApplication NotesSource(s)
Probe Concentration 0.5 - 0.8 mol% (each of NBD-PE and Rhod-PE)Sufficient for FRET to occur in the labeled liposome (B1194612) population.[3][4]
Labeled:Unlabeled Vesicle Ratio 1:9 to 1:7 (molar or w/w ratio)A higher proportion of unlabeled vesicles ensures a significant dilution of the probes upon fusion.[3][5]
NBD-PE Excitation / Emission ~460-470 nm / ~535 nmDonor fluorophore. Its fluorescence de-quenching is monitored.[2][3][4]
Liss Rhod PE Excitation / Emission ~560 nm / ~583-590 nmAcceptor fluorophore. Its sensitized emission can also be monitored.[2][6]
Förster Radius (R₀) ~50-60 ÅThe distance at which FRET efficiency is 50%. This value is typical for the NBD/Rhodamine pair.[7][8]
Experimental Workflow: Lipid Mixing Assay

The workflow for a typical FRET-based lipid mixing assay is depicted below. The process involves preparing distinct populations of labeled and unlabeled vesicles, mixing them, initiating fusion, and monitoring the change in fluorescence.

FRET_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_ctrl Control & Normalization prep_labeled Prepare Labeled Vesicles (e.g., 0.8% NBD-PE, 0.8% Liss Rhod PE) mix Mix Labeled and Unlabeled Vesicles (e.g., 1:9 molar ratio) in cuvette prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles prep_unlabeled->mix prep_mock Prepare Mock-Fused Vesicles (0.08% NBD-PE, 0.08% Liss Rhod PE) f100 Measure Max Fluorescence (Fₘₐₓ) using Mock-Fused Vesicles or Detergent prep_mock->f100 f0 Measure Initial Fluorescence (F₀) mix->f0 induce Induce Fusion (e.g., add Ca²⁺, protein fusogen, PEG) f0->induce monitor Monitor Fluorescence Change over Time (Fₜ) induce->monitor calculate Calculate % Fusion monitor->calculate f100->calculate FRET_Principle cluster_before Before Fusion cluster_after After Fusion LUV_labeled Labeled Vesicle LUV_unlabeled Unlabeled Vesicle NBD1 D Rhod1 A NBD1->Rhod1 NBD2 D NBD2->Rhod1 LUV_fused Fused Vesicle fret_arrow FRET label_fret High FRET Low Donor Fluorescence NBD3 D Rhod2 A NBD4 D label_nofret Low FRET High Donor Fluorescence Protein_Lipid_Workflow cluster_prep Preparation cluster_assay Binding & Separation cluster_analysis Analysis prep_suv Prepare SUVs labeled with This compound incubate Incubate Labeled SUVs with Protein prep_suv->incubate express_prot Express Protein of Interest (e.g., with a fluorescent tag like mEGFP) express_prot->incubate sucrose Load Mixture onto Sucrose Density Gradient incubate->sucrose centrifuge Centrifuge to Separate Components by Density sucrose->centrifuge collect Collect Top (Vesicle-Bound) and Bottom (Unbound) Fractions centrifuge->collect measure Measure Fluorescence of Each Fraction (Rhodamine for SUVs, mEGFP for Protein) collect->measure analyze Analyze Ratio of Top/Bottom Fluorescence to Determine Association measure->analyze

References

The Role of Fluorescent Lipids in Membrane Integrity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of fluorescent lipids in the study of biological membrane integrity. We will delve into the core principles, methodologies, and data interpretation, offering a valuable resource for researchers in cell biology, biophysics, and pharmacology. The strategic use of fluorescent lipid probes allows for the sensitive and quantitative assessment of membrane properties such as lipid packing, phase behavior, fusion, and permeability, which are critical to cellular function and drug-membrane interactions.

Core Principles: Fluorescent Lipids as Reporters of Membrane Dynamics

Fluorescent lipids are analogues of natural lipids where a fluorophore is covalently attached to either the polar headgroup or the acyl chain.[1] These probes integrate into lipid bilayers and their fluorescence properties—such as emission spectrum, quantum yield, and lifetime—are often sensitive to the local environment.[2] This sensitivity allows them to act as reporters for various aspects of membrane integrity and organization.

Key membrane properties that can be investigated using fluorescent lipids include:

  • Membrane Order and Fluidity: The packing of lipids in a bilayer can be characterized by its phase state, which can range from the highly ordered gel (Lβ) and liquid-ordered (Lo) phases to the more fluid liquid-disordered (Ld) phase.[2] The Lo phase is often associated with the formation of lipid rafts, which are dynamic nanoscale assemblies of sphingolipids and cholesterol.[3][4]

  • Membrane Permeability: The barrier function of a membrane can be assessed by monitoring the leakage of encapsulated fluorescent dyes or the influx of quenchers. Changes in permeability are indicative of membrane disruption.

  • Membrane Fusion and Fission: These dynamic processes, essential for cellular trafficking and communication, can be monitored by observing the mixing of lipids and/or aqueous contents between different vesicle populations.[5][6]

Key Fluorescent Lipid Probes and Their Applications

A variety of fluorescent probes are available, each with specific properties that make them suitable for different types of membrane studies.

Probes for Membrane Order and Lipid Packing

Environment-sensitive probes are particularly useful for studying membrane order as their spectral properties change in response to the polarity and hydration of their surroundings.[2][7]

  • Laurdan and di-4-ANEPPDHQ: These are among the most widely used probes for assessing membrane lipid packing.[8][9][10] They exhibit a spectral shift depending on the degree of water penetration into the bilayer, which is lower in more ordered membranes.[11] This shift is quantified by the Generalized Polarization (GP) value.[11][12] A higher GP value corresponds to a more ordered, dehydrated environment.[11] It's important to note that while both are used to probe membrane order, they report on slightly different physical properties of the membrane.[9][10] Studies have shown that the presence of membrane-inserted peptides does not significantly alter their spectra, making them robust probes for lipid order in the presence of proteins.[8][13]

  • Nile Red Derivatives (NR12S, NR12A, NR4A): These solvatochromic probes are also used to visualize lipid-ordered and disordered phases and can be targeted to specific organelles.[14][15]

  • PY Series (PY3304, PY3174, PY3184): This is a newer series of fluorescent probes whose emission spectra are red-shifted in the liquid-disordered phase compared to the liquid-ordered phase, allowing for quantitative determination of membrane order.[16][17]

Probes for Membrane Fusion and Lipid Mixing

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study membrane fusion.[5][6] It relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore.

  • NBD-PE (Donor) and Rhodamine-PE (Acceptor): This is a classic FRET pair used in lipid mixing assays.[5][18] When vesicles containing both probes fuse with unlabeled vesicles, the average distance between the donor and acceptor increases, leading to a decrease in FRET efficiency.[5][18] This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.[5] However, it's worth noting that the bulky headgroup labels of NBD-PE and Rhodamine-PE might slightly hinder the fusion process compared to acyl chain-labeled probes.[19]

  • BODIPY-labeled Lipids: Acyl chain-labeled probes like BODIPY500-PC and BODIPY530-PE can also be used as a FRET pair for monitoring lipid transfer during fusion.[19]

Probes for Membrane Permeability (Dye Leakage Assays)

These assays typically involve encapsulating a high concentration of a fluorescent dye within liposomes. Disruption of the membrane leads to the leakage of the dye and a change in fluorescence.

  • Carboxyfluorescein: At high concentrations inside vesicles, its fluorescence is self-quenched. Upon leakage and dilution in the external medium, a significant increase in fluorescence is observed.[20][21]

  • ANTS/DPX: This is a dye/quencher pair. 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is the fluorophore and p-xylene-bis-pyridinium bromide (DPX) is the quencher.[22][23] When co-encapsulated at high concentrations, ANTS fluorescence is quenched by DPX. Leakage separates the dye from the quencher, resulting in an increase in fluorescence.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the use of fluorescent lipids in membrane integrity studies.

Table 1: Spectral Properties of Environment-Sensitive Probes for Membrane Order

ProbeParameterLiquid-Ordered (Lo) PhaseLiquid-Disordered (Ld) PhaseReference
Laurdan Emission Maximum~440 nm~490 nm[12]
GP Value CalculationI440 - I490 / I440 + I490I440 - I490 / I440 + I490[11][12]
di-4-ANEPPDHQ Emission Maximum~560 nm~650 nm[11]
GP Value CalculationI560 - I650 / I560 + I650I560 - I650 / I560 + I650[11]
PY3304 Emission Red Shift (Ld vs Lo)-34 nm[16]
PY3174 Emission Red Shift (Ld vs Lo)-26 nm[16]
PY3184 Emission Red Shift (Ld vs Lo)-12 nm[16]

Table 2: Common Fluorophore Pairs for FRET-Based Lipid Mixing Assays

DonorAcceptorExcitation (nm)Emission (nm)ApplicationReference
NBD-PE Rhodamine-PE ~470 (NBD)~535 (NBD), ~585 (Rhodamine)Lipid Mixing/Fusion[5][18][25]
BODIPY500-PC BODIPY530-PE ~500~530Lipid Transfer/Fusion[19]

Table 3: Dye Systems for Membrane Permeability/Leakage Assays

Dye SystemPrincipleExcitation (nm)Emission (nm)Reference
Carboxyfluorescein Self-quenching at high concentrations~490~520[20][21]
ANTS/DPX Collisional quenching of ANTS by DPX~360~530[22][23]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments.

Protocol for Determining Membrane Order using Laurdan

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) and the measurement of membrane order using Laurdan.

  • Lipid Film Preparation:

    • Prepare a lipid mixture of desired composition (e.g., for Lo phase: sphingomyelin, DOPC, and cholesterol in a 1:1:2 molar ratio; for Ld phase: DOPC).[13]

    • Dissolve the lipids in a chloroform/methanol mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.[22]

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with an appropriate buffer (e.g., HEPES buffer) to a final lipid concentration of 1-5 mM.

    • The buffer should also contain 0.5-1 mol% of Laurdan.

    • Subject the lipid suspension to several freeze-thaw cycles to facilitate the formation of multilamellar vesicles.[20]

    • Extrude the suspension 10-21 times through a polycarbonate filter with a defined pore size (e.g., 100 nm) to form LUVs.[20]

  • Fluorescence Measurement:

    • Dilute the LUV suspension to a final lipid concentration of 50-100 µM in a quartz cuvette.

    • Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 385 nm.[11]

    • Record the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) [11][12]

Protocol for FRET-Based Lipid Mixing Assay

This protocol outlines the steps for a vesicle fusion assay using the NBD-PE/Rhodamine-PE FRET pair.

  • Preparation of Labeled and Unlabeled Vesicles:

    • Prepare two populations of vesicles as described in section 4.1.

    • Labeled Vesicles: Incorporate 0.5-1 mol% NBD-PE (donor) and 0.5-1 mol% Rhodamine-PE (acceptor) into the lipid mixture.

    • Unlabeled Vesicles: Prepare vesicles without any fluorescent probes.

  • Fusion Assay:

    • In a fluorometer cuvette, add the labeled vesicles to a final lipid concentration of ~5 µM.

    • Initiate the fusion reaction by adding the unlabeled vesicles at a higher concentration (e.g., 45 µM, for a 1:9 labeled to unlabeled ratio).

    • Induce fusion using an appropriate agent (e.g., Ca2+ for vesicles containing phosphatidylserine, or PEG).

    • Monitor the fluorescence intensity of both the NBD (donor, emission ~535 nm) and Rhodamine (acceptor, emission ~585 nm) over time, with an excitation wavelength of ~470 nm for NBD.[18][25]

  • Data Analysis:

    • A decrease in FRET is indicated by an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.

    • The percentage of lipid mixing can be calculated by normalizing the change in fluorescence to the initial and maximum fluorescence values (obtained by disrupting all vesicles with a detergent like Triton X-100).

Protocol for ANTS/DPX Leakage Assay

This protocol details a method to assess membrane permeability by monitoring the leakage of ANTS and DPX from LUVs.

  • Preparation of ANTS/DPX-loaded Vesicles:

    • Prepare a lipid film as described in section 4.1.

    • Hydrate the lipid film with a buffer containing 12.5 mM ANTS and 45 mM DPX.[22][23]

    • Form LUVs by extrusion.

    • Remove the non-encapsulated ANTS/DPX by gel filtration (e.g., using a Sephadex G-50 column).[20]

  • Leakage Assay:

    • Dilute the ANTS/DPX-loaded LUVs in a cuvette to a final lipid concentration of 100 µM in an iso-osmotic buffer.[22]

    • Record the baseline fluorescence for a few minutes (Excitation: ~360 nm, Emission: ~530 nm).[22][23]

    • Add the agent suspected of causing membrane disruption (e.g., a peptide or a drug).

    • Monitor the increase in fluorescence intensity over time.

    • At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).[22]

  • Data Analysis:

    • The percentage of leakage at a given time point is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.

Visualizing Workflows and Principles with Graphviz

Diagrams created using the DOT language to illustrate the experimental workflows and underlying principles.

Membrane_Order_Workflow cluster_prep Vesicle Preparation cluster_measure Measurement & Analysis Lipid_Film 1. Prepare Lipid Film (with Laurdan) Hydration 2. Hydrate Film (form MLVs) Lipid_Film->Hydration Extrusion 3. Extrude (form LUVs) Hydration->Extrusion Fluorescence_Measurement 4. Measure Fluorescence (Ex: 385nm, Em: 400-600nm) Extrusion->Fluorescence_Measurement Dilute LUVs Record_Intensities 5. Record Intensities at 440nm & 490nm Fluorescence_Measurement->Record_Intensities Calculate_GP 6. Calculate GP Value Record_Intensities->Calculate_GP Membrane_Order Membrane_Order Calculate_GP->Membrane_Order Membrane Order (High GP = Ordered)

Caption: Workflow for determining membrane order using Laurdan.

FRET_Lipid_Mixing_Principle cluster_before Before Fusion cluster_after After Fusion Labeled_Vesicle Labeled Vesicle (Donor + Acceptor) FRET_High High FRET (Donor & Acceptor in close proximity) Labeled_Vesicle->FRET_High Fused_Vesicle Fused Vesicle Labeled_Vesicle->Fused_Vesicle Fuse with Unlabeled_Vesicle Unlabeled Vesicle Unlabeled_Vesicle->Fused_Vesicle FRET_Low Low FRET (Increased distance between D & A) FRET_High->FRET_Low Results in Fused_Vesicle->FRET_Low

Caption: Principle of the FRET-based lipid mixing assay.

Dye_Leakage_Assay_Workflow cluster_vesicle_prep Vesicle Preparation cluster_assay Leakage Measurement Hydrate_Film 1. Hydrate Lipid Film with ANTS/DPX Solution Extrude_Vesicles 2. Form LUVs via Extrusion Hydrate_Film->Extrude_Vesicles Purify_Vesicles 3. Remove External Dye (Gel Filtration) Extrude_Vesicles->Purify_Vesicles Baseline 4. Measure Baseline Fluorescence (ANTS is quenched) Purify_Vesicles->Baseline Add_Agent 5. Add Membrane-Disrupting Agent Baseline->Add_Agent Monitor_Fluorescence 6. Monitor Fluorescence Increase (Leakage -> De-quenching) Add_Agent->Monitor_Fluorescence Add_Detergent 7. Add Detergent for 100% Leakage Monitor_Fluorescence->Add_Detergent Analysis Analysis Add_Detergent->Analysis Calculate % Leakage

Caption: Workflow for the ANTS/DPX dye leakage assay.

Conclusion and Future Perspectives

Fluorescent lipids are indispensable tools for investigating the integrity and dynamics of biological membranes. The techniques outlined in this guide, from assessing lipid order with environment-sensitive probes to monitoring membrane fusion and permeability, provide researchers with a powerful toolkit to probe the intricate behavior of lipid bilayers. As microscopy techniques continue to advance, particularly in the realm of super-resolution imaging, the development of new and improved fluorescent lipid probes will undoubtedly open up new avenues for understanding the complex role of membranes in health and disease.[4][15] This knowledge is paramount for the rational design of novel therapeutics that target or interact with cellular membranes.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes with 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of liposomes incorporating the fluorescent lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE). This fluorescently labeled phosphatidylethanolamine (B1630911) is a valuable tool for various research applications, including the study of lipid bilayers, membrane fusion, cellular uptake, and drug delivery.

Overview

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[1] The incorporation of fluorescent lipids like this compound allows for the direct visualization and tracking of liposomes in biological systems. The most common and straightforward method for preparing liposomes in a research setting is the thin-film hydration method, often followed by extrusion or sonication to control the size and lamellarity of the vesicles.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of liposomes containing this compound, compiled from various studies.

Table 1: Lipid Composition and Fluorescent Probe Concentration

Primary Lipid(s)Co-lipid(s)This compound (mol%)Total Lipid Concentration (mg/mL)Reference
DOPC-0.52[4]
DOTAP, DODMA, DOPCCholesterol, DSPE-PEGNot specified, but 0.125 mg/mL Rhodamine-PE in lipid film40 (in ethanol)[5]
POPCDOPG0.1Not Specified[6]
DOPC, DOPE-0.053.6[7][8]
DPPCCholesterol, mPEG2000-DSPENot specifiedNot specified[9]
DOTMA, DOPE-0.5 - 4.5Not specified[10]

Table 2: Liposome (B1194612) Preparation and Characterization Parameters

Preparation MethodExtrusion Pore Size (nm)Sonication DetailsFinal Liposome Size (nm)Polydispersity Index (PDI)
Thin-film hydration, Extrusion200-~100-200< 0.3
Thin-film hydration, Extrusion100-~100 ± 30Not Specified
Sonication-Bath sonication at 65°C for 5-10 min50-100< 0.3
Electroformation, Extrusion200-Not SpecifiedNot Specified
Microfluidics--72.6 ± 7.4 to 121.8 ± 13.2Not Specified

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes of a defined size incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DOPC, POPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Glass syringes

Protocol:

  • Lipid Film Formation:

    • In a glass vial, dissolve the desired amounts of the primary lipid and this compound in chloroform. A common molar ratio for the fluorescent probe is 0.1 to 1 mol%.

    • Transfer the lipid solution to a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[11] A water bath set above the phase transition temperature of the primary lipid can facilitate even film formation.

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 1-2 hours.[11]

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The buffer should be at a temperature above the lipid's phase transition temperature.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).[12][13] This suspension will appear milky.

    • Allow the lipid suspension to hydrate (B1144303) for at least 30 minutes to 1 hour, with intermittent vortexing.

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 200 nm followed by 100 nm for a more uniform size distribution).[14]

    • Pre-heat the extruder block to a temperature above the phase transition temperature of the lipids.

    • Draw the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane to the second syringe. Repeat this process an odd number of times (e.g., 11 or 21 passes) to ensure that the final liposome solution is in the second syringe.[14] The number of passes influences the uniformity of the liposome size.[14]

    • The resulting suspension of unilamellar vesicles (LUVs) should be more translucent than the initial MLV suspension.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability of the liposomes should be assessed. Liposomes are typically not stable for more than a few days.[15]

Liposome Preparation by Sonication

This method is an alternative to extrusion for producing small unilamellar vesicles (SUVs).

Protocol:

  • Prepare MLVs: Follow steps 1 and 2 of the thin-film hydration protocol.

  • Sonication:

    • Place the vial containing the MLV suspension in a bath sonicator.

    • Sonicate the suspension for 5-10 minutes at a temperature above the lipid's phase transition temperature.[16] The solution should become clearer as SUVs are formed.

    • Note: Probe sonication can also be used, but it may lead to lipid degradation and contamination from the probe tip.[17]

Visualization and Workflow Diagrams

Caption: Experimental workflow for preparing liposomes with this compound using the thin-film hydration and extrusion method.

LiposomePreparationWorkflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Homogenization cluster_3 Step 4: Characterization & Use A Dissolve Lipids (e.g., DOPC + this compound) in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Aqueous Buffer (e.g., PBS) C->D E Agitate/Vortex to form Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membrane E->F E->F G Sonication (Alternative) E->G H Homogeneous Unilamellar Vesicles (LUVs/SUVs) F->H G->H I Size & Zeta Potential (DLS) H->I H->I J Fluorescence Microscopy H->J K Cellular Uptake Studies H->K

Caption: Logical relationship for selecting a liposome sizing method.

Characterization of Fluorescent Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.

  • Size and Polydispersity: Dynamic Light Scattering (DLS) is the primary technique used to determine the average hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the liposomes. A PDI value below 0.3 is generally considered acceptable for a homogenous population.

  • Zeta Potential: DLS instruments can also measure the zeta potential, which provides information about the surface charge of the liposomes and their stability against aggregation.

  • Fluorescence Confirmation: The incorporation of this compound can be confirmed using fluorescence spectroscopy or fluorescence microscopy. The excitation and emission maxima for lissamine rhodamine B are approximately 560 nm and 583 nm, respectively.[18]

  • Encapsulation Efficiency: If a drug or other molecule is encapsulated, its concentration within the liposomes needs to be determined. This is often done by separating the liposomes from the unencapsulated material (e.g., via dialysis or size exclusion chromatography) and then lysing the liposomes to release the cargo for quantification.

Applications

Liposomes labeled with this compound are versatile tools for a range of applications, including:

  • Cellular Uptake and Trafficking Studies: The fluorescent label allows for the visualization of liposome internalization by cells and their subsequent intracellular fate using techniques like confocal microscopy and flow cytometry.[5][13]

  • Membrane Fusion Assays: FRET (Förster Resonance Energy Transfer) assays can be designed using this compound as an acceptor in combination with a suitable donor fluorophore to study membrane fusion events.

  • Biodistribution Studies: In vivo imaging techniques can be used to track the distribution of fluorescently labeled liposomes in animal models, providing valuable information for drug delivery applications.

  • Liposome Stability and Integrity: The leakage of encapsulated fluorescent dyes or changes in the fluorescence properties of the membrane-incorporated probe can be used to assess the stability of liposomes under different conditions.[6]

By following these detailed protocols and considering the provided quantitative data and characterization methods, researchers can confidently prepare and utilize liposomes containing this compound for their specific scientific investigations.

References

Application Notes and Protocols for Lipid Mixing Assay Using 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for events such as viral entry, neurotransmitter release, and intracellular trafficking. The lipid mixing assay is a widely used in vitro method to study the kinetics and extent of membrane fusion. This application note provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based lipid mixing assay utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) as a key fluorescent probe. This assay monitors the dilution of fluorescently labeled lipids from a labeled liposome (B1194612) population into an unlabeled population upon fusion, resulting in a measurable change in fluorescence.

The principle of this assay is based on FRET, a mechanism describing energy transfer between two light-sensitive molecules.[1] In this protocol, NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) serves as the energy donor and this compound as the energy acceptor.[2][3] When these two fluorophores are in close proximity within the same liposome membrane, excitation of the NBD donor leads to energy transfer to the rhodamine acceptor, resulting in quenched NBD emission and enhanced rhodamine emission.[4][5] Upon fusion with an unlabeled liposome population, the probes diffuse over a larger membrane area, increasing the average distance between them.[6] This separation reduces FRET efficiency, leading to an increase in NBD fluorescence (dequenching) and a decrease in rhodamine fluorescence, which can be monitored over time to characterize the fusion process.[4][7]

Materials and Reagents

A comprehensive list of necessary lipids, reagents, and equipment is provided below.

Category Item Supplier Example Catalog Number Example
Lipids 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (18:1 NBD-PE)Avanti Polar Lipids810145
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (this compound)Avanti Polar Lipids810150
Solvents Chloroform (B151607)Sigma-AldrichC2432
Buffers & Reagents HEPESSigma-AldrichH3375
NaClSigma-AldrichS9888
EDTASigma-AldrichE9884
Triton X-100Sigma-AldrichT8787
Equipment Rotary evaporatorBuchiR-300
Mini-ExtruderAvanti Polar Lipids610000
Polycarbonate membranes (100 nm pore size)Avanti Polar Lipids610005
Fluorescence spectrophotometerAgilentCary Eclipse
Glass syringes (Hamilton)Hamilton81030

Experimental Protocols

I. Liposome Preparation

This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.[8][9] Two populations of liposomes are required: labeled liposomes containing the FRET pair and unlabeled liposomes.

A. Labeled Liposome Preparation (FRET Liposomes):

  • In a clean glass vial, combine the desired lipids in chloroform. A typical molar ratio is 98% main lipid (e.g., DOPC), 1% NBD-PE, and 1% this compound.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired experimental buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[10] The hydration should be performed at a temperature above the phase transition temperature of the lipids.[8]

  • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion.[9] Using a mini-extruder, pass the suspension through a polycarbonate membrane with a 100 nm pore size at least 11 times.[10] This should be done at a temperature above the lipid phase transition temperature.

  • Store the resulting labeled liposomes at 4°C and protect them from light.[10]

B. Unlabeled Liposome Preparation:

  • Follow the same procedure as for the labeled liposomes (Steps 1-7), but omit the fluorescently labeled lipids (NBD-PE and this compound). The composition should be 100% of the main lipid (e.g., DOPC).

II. Lipid Mixing Assay

This assay measures the increase in NBD fluorescence upon fusion of labeled and unlabeled liposomes.

  • Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for the NBD fluorophore (Excitation: ~465 nm, Emission: ~530 nm).[5][11]

  • In a quartz cuvette, add the experimental buffer.

  • Add the unlabeled liposomes to the cuvette. A common ratio is a 9:1 excess of unlabeled to labeled liposomes.[11]

  • Add the labeled liposomes to the cuvette and start recording the fluorescence intensity immediately. This initial fluorescence represents the 0% fusion level (F_initial).

  • Initiate the fusion reaction by adding the fusogen of interest (e.g., Ca²⁺, protein, peptide).[5]

  • Monitor the change in NBD fluorescence over time until the signal plateaus, indicating the completion of the fusion reaction (F_t).

  • To determine the maximum fluorescence (100% fusion), add a small amount of a detergent, such as Triton X-100 (to a final concentration of 0.1% v/v), to completely disrupt the liposomes and dilute the probes.[7] This represents the F_max value.

III. Data Analysis and Presentation

The percentage of lipid mixing at a given time (t) can be calculated using the following formula:

% Lipid Mixing = [(F_t - F_initial) / (F_max - F_initial)] * 100

Parameter Description
F_t Fluorescence intensity at time 't' after the addition of the fusogen.
F_initial Initial fluorescence intensity of the mixture of labeled and unlabeled liposomes (0% mixing).
F_max Maximum fluorescence intensity after the addition of detergent (100% mixing).

The results should be plotted as % Lipid Mixing versus time to visualize the kinetics of the fusion process.

Visualizations

FRET-Based Lipid Mixing Assay Principle

FRET_Principle cluster_0 Before Fusion (High FRET) cluster_1 After Fusion (Low FRET) Donor_pre NBD-PE (Donor) Acceptor_pre Liss Rhod PE (Acceptor) Donor_pre->Acceptor_pre Energy Transfer Fusion Fusion with Unlabeled Liposome Excitation_pre Excitation (465 nm) Excitation_pre->Donor_pre Emission_pre Quenched NBD Emission (~530 nm) Donor_post NBD-PE (Donor) Acceptor_post Liss Rhod PE (Acceptor) Excitation_post Excitation (465 nm) Excitation_post->Donor_post Emission_post Increased NBD Emission (~530 nm) Lipid_Mixing_Workflow cluster_prep Liposome Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (FRET Pair) mix Mix Labeled and Unlabeled Liposomes (9:1) prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix measure_initial Measure Initial Fluorescence (F_initial) mix->measure_initial add_fusogen Add Fusogen to Initiate Fusion measure_initial->add_fusogen monitor Monitor Fluorescence Change over Time (F_t) add_fusogen->monitor add_detergent Add Detergent (Triton X-100) monitor->add_detergent measure_max Measure Maximum Fluorescence (F_max) add_detergent->measure_max calculate Calculate % Lipid Mixing measure_max->calculate plot Plot Kinetics Curve calculate->plot

References

Application Notes and Protocols for 18:1 Liss Rhod PE in Fluorescence Microscopy of Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) is a fluorescently labeled phospholipid widely utilized in the study of lipid vesicles, also known as liposomes.[1][2][][4][5] Its integration into the lipid bilayer allows for direct visualization of vesicles using fluorescence microscopy, enabling the investigation of vesicle formation, stability, and interactions with cells. The rhodamine fluorophore exhibits a high quantum yield and photostability, with excitation and emission maxima typically around 560 nm and 580 nm, respectively, making it suitable for various imaging applications.[6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy of vesicles, with a focus on vesicle preparation, labeling, and imaging for applications in basic research and drug delivery.

Core Applications

This compound is a versatile tool for a range of applications in vesicle research, including:

  • Vesicle Visualization and Characterization: Direct imaging of vesicle morphology, size distribution, and lamellarity.[10][11]

  • Membrane Fusion Assays: Commonly used as a FRET (Förster Resonance Energy Transfer) acceptor with a donor fluorophore like NBD-PE to monitor lipid mixing during vesicle fusion events.[7][12][13][14][15]

  • Cellular Uptake and Trafficking Studies: Tracking the internalization and intracellular fate of vesicles in living cells.[7][15]

  • Drug Delivery Vehicle Development: Assessing the integrity and delivery efficiency of liposomal drug formulations.[16]

  • Membrane Domain Studies: Investigating the partitioning of lipids into different membrane phases.[17][18]

Photophysical and Chemical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (ammonium salt)[2][][8]
Molecular Formula C68H109N4O14PS2[][5][8]
Molecular Weight ~1301.72 g/mol [][8]
Excitation Maximum ~560 nm[6][7][8][9]
Emission Maximum ~580-583 nm[6][7][8][9]
Appearance Dark red solid[7]
Solubility Soluble in chloroform[7]
Storage Conditions -20°C, protect from light[7][8]

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Vesicles (Liposomes)

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC, POPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • This compound

  • Organic solvent (e.g., chloroform)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol (if using), and this compound in chloroform. A typical molar ratio for general visualization is 99:1 to 99.5:0.5 (lipid:dye). For FRET assays, co-dissolve with a donor lipid like NBD-PE at an appropriate ratio (e.g., 1:1).[19]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[20]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer pre-heated to a temperature above the phase transition temperature of the primary lipid.[21]

    • Vortex the flask vigorously to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).[22]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the vesicle suspension through the extruder multiple times (typically 11-21 passes) to form LUVs with a narrow size distribution.[20][22]

  • Purification (Optional):

    • To remove unincorporated dye or other small molecules, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis.[22]

  • Storage:

    • Store the fluorescently labeled vesicles at 4°C and protect them from light. Use within a few days for optimal results.

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation a Dissolve Lipids and This compound in Chloroform b Rotary Evaporation to Form Thin Film a->b c Dry Film Under Vacuum b->c d Hydrate Film with Buffer c->d Hydration Step e Vortex to Form MLVs d->e f Extrusion through Polycarbonate Membrane e->f g Formation of LUVs f->g

Figure 1: Workflow for preparing fluorescently labeled vesicles.

Protocol 2: FRET-Based Vesicle Fusion Assay

This protocol outlines a lipid-mixing assay to monitor vesicle fusion using this compound as the FRET acceptor and a suitable donor like NBD-PE.[12][13][14]

Materials:

  • Two populations of vesicles:

    • Donor-labeled vesicles (containing NBD-PE)

    • Acceptor-labeled vesicles (containing this compound) or vesicles labeled with both NBD-PE and this compound.

  • Unlabeled target vesicles

  • Fusion-inducing agent (e.g., calcium chloride, polyethylene (B3416737) glycol (PEG))

  • Fluorometer or fluorescence microscope with appropriate filter sets

  • Cuvettes or imaging chambers

Methodology:

  • Vesicle Preparation:

    • Prepare two separate populations of vesicles as described in Protocol 1. One population should be labeled with the FRET donor (e.g., 0.5 mol% NBD-PE) and the other with the FRET acceptor (e.g., 0.5 mol% this compound). Alternatively, prepare one population of vesicles containing both the donor and acceptor.[19]

  • Assay Setup:

    • In a cuvette or imaging chamber, mix the donor-labeled and acceptor-labeled vesicle populations (or the dually-labeled population with an unlabeled population).

    • Record the initial fluorescence intensity of the donor (e.g., excitation at ~470 nm, emission at ~530 nm for NBD) and the acceptor (e.g., excitation at ~560 nm, emission at ~585 nm for Rhodamine).

  • Initiation of Fusion:

    • Induce vesicle fusion by adding the fusogenic agent. The choice and concentration of the agent will depend on the specific system being studied.

  • Data Acquisition:

    • Monitor the change in fluorescence intensity over time.

    • In a dequenching assay (donor and acceptor in the same vesicle population): As the labeled vesicles fuse with unlabeled vesicles, the surface density of the fluorophores decreases, leading to a decrease in FRET efficiency. This results in an increase in donor fluorescence and a decrease in acceptor fluorescence when exciting the donor.[13]

    • In a lipid mixing assay (separate donor and acceptor vesicle populations): As the two populations fuse, the donor and acceptor lipids intermix, leading to an increase in FRET efficiency. This results in a decrease in donor fluorescence and an increase in acceptor fluorescence when exciting the donor.

  • Data Analysis:

    • Calculate the percentage of fusion by normalizing the fluorescence change to the maximum fluorescence achieved by disrupting the vesicles with a detergent like Triton X-100.[23]

G cluster_0 Pre-Fusion cluster_1 Fusion A Donor Vesicle B Acceptor Vesicle C Fused Vesicle B->C Lipid Mixing G A Seed Cells on Imaging Dish B Incubate Cells with Labeled Vesicles A->B C Wash to Remove Unbound Vesicles B->C D Optional: Counterstain Nuclei/Organelles C->D E Image with Fluorescence Microscope D->E F Analyze Cellular Uptake and Trafficking E->F

References

Application Notes and Protocols: Incorporation of 18:1 Liss Rhod PE into Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems in biophysics, cell biology, and drug delivery research, mimicking the basic structure of a cell membrane. Their micron-sized dimensions allow for direct visualization of membrane dynamics and protein interactions using light microscopy. The incorporation of fluorescent lipid analogs, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE), is crucial for visualizing and quantifying various membrane phenomena.[1][2] this compound is a headgroup-labeled phospholipid that readily inserts into the lipid bilayer, providing a bright and stable fluorescent signal.[3]

These application notes provide detailed protocols for the incorporation of this compound into GUVs using the two most common methods: electroformation and gentle hydration.[4] Additionally, we present key quantitative data, characterization techniques, and common applications for GUVs containing this fluorescent probe.

Principle of Incorporation

The incorporation of this compound into GUVs relies on its amphipathic nature, which is similar to that of the bulk lipids forming the vesicle bilayer. During the GUV formation process, the lipid molecules, including the fluorescently labeled ones, self-assemble in an aqueous environment to minimize the energetically unfavorable interactions between their hydrophobic tails and water. This self-assembly leads to the formation of a continuous lipid bilayer, where this compound is interspersed among the unlabeled lipid molecules. The rhodamine fluorophore, attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), resides at the lipid-water interface, allowing for fluorescence detection without significantly disrupting the core structure of the bilayer.

Experimental Protocols

Two primary methods for preparing GUVs containing this compound are detailed below: electroformation and gentle hydration. The choice of method often depends on the lipid composition and the desired experimental conditions.[4]

Protocol 1: Electroformation

Electroformation is a highly efficient method for producing a high yield of unilamellar GUVs, particularly with neutral or zwitterionic lipids like DOPC.[5] It involves the hydration of a thin lipid film in the presence of an AC electric field.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)

  • This compound in chloroform (e.g., 1 mg/mL stock solution)[6]

  • Indium Tin Oxide (ITO) coated glass slides

  • Teflon spacer

  • Function generator

  • Formation chamber

  • Sucrose (B13894) solution (e.g., 0.1 M)

  • Glucose solution (iso-osmolar to the sucrose solution)

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired lipids and this compound in chloroform. A typical molar ratio of this compound is between 0.1 and 1 mol%.[7] For example, for a 99:1 molar ratio of DOPC to this compound, mix the corresponding volumes of the stock solutions.

    • Deposit a small volume (e.g., 10-20 µL) of the lipid-chloroform mixture onto the conductive side of two ITO slides.

    • Spread the mixture evenly to form a thin film.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.

  • GUV Formation:

    • Assemble the electroformation chamber by placing the Teflon spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.

    • Fill the chamber with the sucrose solution.

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field. A typical setting is a sinusoidal waveform with a frequency of 10 Hz and a voltage of 1.5 V for 2 hours.[8] The temperature should be kept above the phase transition temperature of the lipids.[9]

  • GUV Harvesting:

    • After the formation period, gently collect the GUV suspension from the chamber.

    • To separate the GUVs from lipid aggregates, the suspension can be transferred to an observation chamber containing an iso-osmolar glucose solution. The GUVs will sediment to the bottom due to the density difference between sucrose and glucose.

Protocol 2: Gentle Hydration

The gentle hydration method is simpler than electroformation and is particularly useful for forming GUVs with charged lipids.[1] However, the yield of unilamellar vesicles may be lower.

Materials:

  • Desired lipids (e.g., POPC and a charged lipid like MPB-PE) in chloroform[1]

  • This compound in chloroform[1]

  • Glass vial or round-bottom flask

  • Hydration buffer (e.g., PBS)[1]

  • Water bath or incubator

Procedure:

  • Lipid Film Preparation:

    • Prepare the lipid mixture with this compound in chloroform in a glass vial or round-bottom flask, similar to the electroformation protocol. A typical final lipid concentration is 4 mM.[1]

    • Create a thin lipid film on the bottom of the vessel by evaporating the chloroform under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 1 hour.

  • GUV Formation:

    • Gently add the hydration buffer to the vessel, ensuring not to disturb the lipid film.

    • Incubate the vessel at a temperature above the lipid phase transition temperature for several hours to overnight. To improve hydration, the atmosphere in the vessel can be saturated with water vapor.[1]

  • GUV Harvesting:

    • Gently pipette the GUV suspension from the vessel, avoiding the remaining lipid film at the bottom. The GUVs are now ready for observation.

Data Presentation

The following tables summarize key quantitative data for the incorporation and characterization of this compound in GUVs.

Table 1: Recommended Lipid Compositions for GUV Formation

Primary Lipid(s)This compound (mol%)GUV Formation MethodApplicationReference(s)
DOPC0.1 - 1ElectroformationGeneral membrane visualization, Fusion assays[6][7]
POPC, MPB-PE (e.g., 94.5:5)0.5Gentle HydrationStudies with charged lipids, Peptide interactions[1]
DOPC, Cholesterol (e.g., 69.9:30)Not specified, but usedEmulsion-basedEncapsulation studies[10]
DOPC, DPPC, CholesterolNot specified, but usedGentle HydrationLipid raft visualization[10]
DOPC, DOPG (3:1 w/w)0.01ElectroformationIon transport studies[6]

Table 2: Biophysical Properties of GUVs Containing this compound

PropertyValue/ObservationLipid CompositionMethodReference(s)
Size Distribution 10 - 50 µmPOPC/POPG with 0.05 mol% this compoundElectroformation[8]
12 - 25 µm (90% of population)DOPC/Cholesterol with Rhodamine PEEmulsion-based[10]
Unilamellarity High yieldNeutral lipids (e.g., DOPC)Electroformation[4]
Variable yield, often with multilamellar vesiclesCharged lipidsGentle Hydration[4]
Fluorescence Lifetime Can be influenced by the local lipid environment (e.g., lipid packing)VariousTime-Resolved Fluorescence Microscopy[11]
Partitioning Preferentially partitions into the liquid-disordered (Ld) phase in phase-separated GUVsDOPC/DPPC/CholesterolFluorescence Microscopy[12][13][14]

Applications

GUVs incorporating this compound are versatile tools for a wide range of applications in research and drug development:

  • Membrane Visualization and Dynamics: The fluorescent label allows for direct observation of GUV morphology, size, and membrane fluctuations using fluorescence microscopy.

  • Lipid Raft and Domain Studies: this compound preferentially partitions into the liquid-disordered phase of phase-separated GUVs, enabling the visualization and characterization of lipid rafts and domains.[12][13][14]

  • Membrane Fusion Assays: As a FRET acceptor with donors like NBD-PE, this compound is used to monitor lipid mixing during membrane fusion events.[15][16]

  • Protein-Membrane Interactions: The GUV membrane can be visualized while studying the binding, insertion, and conformational changes of membrane-associated proteins.

  • Drug Delivery Vehicle Characterization: Fluorescently labeled GUVs can be used to study the stability, release kinetics, and cellular uptake of encapsulated drugs.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for GUV preparation.

GUV_Electroformation_Workflow GUV Preparation via Electroformation cluster_prep Lipid Film Preparation cluster_formation GUV Formation cluster_harvest Harvesting & Observation A Mix Lipids and This compound in Chloroform B Deposit on ITO Slides A->B C Evaporate Solvent (Vacuum Desiccation) B->C D Assemble Chamber with Sucrose Solution C->D E Apply AC Electric Field D->E F Collect GUV Suspension E->F G Sediment in Glucose Solution F->G H Image with Fluorescence Microscopy G->H

GUV Electroformation Workflow

GUV_Gentle_Hydration_Workflow GUV Preparation via Gentle Hydration cluster_prep Lipid Film Preparation cluster_formation GUV Formation cluster_harvest Harvesting & Observation A Mix Lipids and This compound in Chloroform B Create Thin Film in Glass Vial A->B C Evaporate Solvent (Nitrogen Stream & Vacuum) B->C D Gently Add Hydration Buffer C->D E Incubate Above Phase Transition Temp. D->E F Collect GUV Suspension E->F G Image with Fluorescence Microscopy F->G

GUV Gentle Hydration Workflow

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low GUV Yield Incomplete solvent evaporation.Ensure complete removal of chloroform by extending desiccation time.
Incorrect temperature during hydration.Maintain incubation temperature above the highest phase transition temperature of the lipids.[9]
For electroformation, improper electrical contact or field parameters.Check the conductivity of ITO slides and optimize voltage and frequency.
Multilamellar or Defective GUVs Hydration process too vigorous.Add hydration buffer gently and avoid mechanical disturbances during incubation.
For electroformation, lipid film is too thick.Spread a thinner, more uniform lipid film on the ITO slides.
Low Fluorescence Signal Insufficient concentration of this compound.Increase the molar percentage of the fluorescent lipid (e.g., up to 1 mol%).
Photobleaching.Minimize exposure to excitation light; use an anti-fade reagent if compatible.
Aggregated GUVs High ionic strength of the buffer (especially for electroformation).Use low ionic strength buffers or sucrose/glucose solutions.
Presence of divalent cations.Add a chelating agent like EDTA to the hydration buffer.

Conclusion

The incorporation of this compound into GUVs provides a powerful tool for a multitude of biophysical and biomedical research applications. By following the detailed protocols for electroformation and gentle hydration, researchers can reliably produce fluorescently labeled GUVs. The choice of the preparation method should be guided by the specific lipid composition and the intended application. Careful characterization of the resulting vesicles is essential to ensure the quality and reproducibility of experimental data. These application notes serve as a comprehensive guide for scientists and professionals to effectively utilize this compound-labeled GUVs in their research endeavors.

References

Application Notes and Protocols for Single-Molecule Tracking of 18:1 Liss Rhod PE in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) is a powerful biophysical technique that allows for the direct observation and quantification of the dynamics of individual molecules in real-time.[1] By labeling a molecule of interest, such as a lipid or protein, with a fluorescent probe, its trajectory within a biological membrane can be recorded and analyzed to reveal information about its diffusion, confinement, and interactions.[1][2] This application note provides a detailed protocol for conducting SMT experiments on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE), a commonly used fluorescently labeled phospholipid, within a supported lipid bilayer (SLB). SLBs are a popular model system for studying membrane biophysics due to their stability and compatibility with high-resolution imaging techniques.[3][4]

This compound is a valuable probe for these studies due to its photostability and spectral properties, with excitation and emission maxima around 560 nm and 583 nm, respectively.[5] These application notes will guide researchers through the entire workflow, from sample preparation and data acquisition to analysis, and provide a summary of expected quantitative data.

Experimental Protocols

I. Preparation of Supported Lipid Bilayers (SLBs) with this compound

This protocol details the formation of SLBs on a glass substrate via the vesicle fusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired primary lipid

  • This compound[6][7]

  • Chloroform (B151607)

  • Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Glass coverslips (No. 1.5)[4]

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen or Argon gas

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, mix the primary lipid (e.g., DOPC) and this compound in chloroform at a desired molar ratio. A common probe concentration for single-molecule imaging is a mole fraction of 10⁻⁶ to 10⁻⁸ to ensure sparse labeling.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial in a desiccator under vacuum for at least 2 hours.

  • Vesicle Formation:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for more uniform vesicle size, use a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).

  • Substrate Cleaning:

    • Place glass coverslips in a staining rack.

    • Sonicate in a 2% detergent solution at 60°C for 30 minutes.[4]

    • Rinse thoroughly with deionized water (at least 20 times).[4]

    • Piranha Etching (handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the coverslips in piranha solution for 10-15 minutes to create a hydrophilic surface.

    • Rinse extensively with deionized water and dry with a stream of nitrogen or argon.

  • SLB Formation:

    • Assemble a flow cell or create a small chamber on the cleaned glass coverslip.[4]

    • Add the SUV suspension to the chamber and incubate for 30-60 minutes at a temperature above the lipid phase transition temperature. During this time, the vesicles will adsorb to the glass surface, rupture, and fuse to form a continuous lipid bilayer.

    • Gently wash the chamber with buffer to remove excess vesicles. The SLB is now ready for imaging.

II. Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is ideally suited for SMT in SLBs as it selectively excites fluorophores near the coverslip, minimizing background fluorescence from the bulk solution.[8]

Instrumentation:

  • Inverted microscope equipped with a high numerical aperture (NA > 1.4) objective.

  • Laser source for excitation of Rhodamine (e.g., 561 nm).

  • TIRF illumination optics.

  • Dichroic mirror and emission filters appropriate for Rhodamine.

  • Sensitive, high-speed camera (e.g., EMCCD or sCMOS).

Procedure:

  • Microscope Setup and Alignment:

    • Align the TIRF illumination to achieve total internal reflection, creating an evanescent field that penetrates approximately 100 nm into the sample.

    • Focus on the SLB. Individual, diffraction-limited spots corresponding to single this compound molecules should be visible.

  • Data Acquisition:

    • Acquire a time-lapse series of images. The exposure time and frame rate should be optimized based on the diffusion speed of the lipid and the signal-to-noise ratio. Typical frame rates for lipid diffusion are in the range of 10-100 Hz.

    • Acquire a sufficient number of frames (e.g., 1000-5000) to capture multiple trajectories.

III. Data Analysis

The acquired image series is processed to detect and track the single molecules, and their trajectories are analyzed to extract quantitative information.

Software:

  • ImageJ/Fiji with plugins like TrackMate or DoM (Detection of Molecules).[9]

  • Custom scripts in MATLAB, Python, or other programming languages.

Procedure:

  • Single-Particle Localization:

    • In each frame, identify the positions of the fluorescent spots corresponding to single this compound molecules. This is typically done by fitting a 2D Gaussian function to the intensity profile of each spot to determine its center with sub-pixel accuracy.[9]

  • Trajectory Reconstruction:

    • Link the localized positions of the same molecule in consecutive frames to reconstruct its trajectory. Tracking algorithms typically use parameters such as a maximum linking distance and a permissible number of gap frames.[9]

  • Mean Squared Displacement (MSD) Analysis:

    • For each trajectory, calculate the MSD as a function of time lag (τ). For two-dimensional Brownian motion, the MSD is linearly proportional to the time lag: MSD(τ) = 4Dτ, where D is the diffusion coefficient.

    • The diffusion coefficient (D) can be determined by a linear fit to the initial points of the MSD plot.

  • Analysis of Diffusion Modes:

    • Deviations from a linear MSD plot can indicate anomalous diffusion, such as confined or directed motion.[2] Further analysis of the trajectories can reveal information about membrane heterogeneity.

Quantitative Data Summary

The diffusion coefficient of lipids in a bilayer is sensitive to factors such as the lipid composition, temperature, and the presence of a substrate. The following table summarizes typical diffusion coefficients for fluorescently labeled lipids in supported lipid bilayers.

Lipid CompositionFluorescent ProbeSubstrateTemperature (°C)Diffusion Coefficient (μm²/s)Reference
DOPC/Sphingomyelin/Ceramide/CholesterolPeryleneMicaRoom Temp2.8 ± 0.8[10]
DOPC/Sphingomyelin/CholesterolPeryleneMicaRoom Temp4.2 ± 0.8[10]
DOPCNot SpecifiedSupportedNot Specified1.1 ± 0.2[11]
POPCNot SpecifiedSupportedNot Specified1.0 ± 0.3[11]

Note: The diffusion coefficients can vary depending on the specific experimental conditions. The values presented here are for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Lipid_Mixing 1. Lipid Mixing (DOPC + this compound) Film_Formation 2. Lipid Film Formation Lipid_Mixing->Film_Formation Vesicle_Formation 3. Vesicle Formation (Hydration & Sonication/Extrusion) Film_Formation->Vesicle_Formation SLB_Formation 5. SLB Formation (Vesicle Fusion) Vesicle_Formation->SLB_Formation Substrate_Cleaning 4. Substrate Cleaning (Glass Coverslip) Substrate_Cleaning->SLB_Formation Microscope_Setup 6. TIRF Microscope Setup SLB_Formation->Microscope_Setup Image_Acquisition 7. Time-Lapse Imaging Microscope_Setup->Image_Acquisition Localization 8. Single-Molecule Localization Image_Acquisition->Localization Tracking 9. Trajectory Reconstruction Localization->Tracking MSD_Analysis 10. MSD Analysis Tracking->MSD_Analysis Diffusion_Coefficient 11. Diffusion Coefficient Calculation MSD_Analysis->Diffusion_Coefficient Data_Analysis_Flow cluster_input Input cluster_processing Processing Steps cluster_output Output & Analysis Image_Stack Time-Lapse Image Stack Localization Single-Particle Localization (2D Gaussian Fitting) Image_Stack->Localization Tracking Particle Tracking (Linking Positions) Localization->Tracking Trajectories Single-Molecule Trajectories Tracking->Trajectories MSD_Plot Mean Squared Displacement (MSD) Plot Trajectories->MSD_Plot Diffusion_Coefficient Diffusion Coefficient (D) MSD_Plot->Diffusion_Coefficient

References

Preparation of Supported Lipid Bilayers with 18:1 Liss Rhod PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of supported lipid bilayers (SLBs) incorporating the fluorescent lipid analog 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE). SLBs are powerful tools in biomedical research and drug development, serving as biomimetic models of cell membranes. The inclusion of this compound allows for the visualization and characterization of the bilayer, including the assessment of its fluidity and homogeneity.

Introduction

Supported lipid bilayers are planar lipid bilayers formed on a solid support, which retain the lateral fluidity characteristic of native cell membranes.[1] They are compatible with a range of surface-sensitive analytical techniques, making them invaluable for studying membrane-associated phenomena such as protein-lipid interactions, membrane fusion, and the effects of drugs on membrane properties.[2][3] this compound is a phospholipid with a rhodamine B fluorophore attached to its headgroup, which allows it to be readily incorporated into lipid bilayers for visualization by fluorescence microscopy.[4][5]

This document outlines two common methods for SLB formation: vesicle fusion and the solvent-assisted lipid bilayer (SALB) method. Vesicle fusion is a widely used and straightforward technique where small unilamellar vesicles (SUVs) spontaneously adsorb, rupture, and fuse on a hydrophilic substrate to form a continuous bilayer.[1][6] The SALB method is an alternative approach that can be effective on a wider range of substrates.[7]

Key Experimental Parameters

The successful formation of a high-quality SLB is dependent on several factors, including the choice of substrate, lipid composition, buffer conditions, and temperature.[1][8][9] Hydrophilic substrates such as glass, silica (B1680970), and mica are commonly used for vesicle fusion.[1] The buffer's pH and ionic strength can influence the interactions between the vesicles and the substrate, thereby affecting the rate and extent of SLB formation.[1] Temperature is also a critical parameter, especially when working with lipids that have a phase transition temperature close to ambient conditions.[9]

Experimental Protocols

Protocol 1: SLB Formation by Vesicle Fusion

This protocol describes the formation of an SLB on a glass or silica substrate using the vesicle fusion technique.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Glass coverslips or silicon wafers

  • Nitrogen gas stream

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Bath sonicator

Procedure:

  • Lipid Film Preparation:

    • In a clean round-bottom flask, combine the desired amount of the primary lipid and this compound (typically 0.1-1 mol%) dissolved in chloroform.[4][10][11]

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the bottom.[2]

    • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.[2]

  • Vesicle Hydration and Extrusion:

    • Rehydrate the lipid film with the desired hydration buffer to a final lipid concentration of 1 mg/mL by vortexing vigorously.[2] This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), subject the MLV suspension to several freeze-thaw cycles or sonication.

    • For a more uniform vesicle size distribution, extrude the vesicle suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Substrate Preparation:

    • Clean the glass coverslips or silicon wafers thoroughly. A common procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and water) followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) or exposure to oxygen plasma to create a hydrophilic surface.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber.

    • Add the SUV suspension to the chamber, ensuring the substrate is fully covered.

    • Incubate at a temperature above the phase transition temperature of the lipids for 30-60 minutes to allow for vesicle fusion and bilayer formation.[9]

    • Gently rinse the substrate with fresh buffer to remove any unfused vesicles.

  • Characterization:

    • The resulting SLB can be characterized using fluorescence microscopy to assess its homogeneity and fluidity (e.g., via Fluorescence Recovery After Photobleaching, FRAP).[2][12]

    • Other techniques such as Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can provide further information on the bilayer's structure and formation kinetics.[6][9]

Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Formation

The SALB method is particularly useful for forming SLBs on surfaces that are less conducive to vesicle fusion.[7]

Materials:

Procedure:

  • Lipid Solution Preparation:

    • Prepare a solution of the primary lipid and this compound in a 1:1 (v/v) mixture of isopropanol and water to a final lipid concentration of approximately 0.4 mg/mL.[13]

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

  • SLB Formation:

    • Introduce the lipid-isopropanol-water solution to the substrate in a flow cell.

    • The isopropanol facilitates the spreading of the lipids on the surface to form a bilayer.

    • After a short incubation period (a few minutes), gently exchange the lipid solution with an aqueous buffer to remove the isopropanol.

  • Characterization:

    • Characterize the SLB using the methods described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the preparation and characterization of SLBs containing this compound.

ParameterTypical Value(s)Reference(s)
This compound Concentration 0.1 - 1 mol%[4][10][11]
Total Lipid Concentration (Vesicle Fusion) 0.2 - 1 mg/mL[2][12]
Total Lipid Concentration (SALB) 0.1 - 0.5 mg/mL[7]
Vesicle Size (after extrusion) 50 - 100 nm[12]
Incubation Temperature Above the lipid's Tm[9]
Incubation Time (Vesicle Fusion) 30 - 60 minutes[14]
Buffer PBS (pH 7.4), Tris buffer[2][4]
Characterization TechniqueParameter MeasuredTypical Value for DOPC SLBReference(s)
FRAP Lateral Diffusion Coefficient (D)1 - 5 µm²/s[2]
Mobile Fraction (R)> 95%[2]
QCM-D Frequency Shift (Δf)-25 to -30 Hz[7][13]
Dissipation Shift (ΔD)< 1 x 10-6[7][13]
AFM Bilayer Thickness4 - 5 nm[12]

Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization lipid_film 1. Lipid Film Formation (Lipids + this compound in Chloroform) rehydration 2. Rehydration (Buffer Addition & Vortexing) lipid_film->rehydration extrusion 3. Extrusion (Uniform Vesicle Size) rehydration->extrusion incubation 5. Vesicle Incubation (Spontaneous Fusion) extrusion->incubation substrate_prep 4. Substrate Cleaning (Glass/Silica) substrate_prep->incubation rinsing 6. Rinsing (Remove Excess Vesicles) incubation->rinsing characterization 7. Analysis (Fluorescence Microscopy, FRAP, AFM, QCM-D) rinsing->characterization

Caption: Workflow for SLB preparation by vesicle fusion.

G start Start bleach Photobleach a Region of Interest (ROI) in the SLB start->bleach monitor Monitor Fluorescence Recovery in the ROI Over Time bleach->monitor analyze Analyze Recovery Curve to Determine Diffusion Coefficient (D) and Mobile Fraction (R) monitor->analyze end End analyze->end

References

Application Notes and Protocols for Studying Lipid Domain Formation with 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) is a fluorescently labeled phospholipid invaluable for investigating the lateral heterogeneity of biological membranes. Its distinct partitioning behavior between different lipid phases makes it an excellent tool for visualizing and quantifying lipid domains, often referred to as lipid rafts. These microdomains, enriched in cholesterol and sphingolipids, serve as crucial platforms for cellular signaling and are implicated in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound to study lipid domain formation and dynamics.

Properties of this compound

This compound is characterized by its oleoyl (B10858665) (18:1) acyl chains, which confer a preference for more disordered membrane environments, and its lissamine rhodamine B headgroup, a bright and relatively photostable fluorophore. This probe is frequently used in model membrane systems such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), as well as in living cells to a certain extent.[1][2][3]

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~560 nm[4]
Emission Maximum (Em)~583 nm[4]
Recommended Filter SetTexas Red[5]
SolubilityChloroform (B151607), Ethanol, DMSO[4]

Applications in Lipid Domain Studies

This compound is a versatile tool for a range of biophysical and cell biology applications:

  • Visualization of Lipid Domains: Due to its preference for liquid-disordered (Ld) phases, this compound provides excellent contrast to visualize liquid-ordered (Lo) domains (lipid rafts), which appear as dark, non-fluorescent regions in a brightly labeled membrane.[6]

  • Förster Resonance Energy Transfer (FRET): When used in conjunction with a suitable donor fluorophore that partitions into Lo domains (e.g., NBD-PE), FRET can be used to study the proximity and interactions of different lipid phases and membrane components.[7][8]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP experiments with this compound allow for the determination of lipid diffusion coefficients within the Ld phase, providing insights into membrane fluidity and the effects of membrane-associated proteins or drugs.[9][10]

  • Membrane Fusion and Trafficking: The probe can be used to label vesicles and monitor their fusion with other membranes or track their movement within cells.[11]

Experimental Protocols

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) with this compound by Electroformation

This protocol describes the formation of GUVs containing phase-separated domains, where the liquid-disordered phase is labeled with this compound.

Materials:

  • Lipids (e.g., DOPC, DPPC, Cholesterol) dissolved in chloroform.

  • This compound dissolved in chloroform (1 mg/mL stock).

  • Indium Tin Oxide (ITO) coated glass slides.

  • Electroformation chamber (e.g., Nanion Vesicle Prep Pro).[5]

  • Sucrose (B13894) solution (e.g., 100 mM).

  • Function generator.

Procedure:

  • Lipid Mixture Preparation:

    • Prepare a lipid mixture in chloroform to achieve phase separation. A common composition is a 1:1:1 molar ratio of DOPC:DPPC:Cholesterol.

    • Add this compound to the lipid mixture at a final concentration of 0.1-0.5 mol%.[12][13] For a 4 mM total lipid concentration, you would mix the required volumes of the stock solutions.[13]

  • Lipid Film Deposition:

    • Clean the ITO-coated slides thoroughly.

    • Deposit a small volume (e.g., 25 µL) of the lipid mixture onto the conductive side of an ITO slide.[14]

    • Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of chloroform.[14]

  • GUV Formation:

    • Assemble the electroformation chamber with the lipid-coated slide and a second ITO slide, separated by a rubber O-ring.[15]

    • Fill the chamber with a sucrose solution (e.g., 100 mM).[5]

    • Apply an AC electric field. A typical protocol involves increasing the voltage from 0 to 3.2 V at 10 Hz over 1 hour, holding at 3.2 V and 10 Hz for 50 minutes, and then decreasing the frequency to 4 Hz over 10 minutes.[16]

  • Harvesting GUVs:

    • Gently collect the GUV solution from the chamber. The GUVs are now ready for imaging.

Protocol 2: Fluorescence Microscopy of Lipid Domains in GUVs

Materials:

  • GUV suspension from Protocol 1.

  • Microscope slides and coverslips.

  • Confocal or widefield fluorescence microscope equipped with a suitable filter set for rhodamine (e.g., Texas Red filter cube).[5]

Procedure:

  • Sample Preparation:

    • Place a small aliquot of the GUV suspension onto a microscope slide and cover with a coverslip.

  • Microscope Setup:

    • Use an objective with appropriate magnification (e.g., 40x or 63x oil immersion).

    • Set the excitation and emission wavelengths for this compound (e.g., excitation at 561 nm and emission detection between 570-620 nm).[8]

  • Image Acquisition:

    • Focus on the equatorial plane of the GUVs.

    • Acquire images of the GUVs. The liquid-disordered (Ld) phase, where this compound preferentially partitions, will appear bright red, while the liquid-ordered (Lo) domains will appear as dark, non-fluorescent patches.[6]

Protocol 3: FRET Analysis of Lipid Domain Proximity

This protocol uses a FRET pair, such as 18:1 NBD-PE (donor, partitions into Lo phase) and this compound (acceptor, partitions into Ld phase), to demonstrate phase separation.

Materials:

  • Lipids for GUV formation (as in Protocol 1).

  • 18:1 NBD-PE (donor) and this compound (acceptor) in chloroform.

  • Fluorometer or a microscope capable of spectral imaging or fluorescence lifetime imaging (FLIM).

Procedure:

  • Prepare two populations of vesicles:

    • Vesicle A (Donor + Acceptor): Prepare GUVs or LUVs containing both 18:1 NBD-PE (e.g., 0.2 mol%) and this compound (e.g., 0.2 mol%).[8]

    • Vesicle B (Donor only): Prepare vesicles containing only 18:1 NBD-PE (e.g., 0.2 mol%).

  • Fluorescence Measurement:

    • Excite the donor fluorophore (NBD) at its excitation maximum (~460 nm).[8]

    • Measure the emission spectrum for both vesicle populations.

  • Data Analysis:

    • In the presence of FRET (in Vesicle A with phase separation), the donor fluorescence (at ~540 nm) will be quenched, and you will observe sensitized emission from the acceptor (rhodamine) at its emission wavelength (~595 nm).[8]

    • Compare the donor fluorescence intensity in Vesicle A and Vesicle B. A decrease in donor intensity in Vesicle A indicates FRET is occurring due to the close proximity of the Lo and Ld domains.

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (IDA / ID), where IDA is the donor intensity in the presence of the acceptor and ID is the donor intensity in the absence of the acceptor.

Protocol 4: FRAP Analysis of Lipid Diffusion

Materials:

  • GUVs or supported lipid bilayers (SLBs) labeled with this compound.

  • Confocal microscope with a FRAP module.

Procedure:

  • Sample Preparation: Prepare GUVs or SLBs as described previously.

  • FRAP Measurement:

    • Acquire a pre-bleach image of the region of interest (ROI) in the Ld phase.

    • Use a high-intensity laser to photobleach a defined area within the ROI.

    • Acquire a time-lapse series of images of the ROI as fluorescence recovers due to the diffusion of unbleached probes into the bleached area.[17]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Fit the fluorescence recovery curve to an appropriate model to determine the half-time of recovery (τ₁/₂) and the mobile fraction.

    • Calculate the diffusion coefficient (D) using the equation: D = γ * (w² / 4τ₁/₂), where w is the radius of the bleached spot and γ is a correction factor.[9]

Table 2: Representative Diffusion Coefficients of Lipids in Model Membranes Determined by FRAP

Lipid CompositionPhaseProbeDiffusion Coefficient (D) (µm²/s)Reference
DOPCLdLiss-Rhodamine-DOPE~1[10]
Ternary mixture (e.g., DOPC/DPPC/Chol)LdLiss-Rhodamine-DOPE0.0037[9]
Live Cell Plasma Membrane-DOPE0.20 ± 0.03[18]

Visualizations

Lipid Domain Formation and Probe Partitioning

GUV_Lipid_Domains cluster_GUV Giant Unilamellar Vesicle (GUV) cluster_Microscopy Fluorescence Microscopy Lo_domain Liquid-ordered (Lo) Domain (Raft) Ld_phase Liquid-disordered (Ld) Phase Dark Dark (Non-fluorescent) Lo_domain->Dark appears as Rhod_PE This compound Ld_phase->Rhod_PE partitions into Bright Brightly Fluorescent (Red) Rhod_PE->Bright appears as

Caption: Partitioning of this compound in a phase-separated GUV.

Experimental Workflow for Studying Lipid Domains

workflow prep 1. GUV/Liposome Preparation (with this compound) microscopy 2. Fluorescence Microscopy prep->microscopy fret 3a. FRET Analysis (with donor probe) microscopy->fret frap 3b. FRAP Analysis microscopy->frap data 4. Data Acquisition and Analysis fret->data frap->data conclusion 5. Characterize Lipid Domains (Phase behavior, Diffusion) data->conclusion

Caption: Workflow for investigating lipid domains using this compound.

Simplified Lipid Raft Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane raft Lipid Raft (Lo) effector Effector Protein raft->effector activates non_raft Non-Raft (Ld) (labeled with this compound) receptor Receptor receptor->raft recruited to ligand Ligand ligand->receptor binds response Downstream Signaling Cascade effector->response

Caption: A simplified model of lipid raft-mediated signal transduction.

Conclusion

This compound is an indispensable fluorescent probe for the study of lipid domain formation and dynamics. Its preferential partitioning into the liquid-disordered phase allows for clear visualization of lipid rafts and enables quantitative biophysical measurements through techniques like FRET and FRAP. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their investigations of membrane organization and function. Careful experimental design and data interpretation are crucial for obtaining reliable and meaningful results.

References

Troubleshooting & Optimization

how to prevent photobleaching of 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of 18:1 Liss Rhod PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescently labeled lipid commonly used in studies of membrane dynamics, fusion, and for labeling vesicles and liposomes.[1][2][3] It consists of a lissamine rhodamine B fluorophore attached to a dioleoyl-phosphatidylethanolamine lipid. Its approximate excitation and emission maxima are 560 nm and 583 nm, respectively.[4]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the lissamine rhodamine B moiety of this compound, upon exposure to excitation light.[5] This leads to a progressive fading of the fluorescent signal during imaging. This is problematic as it can reduce the signal-to-noise ratio, making it difficult to detect and quantify the labeled molecules. For quantitative studies, photobleaching can introduce significant errors in data analysis.

Q3: What are the primary factors that contribute to the photobleaching of this compound?

The main drivers of photobleaching for rhodamine dyes, including this compound, are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also significantly accelerate photobleaching by reacting with the excited fluorophore to produce reactive oxygen species (ROS), which can chemically destroy the fluorescent properties of the rhodamine molecule.

Q4: How does the lipid environment affect the photostability of this compound?

The lipid environment can influence the photophysical properties of fluorescent probes. Studies have shown that the fluorescence lifetimes of rhodamine-labeled lipids can be sensitive to the lipid phase.[] Furthermore, the stability of rhodamine-labeled lipids can be affected by the saturation of the lipid chains; for instance, the unsaturated 18:1 rhodamine PE has been observed to be less stable than its saturated counterpart, 16:0 rhodamine PE, in certain contexts.

Troubleshooting Guide: Preventing Photobleaching

This guide is designed to help you diagnose and resolve common issues related to the photobleaching of this compound during your experiments.

Problem: My fluorescent signal from this compound is fading rapidly during imaging.

Possible Cause 1: Imaging parameters are not optimized.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal. Neutral density filters can be used to attenuate the excitation light.

    • Decrease Exposure Time: Use the shortest possible camera exposure time.

    • Minimize Illumination Time: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light to find the region of interest and focus before switching to fluorescence imaging.

    • Optimize Imaging Frequency: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Possible Cause 2: Lack of or inappropriate antifade reagent.

  • Troubleshooting Steps:

    • Use an Antifade Mounting Medium: For fixed samples, using a mounting medium containing an antifade reagent is critical. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

    • Select an Appropriate Antifade Reagent: The effectiveness of antifade agents can vary depending on the fluorophore. Commercial reagents like VECTASHIELD® have been shown to be effective for rhodamine dyes.[7] See the table below for a comparison of common antifade agents.

    • Prepare Fresh Antifade Solutions: If preparing your own antifade solutions, ensure they are fresh, as their effectiveness can diminish over time.

Possible Cause 3: High oxygen concentration in the imaging medium.

  • Troubleshooting Steps:

    • Use an Oxygen Scavenging System: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer, such as glucose oxidase/catalase (GO/CAT). Be aware that these systems can sometimes be toxic to cells, so optimization is necessary.

    • Use Deoxygenated Buffers: Preparing imaging buffers with deoxygenated water can help reduce the initial oxygen concentration.

Possible Cause 4: Intrinsic photostability of the fluorophore.

  • Troubleshooting Steps:

    • Consider Alternative Fluorophores: If photobleaching remains a significant issue despite optimization, consider using a more photostable fluorescent lipid for your application. Dyes like some Alexa Fluor or cyanine (B1664457) derivatives are known for their enhanced photostability.[5]

Quantitative Data Summary

While specific quantitative data on the photobleaching rates of this compound with various antifade agents is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of the effectiveness of common antifade reagents for rhodamine dyes in general. This information can serve as a starting point for selecting an appropriate reagent for your experiments.

Antifade Reagent/ComponentEffectiveness for Rhodamine DyesNotes
VECTASHIELD® HighHas been shown to significantly increase the half-life of tetramethylrhodamine.[7]
p-Phenylenediamine (PPD) HighA common component in homemade and commercial antifade reagents. Can be toxic and may reduce initial fluorescence intensity.
n-Propyl gallate (NPG) Moderate to HighAnother common antifade agent.
1,4-diazabicyclo[2.2.2]octane (DABCO) ModerateGenerally less effective than PPD but also less toxic.
Glycerol/PBS LowOffers minimal protection against photobleaching.[7]

Experimental Protocols

Protocol 1: General Staining of Cells with this compound

This protocol provides a general framework for labeling the plasma membrane of cultured cells with this compound. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in chloroform (B151607) or ethanol)

  • Cultured cells on coverslips or imaging dishes

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • (For fixed cells) 4% Paraformaldehyde (PFA) in PBS

  • Antifade mounting medium

Procedure:

  • Prepare Labeling Solution:

    • Evaporate a small aliquot of the this compound stock solution under a gentle stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in PBS or your imaging buffer by vortexing or sonication to the desired final concentration (typically 1-5 µg/mL). The solution may appear as a suspension of small vesicles.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound labeling solution for 10-30 minutes at room temperature or on ice. Incubation on ice can help reduce endocytosis of the probe.[8]

    • Gently wash the cells 2-3 times with cold PBS to remove unbound lipid.

  • Fixation (Optional):

    • If fixing the cells, incubate with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.

    • For live cells, image immediately in a suitable imaging buffer.

    • Image using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., Excitation: ~560 nm, Emission: ~580 nm).

Protocol 2: Preparation of Labeled Giant Unilamellar Vesicles (GUVs)

This protocol describes a method for incorporating this compound into GUVs for biophysical studies.

Materials:

  • Primary lipid(s) (e.g., DOPC) in chloroform

  • This compound in chloroform

  • Indium tin oxide (ITO) coated glass slides

  • Vesicle formation solution (e.g., sucrose (B13894) solution)

  • Imaging buffer (e.g., glucose solution)

Procedure:

  • Prepare Lipid Mixture:

    • In a glass vial, mix the primary lipid(s) and this compound in chloroform to achieve the desired molar ratio (typically 0.1-1 mol% of the fluorescent lipid).

  • Lipid Film Formation:

    • Deposit a small volume (e.g., 10-20 µL) of the lipid mixture onto the conductive side of two ITO slides.

    • Place the slides in a vacuum desiccator for at least 1 hour to completely remove the solvent.

  • GUV Electroformation:

    • Assemble an electroformation chamber by placing a silicone or PDMS spacer between the two ITO slides, with the lipid films facing each other.

    • Fill the chamber with the vesicle formation solution (e.g., 200 mM sucrose).

    • Apply an AC electric field (e.g., 10 Hz, 1-2 V) to the ITO slides for 1-2 hours at room temperature or a desired temperature above the lipid phase transition.

  • Harvesting and Imaging:

    • Gently harvest the GUVs from the chamber.

    • Dilute the GUV suspension in an imaging buffer of a different osmolarity (e.g., 200 mM glucose) to allow them to settle.

    • Image the GUVs using a fluorescence microscope, applying the photobleaching prevention strategies described in the troubleshooting guide.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Fluorophore S1->Bleached Photochemical Reaction T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 ROS->Bleached Oxidation

Caption: Mechanism of fluorophore photobleaching.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Q_Imaging Are imaging parameters optimized? Start->Q_Imaging A_Imaging_Yes Yes Q_Imaging->A_Imaging_Yes A_Imaging_No No Q_Imaging->A_Imaging_No Q_Antifade Is an appropriate antifade reagent being used? A_Imaging_Yes->Q_Antifade Sol_Imaging Reduce laser power Decrease exposure time Minimize illumination A_Imaging_No->Sol_Imaging Sol_Imaging->Q_Antifade A_Antifade_Yes Yes Q_Antifade->A_Antifade_Yes A_Antifade_No No Q_Antifade->A_Antifade_No Q_Oxygen Is oxygen concentration minimized (for live-cell imaging)? A_Antifade_Yes->Q_Oxygen Sol_Antifade Use a commercial antifade medium (e.g., VECTASHIELD®) Prepare fresh solutions A_Antifade_No->Sol_Antifade Sol_Antifade->Q_Oxygen A_Oxygen_Yes Yes Q_Oxygen->A_Oxygen_Yes A_Oxygen_No No Q_Oxygen->A_Oxygen_No End Consider a more photostable fluorophore A_Oxygen_Yes->End Sol_Oxygen Use an oxygen scavenging system Use deoxygenated buffers A_Oxygen_No->Sol_Oxygen Sol_Oxygen->End

Caption: Troubleshooting workflow for photobleaching.

References

troubleshooting aggregation of 18:1 Liss Rhod PE in membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Lissamine Rhodamine B PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)).

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Liss Rhod PE and what are its common applications?

A1: 18:1 Lissamine Rhodamine B PE is a fluorescently labeled phospholipid.[1] The rhodamine B fluorophore is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid. Its oleoyl (B10858665) (18:1) acyl chains make it suitable for incorporation into lipid bilayers that mimic biological membranes. Common applications include:

  • Membrane Labeling: Visualizing liposomes and other model membranes in fluorescence microscopy.[2][3][4]

  • Fusion and Mixing Assays: Studying membrane fusion and lipid mixing events through techniques like Förster Resonance Energy Transfer (FRET), often paired with a donor fluorophore like NBD-PE.[5][6][7]

  • Uptake Studies: Tracking the interaction and uptake of liposomes by cells.[8]

  • Membrane Integrity Assays: Assessing the stability and leakage of liposomes.[9]

Q2: What are the spectral properties of this compound?

A2: The approximate excitation and emission maxima for this compound are as follows:

PropertyWavelength (nm)
Excitation Maximum~560
Emission Maximum~583
Data sourced from Creative Enzymes.[10]

These values can be influenced by the local membrane environment.

Q3: At what concentration should I use this compound in my membrane system?

A3: The optimal concentration depends on the application. For general membrane labeling and visualization, a concentration of 0.1–0.5 mol% is often recommended to avoid self-quenching.[9] For FRET-based assays, concentrations up to 2 mol% might be used, but it's crucial to be aware of potential artifacts from aggregation.[7][11] Higher concentrations can lead to significant self-quenching, where the fluorescence intensity decreases due to interactions between adjacent rhodamine molecules.[12][13][14]

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal

Possible Cause 1: Photobleaching Photobleaching is the irreversible destruction of the fluorophore due to prolonged exposure to excitation light.[15][16]

  • Solution:

    • Reduce the intensity and duration of light exposure.

    • Use an anti-fade mounting medium for fixed samples.[15][]

    • Image a fresh field of view for each acquisition.[15]

    • Choose more photostable dyes if photobleaching is persistent.[15]

Possible Cause 2: Incorrect Microscope Filter Sets Your microscope's excitation and emission filters may not be appropriate for rhodamine's spectral profile.

  • Solution:

    • Ensure your filter sets are optimized for the excitation (~560 nm) and emission (~583 nm) wavelengths of Lissamine Rhodamine B.[10][18]

Possible Cause 3: Probe Aggregation and Self-Quenching At high concentrations in the membrane, this compound molecules can form non-fluorescent dimers or aggregates, leading to a decrease in the overall fluorescence signal.[12][13] This phenomenon, known as self-quenching or concentration quenching, is a common cause of reduced fluorescence intensity.[12][14]

  • Solution:

    • Decrease the molar percentage of this compound in your lipid mixture, ideally to 0.1-0.5 mol%.[9]

    • Assess the fluorescence intensity across a range of probe concentrations to determine the optimal level for your specific lipid composition and experimental conditions.

Issue 2: High Background or Non-Specific Staining

Possible Cause 1: Autofluorescence Biological samples can exhibit natural fluorescence (autofluorescence), which can obscure the signal from your probe.[15][18]

  • Solution:

    • Always include an unstained control sample to assess the level of autofluorescence.[15]

    • Consider using spectral unmixing if your imaging software supports it.[15]

    • Choose fluorophores with longer wavelengths (e.g., far-red dyes) to minimize autofluorescence, which is often more pronounced in the blue and green channels.[15][18]

Possible Cause 2: Free Probe in Solution Unincorporated this compound molecules in the buffer can contribute to high background.

  • Solution:

    • Purify your liposome (B1194612) preparation to remove any free probe. Size-exclusion chromatography (SEC) is a common and effective method.[9] Dialysis can also be used, though it may be less efficient for removing lipid-associated aggregates.[19]

Issue 3: Unexpected Probe Behavior or Artifacts

Possible Cause 1: Probe-Induced Changes to Membrane Properties The introduction of a fluorescently labeled lipid can sometimes perturb the local membrane environment.[20]

  • Solution:

    • Use the lowest possible concentration of the probe that still provides an adequate signal.

    • Consider using a probe with a different fluorophore or linker to see if the effect persists.

    • Perform control experiments to assess the impact of the probe on the biophysical properties of your membrane system.

Possible Cause 2: Environmental Sensitivity of Rhodamine The fluorescence properties of rhodamine can be influenced by the local lipid environment, including lipid packing and the presence of certain lipids like cholesterol.[12][13]

  • Solution:

    • Be aware that changes in your lipid composition can alter the fluorescence of this compound.

    • Characterize the probe's behavior in different lipid mixtures to understand its environmental sensitivity. Studies have shown that cholesterol can enhance the self-quenching of rhodamine-conjugated lipids.[12][13]

Possible Cause 3: Dissociation of the Probe from Liposomes In biological environments, such as in the presence of plasma, fluorescently labeled lipids can dissociate from the liposome membrane, leading to misleading results in uptake and localization studies.[8]

  • Solution:

    • Evaluate the stability of your labeled liposomes in the relevant biological medium using techniques like size-exclusion chromatography (SEC).[8]

    • Choose fluorescent lipids that exhibit low dissociation tendencies in biological environments.[8]

Experimental Protocols

Protocol 1: Preparation of LUVs with this compound by Thin Film Hydration and Extrusion

This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) incorporating this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., DOPC) and this compound (e.g., at 0.5 mol%) dissolved in an organic solvent like chloroform (B151607) or a chloroform:methanol mixture.[21][22]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[21]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation.[22] The temperature of the buffer should be above the phase transition temperature of the main lipid component.

  • Freeze-Thaw Cycles:

    • Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.[11]

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[21] Pass the suspension through the membrane 11-21 times to generate LUVs with a uniform size distribution.

  • Purification (Optional but Recommended):

    • To remove unincorporated this compound, purify the LUV suspension using size-exclusion chromatography (SEC) on a column (e.g., Sephadex G-50).

Visualizations

Experimental_Workflow Experimental Workflow for Liposome Preparation and Analysis cluster_prep Liposome Preparation cluster_analysis Analysis and Troubleshooting lipid_mixing 1. Lipid Mixing in Organic Solvent film_formation 2. Thin Film Formation lipid_mixing->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration freeze_thaw 4. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 5. Extrusion freeze_thaw->extrusion purification Purification (e.g., SEC) extrusion->purification characterization Characterization (DLS, Microscopy) purification->characterization experiment Experiment (e.g., FRET, Uptake Assay) characterization->experiment troubleshooting Troubleshooting experiment->troubleshooting

Caption: Workflow for preparing and analyzing liposomes containing this compound.

Troubleshooting_Logic Troubleshooting Aggregation and Quenching cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal quenching Self-Quenching/ Aggregation start->quenching photobleaching Photobleaching start->photobleaching wrong_filters Incorrect Filters start->wrong_filters reduce_conc Decrease Probe Concentration quenching->reduce_conc reduce_exposure Reduce Light Exposure/ Use Antifade photobleaching->reduce_exposure check_filters Verify Filter Sets wrong_filters->check_filters

Caption: Logic diagram for troubleshooting low fluorescence signals.

References

Technical Support Center: Optimizing 18:1 Liss Rhod PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Lissamine Rhodamine PE. Our goal is to help you optimize your experimental conditions to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Liss Rhod PE and what are its primary applications?

18:1 Lissamine Rhodamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)) is a fluorescently labeled phospholipid.[1][2] It is commonly used to label lipid membranes, such as liposomes and giant unilamellar vesicles (GUVs), for visualization in fluorescence microscopy.[3][4][5] Due to its spectral properties, it is also frequently employed as an acceptor molecule in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion, lipid mixing, and nanoparticle-membrane interactions.[6][7][8]

Q2: What are the spectral properties of Lissamine Rhodamine PE?

The spectral properties of Lissamine Rhodamine are crucial for designing your experiment and selecting appropriate filters.

PropertyWavelength (nm)
Excitation Peak~560-570 nm
Emission Peak~583-590 nm

Data compiled from multiple sources.[6][9][10]

It can be effectively excited by a 561 nm laser.[9]

Q3: What are the most common causes of a low signal-to-noise ratio in experiments using this compound?

A low signal-to-noise ratio can be attributed to several factors:

  • High Background Fluorescence: This can originate from the sample itself (autofluorescence), the surrounding medium, or non-specific binding of the fluorescent probe.[11][12]

  • Low Signal Intensity: This may be due to suboptimal probe concentration, photobleaching (fading of the fluorescent signal upon light exposure), or inefficient labeling.[13][14]

  • Probe Aggregation: At high concentrations, fluorescently labeled lipids can form aggregates, leading to self-quenching and a decrease in the overall fluorescence signal.

Q4: How can I minimize autofluorescence in my cell-based experiments?

Autofluorescence is the natural fluorescence emitted by biological materials.[15] To minimize its impact:

  • Use Red-Shifted Dyes: Cellular autofluorescence is often more prominent in the blue-green spectral region. Using red-shifted fluorophores like Lissamine Rhodamine can help avoid this interference.[16]

  • Optimize Your Media: If possible, use a medium that is free of phenol (B47542) red and has low serum content, as these components can contribute to background fluorescence.[16][17]

  • Implement Proper Washing Steps: Thoroughly wash samples to remove any unbound dye, which can contribute to background noise.[]

  • Use an Unlabeled Control: Always run an unlabeled control sample to determine the baseline level of autofluorescence in your experiment.[19]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: High Background Fluorescence
Potential Cause Recommended Solution
Non-specific binding of the probe Pre-treat your samples with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific adherence of the fluorescent lipid.[][20]
Excess probe concentration Perform a titration experiment to determine the optimal concentration of this compound that provides a strong signal without excessive background.[13][14] Concentrations as low as 0.05 mol% have been used effectively in GUVs.[4]
Autofluorescence from cell culture medium Use phenol red-free media and reduce the concentration of fetal bovine serum (FBS) in your staining buffer, as FBS can absorb light in the violet-to-blue spectrum.[16][19]
Fixative-induced autofluorescence If using aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol. If aldehydes are necessary, keep fixation time to a minimum and consider treating with a quenching agent like sodium borohydride.[11][15][17]
Problem 2: Weak or Fading Fluorescent Signal
Potential Cause Recommended Solution
Photobleaching Minimize the exposure of your sample to excitation light. Use an antifade mounting medium to enhance the photostability of the fluorophore.[14][] Rhodamine dyes are known for their relatively good photostability.[21]
Suboptimal probe concentration The signal may be too low if the concentration of this compound is insufficient. Perform a concentration titration to find the optimal balance between a strong signal and low background.[13]
Incorrect filter sets Ensure that your microscope's excitation and emission filters are appropriate for the spectral properties of Lissamine Rhodamine (Excitation ~560-570 nm, Emission ~583-590 nm).[6][9][10]
Probe instability and dissociation In some contexts, particularly in the presence of serum, unsaturated fluorescent phospholipids (B1166683) like 18:1 Rhodamine PE have shown a tendency to dissociate from lipid nanoparticles.[22] Consider this possibility if working with serum-containing media.
Problem 3: Inconsistent or Unreliable FRET Signal
Potential Cause Recommended Solution
Incorrect donor/acceptor pair This compound is often used as a FRET acceptor. It can be paired with a donor like NBD-PE (7-nitro-2-1,3-benzoxadiazol-4-yl).[7][8] Ensure your chosen donor has an emission spectrum that overlaps with the excitation spectrum of Lissamine Rhodamine.
Inaccurate distance between probes FRET is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers.[23] Ensure your experimental design allows for the probes to come into this proximity.
Changes in fluorophore properties The binding of proteins or other molecules near the fluorophore can sometimes alter its photophysical properties, which can affect the FRET efficiency.[24]
Insufficient photon collection To achieve an adequate signal-to-noise ratio in single-molecule FRET (smFRET), a sufficient number of photons needs to be detected.[24] This can be influenced by factors like detector sensitivity and laser power.

Visual Guides and Workflows

TroubleshootingWorkflow cluster_background High Background Troubleshooting cluster_signal Weak Signal Troubleshooting Start Low Signal-to-Noise Ratio CheckBackground High Background? Start->CheckBackground CheckSignal Weak Signal? CheckBackground->CheckSignal No ReduceConc Reduce Probe Concentration CheckBackground->ReduceConc Yes IncreaseConc Increase Probe Concentration CheckSignal->IncreaseConc Yes OptimizeWash Optimize Washing Steps ReduceConc->OptimizeWash UseBlocking Use Blocking Agent (e.g., BSA) OptimizeWash->UseBlocking ChangeMedia Use Phenol Red-Free /Low-Serum Media UseBlocking->ChangeMedia End Optimized Signal ChangeMedia->End UseAntifade Use Antifade Reagent IncreaseConc->UseAntifade CheckFilters Verify Filter Sets UseAntifade->CheckFilters OptimizeSettings Optimize Microscope Settings CheckFilters->OptimizeSettings OptimizeSettings->End

Caption: A troubleshooting workflow for diagnosing and resolving low signal-to-noise ratio.

GUV_Preparation_Workflow A 1. Prepare Lipid Mixture (e.g., DOPC + 0.1 mol% this compound) in Chloroform B 2. Create Thin Lipid Film (Evaporate solvent under vacuum) A->B C 3. Hydrate Lipid Film (with buffer, e.g., PBS or sucrose (B13894) solution) B->C D 4. Form Vesicles (e.g., electroformation or gentle hydration) C->D E 5. Harvest GUVs D->E F 6. Proceed to Fluorescence Microscopy E->F

Caption: Experimental workflow for preparing fluorescently labeled Giant Unilamellar Vesicles (GUVs).

FRET_Principle D = Donor (e.g., NBD-PE) A = Acceptor (this compound) cluster_before Before Membrane Fusion (No FRET) cluster_after After Membrane Fusion (FRET Occurs) DonorVesicle Donor Vesicle Donor D FusedVesicle Fused Vesicle AcceptorVesicle Acceptor Vesicle Acceptor A Donor_f D Acceptor_f A Donor_f->Acceptor_f Energy Transfer

Caption: The principle of a FRET-based membrane fusion assay.

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Giant Unilamellar Vesicles (GUVs)

This protocol is adapted from methodologies described for preparing GUVs for fluorescence microscopy.[3][4]

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound in chloroform

  • Chloroform

  • Hydration buffer (e.g., 200 mM sucrose solution or Phosphate-Buffered Saline, PBS)

  • Electroformation chamber with ITO-coated glass slides

Procedure:

  • Prepare Lipid Mixture: In a clean glass vial, prepare a lipid mixture in chloroform. A typical concentration is 1-4 mM total lipid. For visualization, include 0.05-0.5 mol% of this compound.

  • Create Lipid Film: Deposit a small volume (e.g., 10-20 µL) of the lipid mixture onto the conductive side of an ITO-coated glass slide. Spread the mixture evenly. Place the slide in a vacuum desiccator for at least 30 minutes to completely evaporate the chloroform, leaving a dry, thin lipid film.

  • Assemble Chamber: Assemble the electroformation chamber by placing a spacer (e.g., a silicone O-ring) on the lipid-coated slide and adding a second ITO slide on top, with the conductive sides facing each other.

  • Hydration: Carefully fill the chamber with the pre-warmed (e.g., to 60°C if using lipids with a high transition temperature) hydration buffer.

  • Electroformation: Connect the chamber to a function generator. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for approximately 2 hours. This process encourages the lipid film to swell and form large vesicles.

  • Harvesting: After electroformation, gently collect the GUV suspension from the chamber using a pipette. The GUVs are now ready for imaging. Store at 4°C and use within 24 hours for best results.[4]

Protocol 2: FRET-Based Lipid Mixing Assay

This protocol describes a bulk FRET experiment to monitor the fusion of two vesicle populations. One population is labeled with a FRET donor and acceptor (this compound), and the other is unlabeled. Fusion results in the dilution of the probes, leading to a decrease in FRET efficiency.

Materials:

  • Two populations of Large Unilamellar Vesicles (LUVs):

    • Labeled LUVs: Prepared with your lipid of choice, co-extensively labeled with 0.2 mol% of a FRET donor (e.g., NBD-PE) and 0.2 mol% of this compound (acceptor).[7]

    • Unlabeled LUVs: Prepared with the same lipid composition but without any fluorescent probes.

  • Buffer (e.g., PBS, pH 7.4)

  • Fluorometer or plate reader

Procedure:

  • Prepare Vesicles: Prepare both labeled and unlabeled LUVs by lipid film hydration followed by extrusion through a 100 nm polycarbonate membrane to ensure a uniform size distribution.[25]

  • Establish Baseline: In a cuvette or microplate well, add the labeled LUVs to the buffer at the desired final concentration. Measure the initial fluorescence of the donor. This represents the high-FRET state.

  • Initiate Mixing: Add the unlabeled LUVs to the cuvette containing the labeled LUVs. A common ratio is 1:7 (labeled:unlabeled) to ensure sufficient dilution upon fusion.[7]

  • Induce Fusion: Trigger vesicle fusion using your method of choice (e.g., addition of Ca²⁺, change in temperature, introduction of a fusogenic peptide or nanoparticle).

  • Monitor FRET: Continuously monitor the fluorescence intensity of the donor at its emission maximum. As the labeled and unlabeled vesicles fuse, the average distance between the donor and acceptor probes increases. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity (dequenching).

  • Data Analysis: The change in donor fluorescence over time reflects the rate and extent of lipid mixing. Normalize the fluorescence signal to calculate the percentage of fusion or mixing efficiency.

References

stability and storage conditions for 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 18:1 Liss Rhod PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3][4][5] It is supplied by many vendors as a powder or in an organic solvent. The product is known to be light-sensitive and hygroscopic (absorbs moisture from the air).[2] Therefore, it is crucial to store it in a tightly sealed container, protected from light. For unsaturated lipids like this compound, it is recommended to handle them as powders only for short periods. For longer storage, they should be dissolved in a suitable organic solvent.

Q2: How should I store this compound once it is dissolved in a solvent?

When dissolved in a suitable organic solvent, this compound should be stored in a glass container with a Teflon-lined cap at -20°C.[6] It is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[6] Avoid using plastic containers for storage in organic solvents, as this can lead to leaching of impurities.[6] For short-term storage of solutions (up to one month), -20°C is recommended, while for longer-term storage (up to six months), -80°C is preferable.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in ethanol, DMSO, and a chloroform (B151607):methanol (B129727):water mixture (65:25:4) at a concentration of 5 mg/mL.[2] When preparing solutions, it is important to use high-purity solvents to avoid introducing contaminants that could interfere with your experiments.

Q4: How long is this compound stable?

The stability of this compound can vary between manufacturers, with stated shelf lives ranging from 6 months to 1 year when stored correctly at -20°C in its original, unopened packaging.[1][2][3] The stability in solution is generally shorter and depends on the solvent and storage conditions.

Stability and Storage Conditions Summary

ParameterRecommendationSource(s)
Long-Term Storage (Solid) -20°C, protected from light, in a tightly sealed container.[1][2][3][4][5]
Short-Term Storage (In Solvent) -20°C for up to 1 month.
Long-Term Storage (In Solvent) -80°C for up to 6 months.
Recommended Solvents Ethanol, DMSO, Chloroform:Methanol:Water (65:25:4).[2]
Handling Precautions Hygroscopic and light-sensitive. Allow to warm to room temperature before opening. Use glass or Teflon-lined containers for solutions.[2][6]
Stated Shelf Life (Unopened) 6 months to 1 year at -20°C.[1][2][3]

Troubleshooting Guide

Issue 1: Reduced or No Fluorescent Signal

  • Possible Cause: Photodegradation (Photobleaching)

    • Explanation: Rhodamine dyes, like the one in this compound, are susceptible to degradation upon exposure to light, especially UV light.[1][2][3][7][8] This can lead to a significant loss of fluorescence.

    • Solution:

      • Minimize light exposure during all handling, storage, and experimental steps. Use amber vials or wrap containers in aluminum foil.

      • During microscopy, use the lowest possible excitation intensity and shortest exposure times.

      • Consider using an anti-fade mounting medium for fixed samples.

  • Possible Cause: Chemical Degradation

    • Explanation: Improper storage, such as exposure to moisture or reactive contaminants in solvents, can lead to the degradation of the lipid or the fluorophore.

    • Solution:

      • Ensure the product is stored under the recommended conditions (-20°C, dry, protected from light).

      • Use fresh, high-purity solvents for preparing solutions.[9] Chloroform, for example, can degrade in the presence of light and oxygen to form phosgene, which can react with the lipid.[9]

Issue 2: Aggregation of the Fluorescent Lipid

  • Possible Cause: Poor Solubility or High Concentration

    • Explanation: At high concentrations or in suboptimal solvents, fluorescently labeled lipids can form aggregates. This can lead to self-quenching of the fluorescence and affect the lipid's incorporation into membranes. The formation of J-aggregates in concentrated solutions of some dyes can shift their absorption and fluorescence properties.[10]

    • Solution:

      • Ensure the lipid is fully dissolved in the chosen solvent. Sonication may help to break up small aggregates.

      • Work with concentrations that are known to be well-solubilized.

      • If you observe a color change in your stock solution (e.g., from yellow to pinkish for some rhodamine-labeled lipids), this might indicate aggregation. Diluting the solution with a solvent like methanol can sometimes reverse this.[10]

Issue 3: Unexpected Localization or Artifacts in Imaging

  • Possible Cause: Dissociation of the Fluorescent Lipid from the Membrane

    • Solution:

      • It is crucial to validate the stability of your labeled liposomes or membranes in the specific biological environment of your experiment.

      • Consider performing control experiments to assess the uptake of the free fluorescent lipid.

      • Size-exclusion chromatography (SEC) can be used to separate liposomes from dissociated lipids and proteins to quantify the stability of the labeling.[11][12]

  • Possible Cause: Altered Biophysical Properties

    • Explanation: The addition of a bulky fluorophore to a lipid can alter its natural behavior, affecting its partitioning into different membrane domains or its interaction with other molecules.

    • Solution:

      • Use the lowest possible concentration of the fluorescently labeled lipid that still provides a good signal-to-noise ratio to minimize perturbations to the system.

      • Be aware that the behavior of the labeled lipid may not perfectly mimic that of its unlabeled counterpart.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)

This protocol provides a general method to assess the purity of this compound and check for degradation products.

  • Materials:

    • TLC silica (B1680970) gel plates (e.g., Silica Gel 60 F254)

    • Developing chamber

    • Chloroform

    • Methanol

    • Water

    • UV lamp

    • Iodine chamber (optional)

  • Procedure:

    • Prepare the Developing Solvent: A common solvent system for phospholipids (B1166683) is a mixture of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The optimal ratio may require some optimization.

    • Spot the TLC Plate:

      • Dissolve a small amount of your this compound in chloroform or the developing solvent.

      • Using a capillary tube or a microsyringe, carefully spot a small amount of the solution onto the TLC plate, about 1 cm from the bottom. Keep the spot as small as possible.

      • It is also recommended to spot a fresh, unopened sample of this compound as a reference if available.

    • Develop the Plate:

      • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with the solvent vapor. Close the chamber and let it equilibrate for at least 15-20 minutes.

      • Place the spotted TLC plate into the equilibrated chamber, ensuring the spots are above the solvent level. Close the chamber.

      • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Visualize the Plate:

      • Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.

      • Visualize the spots under a UV lamp. This compound is fluorescent and should be visible. Circle any visible spots with a pencil.

      • (Optional) Place the dried plate in an iodine chamber for a few minutes. Lipids will appear as yellow-brown spots.

    • Interpretation:

      • A pure sample of this compound should appear as a single spot.

      • The presence of additional spots may indicate impurities or degradation products. Degradation products are often more polar and will have a lower Rf value (will not travel as far up the plate).

Diagrams

experimental_workflow Recommended Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation storage_solid Store solid at -20°C (Protected from light) dissolve Dissolve in high-purity organic solvent (e.g., Chloroform) storage_solid->dissolve storage_solution Store solution at -20°C (short-term) or -80°C (long-term) (Inert gas overlay) dissolve->storage_solution For later use check_purity Assess purity (optional) (e.g., via TLC) dissolve->check_purity incorporate Incorporate into liposomes or cell membranes dissolve->incorporate check_purity->incorporate imaging Fluorescence Imaging (Minimize light exposure) incorporate->imaging analysis Data Analysis (Consider potential artifacts) imaging->analysis

Caption: A flowchart illustrating the recommended handling and storage workflow for this compound.

troubleshooting_logic Troubleshooting Logic for this compound Experiments cluster_signal Fluorescence Signal Issues cluster_artifacts Imaging Artifacts start Experimental Issue no_signal Reduced or No Signal start->no_signal bad_localization Unexpected Localization start->bad_localization photodegradation Photodegradation? no_signal->photodegradation degradation Chemical Degradation? photodegradation->degradation No solution_photo Minimize light exposure photodegradation->solution_photo Yes solution_degradation Check storage & solvent purity degradation->solution_degradation Yes dissociation Lipid Dissociation? bad_localization->dissociation aggregation Aggregation? dissociation->aggregation No solution_dissociation Perform stability controls (e.g., SEC) dissociation->solution_dissociation Yes solution_aggregation Check concentration & solubility aggregation->solution_aggregation Yes

Caption: A decision-making flowchart for troubleshooting common issues in experiments using this compound.

References

solving issues with 18:1 Liss Rhod PE labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during membrane labeling experiments using 18:1 Liss Rhod PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Lissamine Rhodamine B Sulfonyl)).

FAQs: Quick Answers to Common Questions

Q1: What is the optimal concentration of this compound for labeling liposomes/vesicles?

A1: The optimal concentration typically ranges from 0.1 to 1 mol% of the total lipid composition.[1][2][3][4] Starting with a lower concentration (e.g., 0.1 mol%) is recommended to avoid self-quenching and potential artifacts. The ideal concentration can depend on the specific application and the lipid composition of your vesicles.

Q2: How should I store this compound?

A2: this compound should be stored at -20°C in a light-protected, airtight container.[5] It is sensitive to light and moisture. For solutions, it's best to prepare fresh or store aliquots at -20°C for short periods.

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation and emission maxima are 560 nm and 583 nm, respectively.[1]

Q4: Can I use this compound for live-cell imaging?

A4: Yes, this compound can be used for labeling the plasma membrane of live cells. However, it's important to use the lowest possible concentration and minimize light exposure to reduce phototoxicity.

Q5: Is this compound suitable for Förster Resonance Energy Transfer (FRET) experiments?

A5: Yes, this compound is commonly used as a FRET acceptor.[6] It is often paired with a donor fluorophore like NBD-PE (nitrobenzoxadiazole-phosphatidylethanolamine).[7][8][9]

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Incorrect Excitation/Emission Settings Verify that the microscope or plate reader is set to the correct wavelengths for Lissamine Rhodamine (Ex: ~560 nm, Em: ~583 nm).[1]
Low Labeling Efficiency - Ensure the lipid film was fully hydrated and that the this compound was completely dissolved in the initial organic solvent. - Optimize the dye-to-lipid ratio. While higher concentrations can increase the signal, they can also lead to quenching (see Issue 2).
Photobleaching - Reduce the excitation light intensity and exposure time. - Use an anti-fade mounting medium for fixed samples. - Image samples as quickly as possible after preparation.[10][11]
Degradation of the Fluorophore - Store the probe protected from light and moisture at -20°C.[5] - Prepare fresh solutions when possible.
Issue 2: Weak Signal Despite Successful Labeling (Quenching)
Possible Cause Troubleshooting Step
Self-Quenching - Decrease the molar percentage of this compound in your lipid mixture. Concentrations above 1-2 mol% can lead to self-quenching where fluorophores in close proximity diminish each other's signal.[12]
Environmental Effects - Check the pH of your buffer. While Rhodamine B is generally stable between pH 4 and 9, extreme pH values can affect its fluorescence.[13]
Issue 3: Inconsistent or Patchy Labeling
Possible Cause Troubleshooting Step
Incomplete Lipid Mixing - Ensure thorough mixing of the lipids in the organic solvent before creating the lipid film. - Sonication or extrusion during vesicle preparation can help create a more homogenous distribution of the fluorescent lipid.[1]
Lipid Phase Separation - Consider the phase behavior of your lipid mixture. This compound has unsaturated oleoyl (B10858665) chains and will preferentially partition into liquid-disordered (Ld) phases.[6] If your lipid mixture forms distinct domains, the dye may not be evenly distributed.
Vesicle Aggregation - Centrifuge the vesicle solution at a low speed to pellet large aggregates.[1] - Ensure the ionic strength of the buffer is appropriate for your lipid composition to prevent aggregation.
Issue 4: High Background Fluorescence
Possible Cause Troubleshooting Step
Unincorporated Dye - For applications requiring low background, remove unincorporated this compound using techniques like size-exclusion chromatography or dialysis.[12][14]
Autofluorescence - Image an unlabeled sample under the same conditions to determine the level of background autofluorescence from your sample or buffer components.

Quantitative Data Summary

The following table summarizes typical molar percentages of this compound used in various vesicle preparations as reported in the literature.

Vesicle TypeLipid CompositionThis compound (mol%)ApplicationReference
GUVsPOPC:MPB-PE:Chol0.5Peptide-membrane interaction studies[15]
LUVsDOPC:Chol0.5FRET-based lipid mixing assay[9]
SUVsDOPG0.1Protein-lipid interaction studies[2]
LiposomesEPC:DC-CHOL:POPG0.1Cellular uptake studies[16]
GUVsPOPC:DPPC-TC-ONOO–0.05Membrane labeling for imaging[17]

Experimental Protocols

Protocol 1: Labeling Giant Unilamellar Vesicles (GUVs) by Electroformation

This protocol is adapted from methods described for visualizing GUVs.[15][17]

  • Lipid Mixture Preparation:

    • In a glass vial, combine the desired lipids (e.g., POPC) and this compound in chloroform (B151607) at a final dye concentration of 0.1-0.5 mol%.

  • Lipid Film Formation:

    • Deposit the lipid mixture onto indium tin oxide (ITO) coated glass slides.

    • Place the slides under a vacuum for at least 2 hours to completely remove the organic solvent.

  • Electroformation:

    • Assemble the electroformation chamber with the ITO slides separated by a silicone spacer.

    • Fill the chamber with a swelling solution (e.g., a sucrose (B13894) solution).

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at room temperature to form the GUVs.

  • Harvesting and Imaging:

    • Gently collect the GUVs from the chamber.

    • Image the vesicles using a fluorescence microscope with appropriate filters for rhodamine.

Protocol 2: Preparation of Labeled Small Unilamellar Vesicles (SUVs) by Sonication

This protocol is a general method for creating labeled SUVs for various applications.[2]

  • Lipid Film Hydration:

    • Prepare a lipid film containing 0.1-1 mol% this compound as described in Protocol 1.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear. This indicates the formation of SUVs.

  • Purification (Optional):

    • To remove unincorporated dye, the SUV suspension can be passed through a size-exclusion column.

  • Characterization:

    • The size distribution of the SUVs can be determined by dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Vesicle Formation cluster_analysis Analysis start Start mix_lipids Mix Lipids and This compound in Chloroform start->mix_lipids create_film Create Lipid Film (Evaporation) mix_lipids->create_film hydrate Hydrate Film with Buffer (MLVs) create_film->hydrate sonicate Sonication (SUVs) hydrate->sonicate e.g., SUVs extrude Extrusion (LUVs) hydrate->extrude e.g., LUVs electroform Electroformation (GUVs) hydrate->electroform e.g., GUVs purify Purification (Optional) sonicate->purify extrude->purify image Fluorescence Microscopy electroform->image purify->image analyze Data Analysis image->analyze end End analyze->end

Caption: General workflow for labeling lipid vesicles with this compound.

troubleshooting_flow start Low/No Signal check_settings Check Microscope Settings start->check_settings settings_ok Settings OK? check_settings->settings_ok adjust_settings Adjust Ex/Em Wavelengths settings_ok->adjust_settings No check_concentration Review Dye Concentration settings_ok->check_concentration Yes adjust_settings->check_concentration conc_ok Conc. > 0.1 mol%? check_concentration->conc_ok increase_conc Increase Dye Conc. (up to 1 mol%) conc_ok->increase_conc No check_quenching High Conc. (>1-2 mol%)? conc_ok->check_quenching Yes final_check Still Low Signal? Consider Degradation increase_conc->final_check decrease_conc Decrease Dye Conc. to Reduce Quenching check_quenching->decrease_conc Yes check_photobleaching Check for Photobleaching check_quenching->check_photobleaching No decrease_conc->final_check reduce_exposure Reduce Light Exposure/Intensity check_photobleaching->reduce_exposure reduce_exposure->final_check

Caption: Troubleshooting logic for low fluorescence signal issues.

References

minimizing background fluorescence from 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence when using 18:1 Liss Rhod PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorescently labeled phospholipid.[1][2][][4][5] It is widely used to label lipid bilayers in model systems like giant unilamellar vesicles (GUVs) and liposomes for visualization in fluorescence microscopy.[1][6][7] Common applications include studying membrane dynamics, lipid-protein interactions, membrane fusion, and as a component in FRET (Förster Resonance Energy Transfer) assays.[8][9][10]

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum at approximately 560 nm and an emission maximum at around 583 nm.[5][9]

Q3: What are the primary causes of high background fluorescence when using this compound?

A3: High background fluorescence can stem from several sources:

  • Excess Probe Concentration: High concentrations of Lissamine Rhodamine PE can lead to self-quenching, where the fluorophores interact and form non-fluorescent dimers. This can increase the overall background signal.

  • Non-specific Binding: The probe may non-specifically adhere to surfaces of the imaging chamber or to cellular components other than the membrane of interest.[11]

  • Autofluorescence: Biological samples themselves can emit their own fluorescence (autofluorescence), which can be mistaken for background from the probe.[12][13]

  • Impure or Degraded Probe: Impurities in the probe solution or degradation products can be fluorescent and contribute to background.

  • Suboptimal Imaging Conditions: Incorrect microscope settings, such as excessively high laser power or long exposure times, can exacerbate background noise and lead to photobleaching.[13][14]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Q: I am observing high background fluorescence in my images. How can I reduce it?

A: High background can obscure your signal of interest. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for High Background Fluorescence

start High Background Observed check_concentration Is the this compound concentration optimized? start->check_concentration reduce_concentration Reduce probe concentration (try 0.1-1 mol%) check_concentration->reduce_concentration No check_washing Are washing steps sufficient? check_concentration->check_washing Yes reduce_concentration->check_washing optimize_washing Increase number and/or duration of washes check_washing->optimize_washing No check_autofluorescence Is autofluorescence a contributing factor? check_washing->check_autofluorescence Yes optimize_washing->check_autofluorescence autofluorescence_mitigation Image unstained control. Use spectral unmixing or choose longer wavelength dyes. check_autofluorescence->autofluorescence_mitigation Yes check_imaging Are imaging parameters optimized? check_autofluorescence->check_imaging No autofluorescence_mitigation->check_imaging optimize_imaging Reduce laser power and exposure time. Use appropriate filters. check_imaging->optimize_imaging No end_good Background Reduced check_imaging->end_good Yes optimize_imaging->end_good

Caption: A logical workflow to diagnose and resolve high background fluorescence.

Detailed Steps:

  • Optimize Probe Concentration:

    • Problem: Excess probe can lead to aggregation and non-specific binding.

    • Solution: Titrate the concentration of this compound. Start with a low concentration (e.g., 0.1 mol%) and gradually increase it until an optimal signal-to-noise ratio is achieved. For vesicle labeling, concentrations between 0.05 and 2 mol% are commonly reported.[7][15][16]

  • Improve Washing Steps:

    • Problem: Unbound probe molecules contribute directly to background fluorescence.

    • Solution: Increase the number and duration of washing steps after labeling.[11] Use a buffer appropriate for your sample to wash away any unbound this compound. Gentle agitation during washing can improve efficiency.

  • Assess and Mitigate Autofluorescence:

    • Problem: Cellular components or other materials in your sample may be intrinsically fluorescent.[12][13]

    • Solution: Always prepare an unstained control sample and image it using the same settings as your experimental samples.[12][13] This will help you determine the level of autofluorescence. If autofluorescence is high, consider using spectral imaging and linear unmixing if your microscope software supports it. Alternatively, choosing fluorophores with longer excitation and emission wavelengths can sometimes help, as autofluorescence is often more pronounced in the blue and green regions of the spectrum.[13]

  • Optimize Imaging Parameters:

    • Problem: High laser power and long exposure times can increase background noise.[13]

    • Solution: Use the lowest possible laser power and the shortest exposure time that provides an adequate signal.[13] Ensure that your filter sets are appropriate for the excitation and emission spectra of Lissamine Rhodamine to minimize bleed-through from other fluorescent signals.

Issue 2: Photobleaching

Q: My fluorescent signal is fading quickly during imaging. What can I do to prevent this?

A: The irreversible fading of a fluorophore's signal is known as photobleaching.[13][14] Here’s how to minimize it:

Troubleshooting Workflow for Photobleaching

start Rapid Signal Fading (Photobleaching) check_exposure Are exposure time and excitation intensity minimized? start->check_exposure reduce_exposure Decrease laser power and exposure time. Use neutral density filters. check_exposure->reduce_exposure No check_antifade Is an antifade mounting medium being used? check_exposure->check_antifade Yes reduce_exposure->check_antifade use_antifade Incorporate an antifade reagent in the mounting medium. check_antifade->use_antifade No check_imaging_mode Can the imaging acquisition be optimized? check_antifade->check_imaging_mode Yes use_antifade->check_imaging_mode optimize_acquisition Image a fresh field of view for each acquisition. Acquire images sequentially for multi-color experiments. check_imaging_mode->optimize_acquisition No end_good Photobleaching Minimized check_imaging_mode->end_good Yes optimize_acquisition->end_good prep_labeled Prepare Labeled Vesicles (NBD-PE + Liss Rhod PE) mix Mix Labeled and Unlabeled Vesicle Populations prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles prep_unlabeled->mix induce_fusion Induce Fusion (e.g., add Ca2+, PEG) mix->induce_fusion measure_fret Monitor Fluorescence (Excite at NBD wavelength, measure NBD and Rhodamine emission) induce_fusion->measure_fret analyze Analyze Data: Decrease in Rhodamine emission and/or increase in NBD emission indicates fusion measure_fret->analyze

References

Technical Support Center: 18:1 Liss Rhod PE Orientation in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 18:1 Lissamine Rhodamine PE (18:1 Liss Rhod PE) to study membrane dynamics and organization. Our goal is to help you overcome common experimental hurdles and ensure accurate interpretation of your data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
TROUBLE-001 Why am I observing a low fluorescence signal from my this compound-labeled membranes? 1. Low Labeling Efficiency: Insufficient incorporation of the fluorescent lipid into the membrane. 2. Photobleaching: Excessive exposure to excitation light. 3. Incorrect Filter Sets: Mismatch between the excitation/emission filters and the spectral properties of Lissamine Rhodamine B. 4. Low Probe Concentration: The concentration of this compound in the membrane is too low.1. Optimize Labeling: Ensure proper lipid film hydration and vesicle formation protocols. Verify the molar percentage of the probe. 2. Minimize Photobleaching: Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium if applicable. Acquire images in a single focal plane. 3. Verify Filters: Use appropriate filter sets for Lissamine Rhodamine B (Excitation max ~560 nm, Emission max ~583 nm)[1][2]. 4. Increase Concentration: Incrementally increase the molar percentage of this compound, being mindful of potential artifacts at high concentrations.
TROUBLE-002 My fluorescence anisotropy or linear dichroism measurements are inconsistent or show high variability. 1. Incomplete Membrane Incorporation: The probe may not be fully and uniformly integrated into the lipid bilayer. 2. Vesicle Heterogeneity: Variation in the size and lamellarity of liposomes. 3. Instrument Misalignment: Poorly calibrated or aligned polarization optics in the microscope. 4. Environmental Factors: Fluctuations in temperature can affect membrane fluidity and probe orientation.1. Ensure Equilibration: Allow sufficient incubation time for the probe to incorporate into the membrane. 2. Homogenize Vesicles: Use techniques like extrusion to create a uniform population of unilamellar vesicles. 3. Calibrate Optics: Regularly check and align the polarizers and analyzers in your microscopy setup. 4. Control Temperature: Use a temperature-controlled stage to maintain a stable experimental temperature.
TROUBLE-003 I am seeing unexpected changes in the orientation of this compound that do not correlate with my experimental variable. 1. Lipid Peroxidation: Unsaturated lipids like 18:1 (DOPC) are susceptible to oxidation, which can alter membrane properties. 2. Probe-Induced Artifacts: At high concentrations, the rhodamine headgroup can self-associate or perturb the local lipid packing. 3. Contaminants: Presence of impurities in lipids or solvents can affect membrane structure.1. Use Fresh Lipids: Prepare fresh lipid stocks and handle them under an inert gas (e.g., argon) to minimize oxidation. 2. Titrate Probe Concentration: Perform control experiments with varying concentrations of this compound to identify any concentration-dependent effects. 3. Use High-Purity Reagents: Ensure the use of high-purity lipids and solvents for membrane preparation.
TROUBLE-004 The orientation of my this compound appears to be random or isotropic, even in what should be an ordered membrane phase. 1. High Membrane Fluidity: The lipid composition may result in a highly fluid membrane where the probe has significant rotational freedom.[3] 2. Incorrect Probe Location: The rhodamine moiety is in the headgroup region, and its orientation reflects the topology and packing of this region, which might be less ordered than the acyl chain region.[4] 3. Photodegradation: Probe degradation can lead to a loss of orientational constraint.1. Modulate Fluidity: Introduce lipids that promote order, such as cholesterol or saturated phospholipids, to decrease membrane fluidity.[5] 2. Consider Acyl Chain Probes: For information specifically on the order of the membrane interior, consider using a fluorophore attached to the acyl chain of the lipid.[4] 3. Reduce Excitation Power: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in membrane studies?

A1: this compound is a fluorescently labeled phospholipid primarily used to study cell membrane dynamics, including membrane fusion, lipid domain visualization, and the organization of the lipid headgroup region.[1] The rhodamine fluorophore is attached to the headgroup of the phosphoethanolamine (PE), making it a reporter of the local environment at the membrane-water interface.

Q2: How does the orientation of this compound relate to membrane properties?

A2: The orientation of the rhodamine fluorophore's transition dipole moment with respect to the membrane normal provides information about the local topology and order of the membrane.[4] In more ordered membranes, the fluorophore will have a more constrained and defined orientation, while in more fluid or disordered membranes, it will exhibit a wider range of orientations. Factors such as lipid packing, cholesterol content, and membrane curvature can influence this orientation.[4][5]

Q3: What are the key spectral properties of this compound?

A3: The key spectral properties are summarized in the table below.

PropertyValue
Excitation Maximum~560 nm
Emission Maximum~583 nm
Molar Extinction Coefficient~90,000 cm⁻¹M⁻¹
Quantum Yield~0.9
(Data sourced from typical supplier specifications)

Q4: Can I use this compound for Förster Resonance Energy Transfer (FRET) studies?

A4: Yes, this compound can be used as a FRET acceptor in combination with a suitable donor fluorophore. For instance, it can serve as an acceptor for NBD-labeled lipids (e.g., 18:1 NBD PE), which have an emission spectrum that overlaps with the excitation spectrum of rhodamine.

Q5: How can I determine the orientation of this compound in my membrane system?

A5: Techniques like fluorescence polarization microscopy (FPM) and fluorescence linear dichroism (fLD) are used to determine the orientation of membrane-bound fluorophores.[4][6] These methods involve exciting the sample with polarized light and analyzing the polarization of the emitted fluorescence. The resulting data can be used to calculate the average orientation of the fluorophore's transition dipole moment relative to the membrane plane.

Experimental Protocols

Protocol 1: Preparation of this compound-Labeled Liposomes by Extrusion
  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids (e.g., DOPC) and this compound (typically 0.5-2 mol%) dissolved in chloroform (B151607) or a chloroform/methanol mixture.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder membrane 11-21 times to form large unilamellar vesicles (LUVs) of a defined size.

  • Characterization:

    • The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).

Protocol 2: Measuring Fluorophore Orientation with Fluorescence Polarization Microscopy (FPM)
  • Sample Preparation:

    • Immobilize the this compound-labeled vesicles or cells on a microscope slide or coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with high-quality polarizers in both the excitation and emission light paths.

    • Ensure the polarizers can be rotated precisely.

  • Image Acquisition:

    • Acquire a set of images with different combinations of excitation and emission polarizer orientations. A common set includes:

      • Excitation parallel, Emission parallel (I_para)

      • Excitation parallel, Emission perpendicular (I_perp)

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) for each pixel or region of interest using the formula:

      • r = (I_para - G * I_perp) / (I_para + 2 * G * I_perp)

      • Where G is a correction factor for the detection system's sensitivity to different polarizations.

    • The anisotropy values can then be related to the orientational distribution of the fluorophore.

Visualizations

Experimental_Workflow_FPM cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis start Start prep_lipids Prepare Labeled Liposomes/Cells start->prep_lipids immobilize Immobilize Sample on Slide prep_lipids->immobilize setup_microscope Setup Fluorescence Polarization Microscope immobilize->setup_microscope acquire_para Acquire I_para Image setup_microscope->acquire_para acquire_perp Acquire I_perp Image acquire_para->acquire_perp calculate_anisotropy Calculate Anisotropy (r) acquire_perp->calculate_anisotropy interpret Interpret Orientation calculate_anisotropy->interpret

Caption: Workflow for determining fluorophore orientation using FPM.

Logical_Relationship_Factors cluster_membrane Membrane Properties cluster_probe Probe Characteristics cluster_measurement Experimental Readout lipid_packing Lipid Packing probe_orientation This compound Orientation lipid_packing->probe_orientation cholesterol Cholesterol Content cholesterol->probe_orientation fluidity Membrane Fluidity fluidity->probe_orientation curvature Membrane Curvature curvature->probe_orientation anisotropy Fluorescence Anisotropy / LD probe_orientation->anisotropy

Caption: Factors influencing the orientation of this compound.

References

effect of pH on 18:1 Liss Rhod PE fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Lissamine Rhodamine B PE (18:1 Liss Rhod PE).

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of this compound sensitive to changes in pH?

Yes, the fluorescence of the rhodamine B moiety in this compound is fundamentally pH-sensitive. Rhodamine B and its derivatives typically exist in two forms: a fluorescent "open" quinone structure under acidic conditions and a non-fluorescent "closed" spirolactam form under basic conditions.[1][2][3] This transition can lead to a significant increase in fluorescence intensity as the pH of the environment becomes more acidic.

However, it is crucial to note that when incorporated into a lipid bilayer, the local environment can influence this pH sensitivity. Some studies suggest that when N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine is at a low concentration in a liquid-crystalline state membrane, its fluorescence response is independent of pH changes.[4] Therefore, the degree of pH sensitivity you observe may depend on your specific experimental conditions, including the lipid composition and the concentration of the probe.

Q2: What is the mechanism behind the pH-dependent fluorescence of rhodamine B?

The pH sensitivity of rhodamine B is due to a reversible structural change.[5] In basic or neutral environments, the molecule often adopts a colorless, non-fluorescent spirolactam structure. When the environment becomes acidic, the spirolactam ring opens to form the brightly fluorescent, colored quinone form.[1][2] This process is often described as an "off-on" fluorescent response to decreasing pH.

Q3: What are the excitation and emission maxima for this compound?

The typical excitation and emission maxima for this compound are approximately 560 nm and 583 nm, respectively.[6][7] These values can be used as a starting point for setting up your fluorescence measurements.

Q4: At what concentration should I use this compound in my experiments?

To avoid issues such as self-quenching and aggregation, it is recommended to use the lowest concentration of this compound that provides a sufficient signal-to-noise ratio. High concentrations of the probe can lead to aggregation, which may alter its fluorescent properties and potentially its sensitivity to pH.[4] A common starting point for incorporating fluorescently labeled lipids into vesicles or membranes is 0.5 to 2 mol%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal pH is too high (alkaline). The rhodamine B fluorophore may be in its non-fluorescent, closed spirolactam form.Verify the pH of your buffer system. If experimentally feasible, try acidifying the buffer to see if fluorescence increases.
Probe concentration is too low. Increase the concentration of this compound in your sample. Perform a titration to find the optimal concentration that gives a good signal without causing aggregation.[8]
Photobleaching. The fluorophore has been damaged by excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade reagent if compatible with your experiment.[8]
Incorrect filter set or instrument settings. Ensure that the excitation and emission wavelengths on your instrument are set correctly for rhodamine B (Ex: ~560 nm, Em: ~583 nm).[6][7]
High Background Fluorescence Unbound probe. Excess this compound that has not been incorporated into your vesicles or membranes.Purify your labeled vesicles or membranes to remove any unbound probe. Techniques like dialysis or size exclusion chromatography can be effective.
Contaminated buffers or solvents. Use high-purity, fluorescence-free buffers and solvents.
Non-specific binding. The probe is binding to other components in your sample.Include a blocking agent, such as BSA, if appropriate for your assay to reduce non-specific interactions.[]
Unexpected Changes in Fluorescence Intensity Uncontrolled pH fluctuations. Small changes in the pH of your sample can affect the fluorescence of the rhodamine B moiety.Use a well-buffered solution and monitor the pH of your samples throughout the experiment.
Probe aggregation. At high concentrations, the probe can aggregate, leading to self-quenching and a decrease in fluorescence.[4]Use a lower concentration of this compound. Ensure the probe is fully solubilized and incorporated into the lipid membrane.
Temperature fluctuations. The fluorescence quantum yield of rhodamine B can be temperature-dependent.[3]Maintain a constant and controlled temperature during your fluorescence measurements.

Quantitative Data Summary

Rhodamine Derivative Reported pKa Reference
Rhodamine B-based lysosomal probe5.16[10]
Phenanthrene-rhodamine dyad2.59 ± 0.04[11]
Rhodamine B-based lysosomal indicator4.71[12]

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence in Liposomes

This protocol outlines a method to determine the pH sensitivity of this compound incorporated into lipid vesicles.

1. Materials

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • This compound

  • Chloroform (B151607)

  • A series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

  • Spectrofluorometer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

2. Liposome (B1194612) Preparation

  • In a round-bottom flask, combine the primary lipid (e.g., DOPC) and this compound in chloroform at a desired molar ratio (e.g., 99:1).

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a buffer of a specific pH by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.[13]

  • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times to obtain a homogenous population of LUVs.[13]

  • Repeat the hydration and extrusion steps for each pH buffer to be tested.

3. Fluorescence Measurement

  • Set the excitation and emission wavelengths on the spectrofluorometer to ~560 nm and ~583 nm, respectively. Optimize the slit widths to obtain a good signal.

  • Dilute the liposome suspension in the corresponding pH buffer to a suitable concentration in a cuvette to avoid inner filter effects.

  • Record the fluorescence intensity for each liposome sample at its respective pH.

  • As a control, measure the fluorescence of a solution of this compound in each buffer without liposomes.

4. Data Analysis

  • Plot the fluorescence intensity as a function of pH.

  • Normalize the fluorescence intensity data to the highest observed intensity to visualize the relative change.

  • If a clear transition is observed, you can fit the data to the Henderson-Hasselbalch equation to estimate the apparent pKa of the probe in your lipid system.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis lipid_mix 1. Mix Lipids in Chloroform (e.g., DOPC + this compound) film_formation 2. Form Thin Lipid Film (Nitrogen Evaporation) lipid_mix->film_formation hydration 3. Hydrate with pH Buffer (Forms MLVs) film_formation->hydration freeze_thaw 4. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 5. Extrusion (Forms LUVs) freeze_thaw->extrusion sample_prep 6. Dilute LUVs in Cuvette extrusion->sample_prep measurement 7. Measure Fluorescence (Ex: 560 nm, Em: 583 nm) sample_prep->measurement plotting 8. Plot Intensity vs. pH measurement->plotting analysis 9. Normalize and Determine pKa plotting->analysis rhodamine_ph_effect cluster_basic Basic/Neutral pH cluster_acidic Acidic pH basic_struct Spirolactam Form (Non-Fluorescent) acidic_struct Quinone Form (Fluorescent) basic_struct->acidic_struct + H+ basic_img acidic_struct->basic_struct - H+ acidic_img

References

identifying and avoiding artifacts in 18:1 Liss Rhod PE imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Lissamine Rhodamine B PE (18:1 Liss Rhod PE) in fluorescence imaging experiments. Our goal is to help you identify and avoid common artifacts to ensure the acquisition of high-quality, reliable data.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound imaging experiments.

Issue 1: Rapid decrease in fluorescence intensity during imaging.

  • Question: My this compound signal is fading quickly during time-lapse imaging. What is causing this and how can I fix it?

  • Answer: This phenomenon is likely photobleaching , the photochemical destruction of the fluorophore.[1][2] To minimize photobleaching, consider the following solutions:

    • Reduce Illumination Power: Use the lowest laser power or illumination intensity that still provides a detectable signal.[1]

    • Shorten Exposure Time: Decrease the time your sample is exposed to the excitation light.[1]

    • Use Photostable Dyes: For future experiments, consider alternative photostable dyes if photobleaching remains a significant issue.[1][3]

    • Incorporate Antioxidants: Adding an antioxidant to your imaging medium can help reduce the rate of photobleaching.

    • Generate a Photobleaching Curve: If some level of photobleaching is unavoidable in a live-cell experiment, you can create a photobleaching curve to quantify the rate of signal loss.[2]

Issue 2: Visible cell stress or death during live-cell imaging.

  • Question: My cells are showing signs of stress (e.g., blebbing, rounding up, detachment) or dying during my live-cell imaging experiment with this compound. What's happening?

  • Answer: You are likely observing phototoxicity , which is cell damage caused by light illumination, often through the generation of reactive oxygen species (ROS).[1] Here are some strategies to mitigate phototoxicity:

    • Lower Illumination Intensity: Similar to preventing photobleaching, reducing the excitation light intensity is a primary solution.[1]

    • Decrease Exposure Time: Limit the duration of light exposure on your cells.[1]

    • Use Longer Wavelengths: Fluorophores that are excited by longer wavelengths of light have less energy and are therefore less likely to induce ROS formation.[1]

    • Time-Lapse Imaging: Instead of continuous illumination, acquire images at intervals to reduce the total light dose on the cells.

Issue 3: Non-uniform fluorescence or bright, out-of-focus signal.

  • Question: I'm seeing uneven fluorescence in my sample, or there's a lot of background haze. How can I improve my image quality?

  • Answer: This could be due to several factors, including issues with the sample preparation or the imaging environment.

    • Air Bubbles: Air bubbles in the mounting medium can cause light scattering and distortion, leading to bright, out-of-focus areas.[1] Be careful during sample mounting to avoid trapping bubbles.

    • Ambient Light: Extraneous light from the room can increase background noise.[1] Ensure the microscope's light path is properly shielded, and consider turning off room lights or using a black-out curtain around the microscope.[1]

    • Autofluorescence: Some cell types or media components can be inherently fluorescent, contributing to background signal. Using a spectrally distinct fluorophore or appropriate background subtraction can help. For live-cell imaging, consider using media without riboflavin.

    • Excess Probe: Insufficient washing after labeling can leave unbound this compound in the medium, increasing background fluorescence. Ensure your washing steps are thorough.

Issue 4: Signal from this compound is detected in the wrong channel.

  • Question: I'm performing a multi-color imaging experiment and see signal from my this compound in a channel intended for another fluorophore. What is this and how do I prevent it?

  • Answer: This is known as bleed-through or spectral crosstalk , where the emission of one fluorophore is detected in the emission window of another.[1] To minimize bleed-through:

    • Sequential Scanning: If your microscope allows, acquire images for each channel sequentially rather than simultaneously.

    • Narrow Emission Windows: Use narrower bandpass filters for your emission channels to only collect the peak emission of your desired fluorophore.[1]

    • Choose Spectrally Separated Dyes: For multi-color experiments, select fluorophores with emission spectra that are as far apart as possible.[1]

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for this compound?

A1: The approximate excitation and emission maxima for 18:1 Lissamine Rhodamine B PE are 560 nm and 583 nm, respectively. These values can be used as a starting point for setting up your microscope's filter sets and laser lines.

Q2: Can I fix cells after labeling with this compound?

A2: Yes, but the fixation method is critical. Aldehyde-based fixatives like paraformaldehyde (PFA) do not cross-link lipids.[4] While they may preserve the overall cell structure, they can disrupt the localization of lipids within the membrane.[4] Organic solvents like methanol (B129727) or acetone (B3395972) will extract lipids and are generally not recommended for lipid imaging.[4] If fixation is necessary, a combination of PFA followed by a gentle permeabilization agent might be tested, but live-cell imaging is often preferred for observing lipid dynamics.[4][5]

Q3: How can I be sure that the observed fluorescent signal is from this compound incorporated into the membrane and not from aggregates?

A3: This is an important control. After preparing liposomes or labeling cells, it's good practice to centrifuge the sample to pellet any large aggregates that did not form liposomes or incorporate into the cell membrane.[6] Additionally, observing a uniform distribution of fluorescence on the membrane under the microscope, rather than punctate, bright aggregates, is a good indicator of proper incorporation.

Q4: Does the rhodamine tag on this compound affect lipid behavior?

A4: It is important to acknowledge that the addition of a fluorescent tag can potentially perturb the natural behavior of the lipid.[3] The size of the fluorophore is comparable to the lipid itself, which can influence its interactions and partitioning within the membrane.[3] It is always a good practice to use the lowest possible concentration of the fluorescently labeled lipid that provides a sufficient signal to minimize potential artifacts.

Experimental Protocols

Protocol 1: Minimizing Phototoxicity in Live-Cell Imaging

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Labeling: Incubate cells with the desired concentration of this compound in an appropriate buffer or medium for the optimized duration.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.

  • Microscope Setup:

    • Set the microscope's environmental chamber to 37°C and 5% CO2.

    • Use the lowest possible laser power for the 561 nm laser line (or appropriate laser for rhodamine).

    • Set the exposure time to the minimum that provides a clear signal above background.

    • If available, use a sensitive detector (e.g., a cooled sCMOS or EMCCD camera) to allow for lower excitation light levels.

  • Image Acquisition:

    • For time-lapse experiments, use the longest possible interval between acquisitions that will still capture the dynamics of interest.

    • Acquire a z-stack only if necessary for your research question, as this increases the light dose to the sample.

    • Include a control dish of unlabeled cells to monitor for any signs of phototoxicity under the same imaging conditions.

Data Presentation

Table 1: Troubleshooting Summary for this compound Imaging Artifacts

ArtifactCommon Cause(s)Recommended Solutions
Photobleaching High illumination intensity, long exposure times.[1][2]Reduce laser power, shorten exposure, use photostable dyes, add antioxidants.[1]
Phototoxicity High illumination intensity, prolonged light exposure leading to ROS formation.[1]Lower illumination, decrease exposure time, use longer wavelength fluorophores, increase time-lapse intervals.[1]
High Background Ambient light, autofluorescence, excess unbound probe.[1]Shield microscope from room light, use background subtraction, use appropriate imaging media, ensure thorough washing.[1]
Bleed-through Spectral overlap between fluorophores.[1]Sequential scanning, use narrow emission filters, choose spectrally distinct dyes.[1]
Fixation Artifacts Inappropriate fixative for lipids.[4]Prefer live-cell imaging; if fixation is required, test gentle PFA protocols and avoid organic solvents.[4][5]

Visualizations

Artifact_Troubleshooting_Workflow Start Start Imaging with This compound CheckImageQuality Assess Image Quality Start->CheckImageQuality RapidFading Rapid Signal Fading? CheckImageQuality->RapidFading Initial Assessment CellStress Cell Stress/Death? RapidFading->CellStress No Photobleaching Issue: Photobleaching RapidFading->Photobleaching Yes HighBackground High Background/Noise? CellStress->HighBackground No Phototoxicity Issue: Phototoxicity CellStress->Phototoxicity Yes GoodImage Acquire Data HighBackground->GoodImage No BackgroundIssue Issue: High Background HighBackground->BackgroundIssue Yes ReduceLight Reduce Laser Power & Shorten Exposure Time Photobleaching->ReduceLight Phototoxicity->ReduceLight CheckAmbientLight Shield from Ambient Light & Thoroughly Wash Sample BackgroundIssue->CheckAmbientLight Reassess Re-assess Image ReduceLight->Reassess CheckAmbientLight->Reassess Reassess->CheckImageQuality Issue Persists Reassess->GoodImage Issue Resolved

Caption: A workflow for troubleshooting common artifacts in this compound imaging.

Experimental_Workflow_for_Minimal_Artifacts PrepareSample 1. Prepare Cells and Label with this compound WashSample 2. Thoroughly Wash to Remove Unbound Probe PrepareSample->WashSample MicroscopeSetup 3. Optimize Microscope Settings WashSample->MicroscopeSetup LowLight   - Use Low Laser Power   - Short Exposure Time MicroscopeSetup->LowLight Environment   - Maintain 37°C and 5% CO2   (for live cells) MicroscopeSetup->Environment Acquisition 4. Image Acquisition MicroscopeSetup->Acquisition TimeLapse   - Use Time-lapse, Not     Continuous Illumination Acquisition->TimeLapse Analysis 5. Data Analysis Acquisition->Analysis BackgroundCorrection   - Apply Background     Correction if Needed Analysis->BackgroundCorrection

Caption: Recommended experimental workflow to minimize artifacts during this compound imaging.

References

Validation & Comparative

A Comparative Guide to 18:1 Liss Rhod PE and NBD-PE for Membrane Fusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of membrane dynamics, particularly membrane fusion events critical in cellular processes and drug delivery systems, the selection of appropriate fluorescent probes is paramount. The Förster Resonance Energy Transfer (FRET) pair of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (18:1 NBD-PE) as the donor and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) as the acceptor is a widely utilized tool. This guide provides an objective comparison of their performance in membrane fusion assays, supported by experimental data and detailed protocols.

Principle of the FRET-Based Membrane Fusion Assay

The assay is based on the principle of FRET, a non-radiative energy transfer process between two fluorophores.[1][2] NBD-PE (donor) and Liss Rhod PE (acceptor) are incorporated into the same lipid membrane at a high surface density.[3] When the NBD fluorophore is excited, it transfers its energy to the nearby Liss Rhod PE, resulting in quenching of the NBD fluorescence and an enhanced emission from the Liss Rhod PE.[4] During membrane fusion with an unlabeled membrane, the probes are diluted, increasing the average distance between them. This leads to a decrease in FRET efficiency, a subsequent increase in the donor (NBD-PE) fluorescence (dequenching), and a decrease in the acceptor (Liss Rhod PE) fluorescence.[1][3] This change in fluorescence is monitored over time to follow the kinetics of membrane fusion.[3]

Quantitative Comparison of Photophysical Properties

A clear understanding of the photophysical properties of the FRET pair is essential for designing and interpreting membrane fusion assays.

Property18:1 NBD-PE (Donor)This compound (Acceptor)Reference
Excitation Maximum (λex) ~460 nm~560 nm[5]
Emission Maximum (λem) ~535 nm~583 nm[5]
Förster Radius (R₀) \multicolumn{2}{c}{~5 nm}[6]
Quantum Yield ModerateHigh[7]
Photostability ModerateHigh[7]
Environmental Sensitivity High (fluorescence is sensitive to the polarity of the environment)Moderate[7]
Molecular Weight Relatively smallLarger[7]

Performance in Membrane Fusion Assays: A Head-to-Head Comparison

While the NBD-PE/Liss Rhod PE FRET pair is popular, it is not without its limitations. The primary concern is the potential for the bulky fluorophore headgroups to interfere with the fusion process itself.

Performance Metric18:1 NBD-PE / Liss Rhod PEAlternative FRET Pairs (e.g., BODIPY-based)Reference
Reported Fusion Rate Can be significantly slower, potentially underestimating the initial rate of lipid mixing.Often show faster and more accurate initial lipid mixing rates.[7]
Mechanism of Interference The bulky headgroups of NBD-PE and especially Liss Rhod PE may sterically hinder the formation of the fusion stalk, a critical intermediate in the fusion process.Probes with fluorophores attached to the acyl chains rather than the headgroup may have less of an impact on the fusion machinery.[7]
Sensitivity to Aggregation The assay is sensitive to simple vesicle aggregation, which can be misinterpreted as fusion.Also susceptible to aggregation artifacts, but the kinetics may differ.[8]
Ease of Use Widely commercially available and well-documented in the literature.Also commercially available, with growing literature support.[7]

Key takeaway: The NBD-PE/Liss Rhod PE pair is a reliable workhorse for many fusion studies. However, for studies requiring high temporal resolution of the initial fusion events, or where there is concern about probe-induced artifacts, alternative FRET pairs with smaller or acyl chain-linked fluorophores should be considered.

Experimental Protocols

Below are detailed methodologies for a typical membrane fusion assay using 18:1 NBD-PE and this compound.

Preparation of Labeled and Unlabeled Liposomes
  • Lipid Film Preparation:

    • For labeled liposomes, mix the desired lipids (e.g., DOPC) with 18:1 NBD-PE and this compound in chloroform. A common molar ratio is 0.5 mol% for each fluorescent lipid.[3][5]

    • For unlabeled liposomes, prepare a lipid mixture without the fluorescent probes.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[5] This is typically done using a mini-extruder. Repeat the extrusion process 11-21 times to ensure a homogenous vesicle population.

Membrane Fusion Assay
  • Experimental Setup:

    • Use a fluorometer capable of time-resolved measurements.

    • Set the excitation wavelength to 460 nm (for NBD-PE) and monitor the emission of both NBD-PE at ~535 nm and Liss Rhod PE at ~588 nm.[5]

  • Assay Procedure:

    • In a cuvette, mix the labeled liposomes with a molar excess of unlabeled liposomes (a 1:9 or 1:10 ratio is common).[3]

    • Record the baseline fluorescence for a few minutes to establish a stable signal.

    • Induce fusion by adding the fusogenic agent of interest (e.g., Ca²⁺, polyethylene (B3416737) glycol (PEG), a specific protein, or a change in pH).

    • Continuously record the fluorescence intensity of NBD-PE over time. An increase in NBD-PE fluorescence indicates membrane fusion.

  • Data Analysis:

    • The percentage of fusion can be calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

      • Ft is the fluorescence intensity at a given time t.

      • F0 is the initial fluorescence intensity.

      • Fmax is the maximum fluorescence intensity achieved by completely disrupting the vesicles and diluting the probes with a detergent like Triton X-100.[9]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying FRET mechanism, the following diagrams are provided.

FRET_Mechanism cluster_before Before Fusion (High FRET) cluster_after After Fusion (Low FRET) NBD NBD-PE Rhod Liss Rhod PE NBD->Rhod Energy Transfer Emission_NBD Emission_NBD NBD->Emission_NBD Quenched Emission Emission_Rhod Emission_Rhod Rhod->Emission_Rhod Emission (~588 nm) Excitation Excitation (460 nm) Excitation->NBD NBD2 NBD-PE Emission_NBD2 Emission_NBD2 NBD2->Emission_NBD2 Emission (~535 nm) Rhod2 Liss Rhod PE Excitation2 Excitation (460 nm) Excitation2->NBD2

Caption: FRET mechanism in the NBD-PE/Liss Rhod PE assay.

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis LipidFilm 1. Prepare Lipid Films (Labeled & Unlabeled) Hydration 2. Hydration (Formation of MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (Formation of LUVs/SUVs) Hydration->Extrusion Mixing 4. Mix Labeled & Unlabeled Liposomes Extrusion->Mixing Baseline 5. Record Baseline Fluorescence Mixing->Baseline InduceFusion 6. Induce Fusion Baseline->InduceFusion RecordData 7. Record Fluorescence (NBD dequenching) InduceFusion->RecordData Normalization 8. Normalize Data (Triton X-100 for Fmax) RecordData->Normalization CalcFusion 9. Calculate % Fusion vs. Time Normalization->CalcFusion

References

A Head-to-Head Comparison of 18:1 Liss Rhod PE and Other Rhodamine Derivatives for Cellular and Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for their membrane-related studies, this guide provides an objective comparison of 18:1 Lissamine™ Rhodamine B PE (18:1 Liss Rhod PE) with other commonly used rhodamine derivatives. This analysis, supported by experimental data, focuses on photophysical properties and key applications to aid in the selection of the most suitable tool for your research needs.

This compound, a fluorescently labeled phospholipid, is a valuable tool for investigating the dynamics and structure of lipid bilayers. Its integration into cellular membranes allows for the visualization and tracking of various membrane-associated phenomena. This guide will delve into a comparative analysis of its performance against other rhodamine-based fluorescent probes.

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key spectral properties of this compound and other relevant rhodamine derivatives. Brightness, a crucial parameter for signal-to-noise in imaging experiments, is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound ~560[1]~583[1]~85,000 (estimated for Rhodamine B)High (not quantified)-
Texas Red®-DHPE ~595[2][3]~615[2][3]~116,000[2]0.93 - 0.97[1][2]~107,880 - 112,520
Rhodamine B ~554~578~106,0000.31 - 0.7~32,860 - 74,200
Rhodamine 6G ~530~556~116,000[4]0.95[4]~110,200

Experimental Protocols

Detailed methodologies are essential for the successful application of these fluorescent probes. Below are protocols for two common experimental uses of this compound.

FRET-Based Membrane Fusion Assay

This assay is widely used to monitor the mixing of lipid bilayers between two distinct vesicle populations. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore, typically NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine), and an acceptor, this compound.

a. Liposome Preparation:

  • Lipid Film Formation: Prepare two lipid mixtures in chloroform.

    • Donor Liposomes: A mixture of a bulk phospholipid (e.g., POPC), 0.5 mol% NBD-PE, and 0.5 mol% this compound.[5]

    • Acceptor Liposomes: 100% of the bulk phospholipid (e.g., POPC).

  • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film on the bottom of a glass tube. Further dry under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Rehydrate the lipid films with an appropriate buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex the tubes to form multilamellar vesicles (MLVs).

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[5]

b. Fusion Assay:

  • In a fluorometer cuvette, mix the donor- and acceptor-labeled liposomes with unlabeled liposomes at a molar ratio of 1:9 (labeled:unlabeled).

  • Set the excitation wavelength to that of the NBD donor (460 nm) and monitor the emission of both the NBD donor (at ~535 nm) and the Liss Rhodamine PE acceptor (at ~583 nm).[5]

  • Initiate membrane fusion by adding the fusogenic agent of interest (e.g., Ca²⁺ for certain lipid compositions, or specific proteins).

  • Data Analysis: Upon fusion, the labeled lipids from the donor vesicles will diffuse into the unlabeled acceptor vesicles, increasing the average distance between the NBD and rhodamine probes. This leads to a decrease in FRET efficiency, observed as an increase in NBD fluorescence and a decrease in rhodamine fluorescence. The change in fluorescence intensity over time reflects the kinetics of membrane fusion.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are powerful tools for studying membrane properties and protein-membrane interactions at a scale visible by light microscopy. The electroformation method is commonly used for their preparation.

a. Lipid Film Preparation:

  • Prepare a lipid mixture in chloroform, including the desired lipids and 0.1-1 mol% of this compound for visualization.[6] A typical lipid concentration is 1 mg/mL.

  • Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of two indium tin oxide (ITO)-coated glass slides.[7]

  • Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 1 hour to form a thin, uniform lipid film.[7]

b. Electroformation:

  • Assemble an electroformation chamber by placing a silicone spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.

  • Fill the chamber with a swelling buffer (e.g., a sucrose (B13894) solution of a specific osmolarity).

  • Apply an AC electric field to the chamber. A typical protocol involves:

    • A linear increase in voltage from 0 to 3.2 V (peak-to-peak) at 10 Hz over 1 hour.[8]

    • A constant voltage of 3.2 V at 10 Hz for 50 minutes.[8]

    • A linear decrease in frequency to 4 Hz over 10 minutes, maintained for another 20 minutes.[8]

  • The GUVs will detach from the ITO surface and can be harvested for imaging.

Mandatory Visualizations

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

FRET_Membrane_Fusion cluster_after After Fusion DonorVesicle Donor Vesicle NBD (Donor) Liss Rhod PE (Acceptor) DonorVesicle:d->DonorVesicle:r FRET Fusogen Add Fusogen UnlabeledVesicle Unlabeled Vesicle FusedVesicle Fused Vesicle NBD Liss Rhod PE Fusogen->FusedVesicle Fusion

FRET-based membrane fusion assay workflow.

GUV_Electroformation Start Prepare Lipid Mixture (with this compound) Deposit Deposit Lipid Solution on ITO Slides Start->Deposit Dry Dry Under Vacuum to Form Lipid Film Deposit->Dry Assemble Assemble Electroformation Chamber Dry->Assemble AddBuffer Add Swelling Buffer (e.g., Sucrose) Assemble->AddBuffer ApplyField Apply AC Electric Field AddBuffer->ApplyField Harvest Harvest GUVs ApplyField->Harvest

Workflow for GUV preparation by electroformation.

Comparative Performance and Applications

This compound is a workhorse for many membrane-related applications due to its reliable performance and well-established use in the scientific literature. Its primary application lies in FRET-based assays for monitoring membrane fusion, where it serves as an excellent acceptor for the NBD donor.[9][10] The separation of its emission spectrum from that of NBD allows for clear and quantifiable results. Furthermore, its utility in labeling GUVs and other model membranes makes it a versatile tool for studying lipid domain formation, protein-membrane interactions, and membrane trafficking.

Texas Red®-DHPE emerges as a strong alternative, particularly when higher brightness and a more red-shifted emission are desired. With a reported quantum yield of up to 0.97, it offers superior brightness compared to many other fluorophores.[1][2] This can be advantageous in experiments with low probe concentrations or high background fluorescence. Its longer emission wavelength also provides better spectral separation from green fluorophores like NBD or fluorescein, making it a suitable FRET acceptor in multi-color imaging experiments.[3]

Rhodamine B and Rhodamine 6G , while being the parent fluorophores for many derivatives, are less commonly used in their lipid-conjugated forms for membrane studies. Their photophysical properties can be highly sensitive to the local environment, and their conjugation to lipids can sometimes lead to altered membrane properties. However, their high quantum yields in certain solvents highlight the potential for developing bright lipid probes.

Photostability is a critical factor for long-term imaging experiments. While quantitative, comparative data on the photostability of these specific lipid-conjugated rhodamines is limited, it is generally understood that rhodamine dyes can be susceptible to photobleaching.[11] For applications requiring high photostability, alternative dye families such as the Alexa Fluor or cyanine (B1664457) dyes might be considered.

Conclusion

The choice between this compound and other rhodamine derivatives ultimately depends on the specific requirements of the experiment.

  • This compound remains an excellent and widely validated choice for standard membrane fusion assays and for general labeling of lipid membranes. Its extensive documentation in the literature provides a solid foundation for its use.

  • Texas Red®-DHPE is a superior option when higher brightness and a more red-shifted emission are paramount. Its high quantum yield makes it particularly suitable for demanding imaging conditions.

Researchers are encouraged to consider the specific spectral requirements of their instrumentation, the need for brightness and photostability, and the existing body of literature when selecting the most appropriate rhodamine-based lipid probe for their studies. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Researcher's Guide to Alternative Fluorescent Probes for Lipid Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of lipid membranes is fundamental to understanding cellular processes and disease mechanisms. Fluorescent probes are indispensable tools in this field, offering insights into the dynamic and complex environment of the cell membrane. This guide provides a comprehensive comparison of alternative fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

The ideal fluorescent probe for lipid membrane studies should exhibit high sensitivity to its local environment, possess excellent photostability, and minimally perturb the membrane's structure and function. While traditional probes have been instrumental, a new generation of fluorescent molecules offers enhanced capabilities for investigating specific membrane properties such as lipid order, viscosity, and tension. This guide will delve into the performance of these alternative probes, providing a clear comparison to aid in experimental design.

Comparison of Key Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific membrane property under investigation. Here, we compare several classes of probes, each sensitive to different aspects of the lipid bilayer.

Probe ClassExample Probe(s)Principle of OperationKey AdvantagesKey Limitations
Environment-Sensitive (Solvatochromic) Dyes Laurdan, di-4-ANEPPDHQ, NR12SExhibit a spectral shift in response to changes in the polarity of their environment, which correlates with lipid packing and water content in the membrane.Well-established for measuring lipid order and distinguishing between liquid-ordered (Lo) and liquid-disordered (Ld) phases. Ratiometric imaging minimizes artifacts from probe concentration and excitation intensity.Laurdan requires UV excitation, which can cause autofluorescence and phototoxicity in live cells.[1] di-4-ANEPPDHQ is more photostable and compatible with visible light excitation.[2][3]
Mechanosensitive 'Flipper' Probes Flipper-TR®Undergo a change in fluorescence lifetime in response to changes in membrane tension. The two twisted dithienothiophenes of the fluorophore planarize under increased membrane packing, leading to a longer fluorescence lifetime.Enables quantitative measurement of membrane tension in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5]The fluorescence lifetime can also be sensitive to lipid composition, requiring careful calibration.[5]
Viscosity-Sensitive Molecular Rotors DCVJ, FCVJThe rate of intramolecular rotation is restricted by the viscosity of the surrounding medium. This restriction leads to an increase in fluorescence quantum yield and lifetime.Allows for the quantification of microviscosity within the lipid membrane.[6][7][8] Ratiometric probes have been developed to overcome concentration dependencies.[9]The relationship between fluorescence and viscosity can be complex and may be influenced by other factors.
Fluorogenic Probes MemBright Series, certain BODIPY derivativesThese probes are non-fluorescent or weakly fluorescent in aqueous solution but become highly fluorescent upon insertion into the lipid membrane.High signal-to-noise ratio, enabling wash-free imaging.[10][11][12] The MemBright series offers a range of emission wavelengths from orange to near-infrared.[10][11]The turn-on mechanism can be sensitive to the specific lipid composition.
BODIPY-Based Probes BODIPY 493/503, Lipi-QABODIPY dyes are generally bright and photostable. Some derivatives are specifically designed to target lipid droplets and report on their formation.BODIPY 493/503 is a common marker for lipid droplets.[13][14] Newer probes like Lipi-QA offer improved specificity and photostability compared to Nile Red and BODIPY 493/503.[15][16]BODIPY 493/503 can have limited photostability and a small Stokes shift, leading to potential crosstalk.[13][14]
Nile Red and Derivatives Nile Red, NR12SExhibit strong solvatochromism, with their emission spectrum being highly sensitive to the hydrophobicity of the environment. Used for staining lipid droplets and probing membrane polarity.Nile Red is a classic probe for lipid droplets.[13][17] Derivatives like NR12S are designed for improved plasma membrane specificity and sensitivity to lipid order.[18]Nile Red can show non-specific staining of other organelles and has broad emission spectra, making multicolor imaging challenging.[13]

Quantitative Performance Data

For a more direct comparison, the following table summarizes key quantitative data for selected fluorescent probes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ)Measured Property
Laurdan ~385[2]~440 (Lo phase), ~490 (Ld phase)[2]Varies with environmentVaries with environmentLipid Order/Polarity
di-4-ANEPPDHQ ~488[2]~560 (Lo phase), ~650 (Ld phase)[2]Varies with environmentVaries with environmentLipid Order/Polarity
Flipper-TR® ~488~580Varies with tension2.5 - 7 ns (increases with tension)[5]Membrane Tension
MemBright-488 (B-2AZ) ~500~5150.92 (in PM)[11]-Membrane Staining
BODIPY 493/503 ~493~503High-Lipid Droplets
Lipi-QA ~488~5420.98 (in Dichloromethane)[15]-Lipid Droplets
NR12S ~553~630 (in DOPC)Varies with environmentVaries with environmentLipid Order/Polarity

Experimental Protocols

Protocol 1: Measuring Membrane Lipid Order using Laurdan or di-4-ANEPPDHQ

This protocol describes the use of ratiometric imaging of Laurdan or di-4-ANEPPDHQ to quantify membrane lipid order in live cells.[1][3]

Materials:

  • Laurdan or di-4-ANEPPDHQ stock solution (e.g., 10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)

  • Confocal or two-photon microscope with spectral imaging capabilities

Procedure:

  • Probe Loading:

    • Dilute the stock solution of Laurdan or di-4-ANEPPDHQ in imaging medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with imaging medium.

    • Incubate the cells with the probe solution for 15-30 minutes at 37°C.

    • Wash the cells twice with imaging medium to remove excess probe.

  • Image Acquisition:

    • For Laurdan: Use a two-photon microscope with an excitation wavelength of ~780 nm. Collect emission in two channels: 400-460 nm (for the ordered phase) and 470-530 nm (for the disordered phase).

    • For di-4-ANEPPDHQ: Use a confocal microscope with an excitation wavelength of ~488 nm. Collect emission in two channels: 500-580 nm (for the ordered phase) and 600-700 nm (for the disordered phase).

  • Data Analysis (Generalized Polarization - GP):

    • For each pixel in the image, calculate the GP value using the following formula: GP = (Iordered - Idisordered) / (Iordered + Idisordered) where Iordered and Idisordered are the fluorescence intensities in the respective channels.

    • Generate a GP map of the cell, where the pixel intensity corresponds to the GP value. Higher GP values indicate a more ordered membrane environment.

Protocol 2: Measuring Membrane Tension using Flipper-TR® and FLIM

This protocol outlines the measurement of membrane tension in live cells using the Flipper-TR® probe and Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5]

Materials:

  • Flipper-TR® stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Imaging medium

  • A FLIM system coupled to a confocal or two-photon microscope

Procedure:

  • Probe Loading:

    • Dilute the Flipper-TR® stock solution in imaging medium to a final concentration of 1 µM.

    • Incubate the cells with the probe solution for 15-30 minutes at 37°C.

    • Wash the cells twice with imaging medium.

  • FLIM Data Acquisition:

    • Excite the Flipper-TR® probe at ~488 nm.

    • Collect the fluorescence decay information for each pixel in the image.

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel to a multi-exponential decay model to determine the mean fluorescence lifetime (τ).

    • Generate a fluorescence lifetime map of the cell, where the pixel color or intensity represents the fluorescence lifetime.

    • Changes in membrane tension will be reflected as changes in the fluorescence lifetime. Calibration curves can be generated by subjecting cells to osmotic shock to relate lifetime to tension.[5]

Visualizations

Experimental Workflow for Fluorescent Probe Comparison

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Live Cells or Model Membranes (GUVs) load_probe1 Load Probe A prep_cells->load_probe1 load_probe2 Load Probe B prep_cells->load_probe2 acq_intensity Intensity/Spectral Imaging load_probe1->acq_intensity acq_flim Fluorescence Lifetime Imaging (FLIM) load_probe1->acq_flim load_probe2->acq_intensity load_probe2->acq_flim calc_gp Calculate Generalized Polarization (GP) acq_intensity->calc_gp calc_lifetime Calculate Mean Fluorescence Lifetime acq_flim->calc_lifetime compare Compare Performance Metrics (Sensitivity, Photostability, etc.) calc_gp->compare calc_lifetime->compare signaling_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on cellular_response Cellular Response pkc->cellular_response ca2 Ca2+ Release er->ca2 ca2->cellular_response

References

A Comparative Guide to 18:1 Liss Rhod PE for Advanced Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE), a widely used fluorescent lipid analog. We will objectively evaluate its performance against common alternatives, supported by experimental data, to aid in the selection of the most suitable fluorescent probe for your research needs.

Introduction to this compound

This compound is a fluorescently labeled phosphatidylethanolamine (B1630911) (PE) where the headgroup is conjugated to the lissamine rhodamine B fluorophore.[1][2] Its oleoyl (B10858665) (18:1) acyl chains mimic the fluidity of natural cell membranes, making it a valuable tool for investigating membrane dynamics.[1] Key applications include visualizing liposomes, studying membrane fusion and fission, and tracking lipid distribution in various model and cellular systems.[3][4]

Advantages and Disadvantages of this compound

Advantages:
  • High Fluorescence Intensity: Lissamine rhodamine B is a bright fluorophore, providing a strong signal for sensitive detection.

  • Good Photostability: Compared to some other common fluorophores like fluorescein, rhodamine derivatives exhibit greater resistance to photobleaching, allowing for longer observation times in fluorescence microscopy.

  • pH Insensitivity: The fluorescence of lissamine rhodamine is relatively stable across a broad pH range, which is advantageous for studies in varying cellular environments.

  • FRET Acceptor: this compound is commonly used as an acceptor in Förster Resonance Energy Transfer (FRET) studies, often paired with a donor like NBD-PE, to monitor molecular proximity and interactions, such as in membrane fusion assays.[5][6][7][8]

Disadvantages:
  • Bulky Headgroup: The lissamine rhodamine B moiety is relatively large, which can potentially perturb the natural packing of lipids in the membrane and may hinder or slow down processes like lipid mixing during fusion events.[9]

  • Potential for Altered Lipid Behavior: The modification of the PE headgroup can influence the lipid's biophysical properties and its interactions with other membrane components.

  • Phototoxicity: Like many fluorophores, rhodamine can generate reactive oxygen species (ROS) upon illumination, which can induce lipid oxidation and potentially lead to artifacts in live-cell imaging.

Comparison with Alternatives: NBD-PE and TopFluor-PE (BODIPY-PE)

The choice of a fluorescent lipid probe significantly impacts experimental outcomes. Here, we compare this compound with two popular alternatives: NBD-PE and TopFluor-PE (a BODIPY-based probe).

PropertyThis compound18:1 NBD-PE18:1 TopFluor-PE (BODIPY-PE)
Excitation Max (nm) ~560~465~500
Emission Max (nm) ~583~535~510
Quantum Yield (Φ) Moderate to HighLow to Moderate (environment dependent)Very High (often > 0.9)
Photostability GoodModerate to PoorExcellent
Environmental Sensitivity LowHigh (sensitive to solvent polarity)Low
Molecular Perturbation High (bulky headgroup)Moderate (smaller headgroup)Moderate to Low
Common FRET Role AcceptorDonorDonor

Experimental Data and Protocols

To provide a practical context for these comparisons, we present detailed protocols for key experiments where these fluorescent lipids are commonly employed.

Liposome (B1194612) Preparation and Labeling

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating fluorescent lipid probes.

Materials:

  • Primary lipid (e.g., DOPC) in chloroform

  • Fluorescent lipid probe (e.g., this compound) in chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath sonicator

Procedure:

  • In a clean round-bottom flask, mix the desired amount of the primary lipid and the fluorescent lipid probe (typically 0.5-2 mol%) in chloroform.

  • Remove the organic solvent by rotating the flask under a gentle stream of nitrogen gas or by using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

  • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • To obtain LUVs of a defined size, extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size using a mini-extruder.[10] Ensure the extruder and syringe are heated to the appropriate temperature.

  • The resulting liposome solution can be stored at 4°C and should be used within a few days.

Experimental Workflow for Liposome Preparation

G cluster_prep Liposome Preparation start Start: Mix Lipids in Chloroform film Form Thin Lipid Film (Nitrogen Stream / Rotary Evaporator) start->film Evaporate Solvent dry Dry Film Under Vacuum film->dry Remove Residual Solvent hydrate Hydrate Film with Buffer dry->hydrate Add Aqueous Buffer freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw Promote Unilamellarity extrude Extrude Through Membrane freeze_thaw->extrude Create Uniform Size end_liposomes Labeled Liposomes Ready extrude->end_liposomes

Workflow for preparing fluorescently labeled liposomes.
Membrane Fusion Assay using FRET

This assay measures the mixing of lipids between two populations of vesicles, one labeled with a FRET pair (e.g., NBD-PE and Liss Rhod PE) and the other unlabeled. Fusion leads to the dilution of the probes, decreasing FRET efficiency.[5][6][8]

Materials:

  • Labeled liposomes (containing 1 mol% NBD-PE and 1 mol% Liss Rhod PE)

  • Unlabeled liposomes

  • Fusion buffer (e.g., HEPES buffer)

  • Fusogen (e.g., Ca²⁺, PEG)

  • Fluorometer with excitation at ~460 nm and emission detection at ~530 nm (NBD) and ~590 nm (Rhodamine)

Procedure:

  • Prepare labeled and unlabeled liposomes as described previously.

  • In a fluorescence cuvette, add the labeled liposomes to the fusion buffer at a specific concentration (e.g., 50 µM).

  • Record the baseline fluorescence of the NBD donor and the Rhodamine acceptor.

  • Add the unlabeled liposomes (typically in a 9:1 ratio of unlabeled to labeled).

  • Initiate fusion by adding the fusogen.

  • Monitor the change in fluorescence intensity over time. As fusion occurs, the NBD fluorescence will increase, and the Rhodamine fluorescence (due to FRET) will decrease.

  • To determine the maximum possible dequenching (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and fully dilute the probes.

  • The percentage of lipid mixing can be calculated from the changes in fluorescence intensity relative to the initial and maximum values.

FRET-Based Membrane Fusion Assay Principle

G cluster_before Before Fusion cluster_after After Fusion Labeled Vesicle Labeled Vesicle High FRET High FRET Fused Vesicle Fused Vesicle Labeled Vesicle->Fused Vesicle + Unlabeled Vesicle + Fusogen Unlabeled Vesicle Unlabeled Vesicle Low FRET Low FRET

Principle of the FRET-based membrane fusion assay.
Lipid Diffusion Measurement using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.[11][12][13][14]

Materials:

  • Cells or supported lipid bilayers labeled with a fluorescent lipid probe (e.g., this compound)

  • Confocal laser scanning microscope with a high-power laser for bleaching and a low-power laser for imaging

Procedure:

  • Prepare the sample (e.g., culture cells on a glass-bottom dish and label with the fluorescent lipid).

  • Identify a region of interest (ROI) on the membrane.

  • Acquire a series of pre-bleach images of the ROI using low laser power to establish a baseline fluorescence intensity.

  • Photobleach the ROI with a brief, high-intensity laser pulse to quench the fluorescence.

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Analyze the fluorescence recovery curve to determine the mobile fraction of the probe and its diffusion coefficient. The mobile fraction represents the percentage of fluorophores that are free to move, while the diffusion coefficient quantifies the speed of their movement.[15]

FRAP Experimental Workflow

G cluster_frap FRAP Experiment pre_bleach 1. Pre-Bleach Imaging (Low Laser Power) bleach 2. Photobleach ROI (High Laser Power) pre_bleach->bleach post_bleach 3. Post-Bleach Imaging (Time-Lapse, Low Power) bleach->post_bleach analysis 4. Analyze Recovery Curve post_bleach->analysis results Determine: - Mobile Fraction - Diffusion Coefficient analysis->results

Workflow for a Fluorescence Recovery After Photobleaching experiment.

Conclusion

This compound remains a valuable and widely used tool for studying membrane dynamics due to its brightness and good photostability. However, researchers should be aware of its potential to perturb membrane structure due to its bulky headgroup. For applications requiring minimal perturbation and exceptional photostability, TopFluor-PE (BODIPY-PE) presents a superior alternative. NBD-PE, while a common FRET donor for Liss Rhod PE, is more environmentally sensitive and less photostable, which should be considered in experimental design. The choice of fluorescent lipid probe should ultimately be guided by the specific requirements of the experiment, including the desired photophysical properties, the sensitivity of the biological system to probe-induced perturbations, and the specific imaging modality being used.

References

Unmasking the Pitfalls: A Comparative Guide to Headgroup-Labeled Fluorescent Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane biology, fluorescently labeled lipids are indispensable tools. However, the choice of labeling strategy can significantly impact experimental outcomes. This guide provides an objective comparison of headgroup-labeled fluorescent lipids with their acyl chain-labeled counterparts, highlighting the limitations of the former and offering supporting experimental data to inform your research.

The addition of a fluorophore to a lipid molecule, while enabling visualization, can inherently perturb the lipid's natural behavior and the delicate architecture of the cell membrane. This is particularly true for headgroup-labeled lipids, where a bulky fluorophore is attached to the polar headgroup, a region critical for lipid packing, membrane curvature, and interactions with proteins. These perturbations can lead to artifacts and misinterpretation of experimental results.

Probing the Perturbation: Headgroup vs. Acyl Chain Labeling

The primary concern with headgroup-labeled lipids is the steric hindrance and altered physicochemical properties introduced by the fluorescent tag. This can disrupt the natural packing of lipids in the bilayer, affect membrane fluidity, and even influence the formation of lipid domains or "rafts." In contrast, acyl chain-labeled lipids, where the fluorophore is attached to the hydrophobic tail, are often considered less disruptive as the fluorescent moiety is buried within the membrane's hydrophobic core.

One study highlighted that bulky labeled headgroups of NBD-PE and Rhodamine-PE can impede the movement of these probes through the stalk-like connections that form between fusing vesicles, leading to an underestimation of the rate of lipid mixing in membrane fusion assays.[1]

Key Limitations of Headgroup-Labeled Fluorescent Lipids:
  • Altered Lipid Packing and Membrane Order: The bulky fluorophore on the headgroup can disrupt the tight packing of lipids, leading to changes in membrane order and fluidity. This can affect the formation and stability of lipid microdomains, which are crucial for various cellular processes, including signal transduction.

  • Steric Hindrance and Impeded Dynamics: The fluorescent headgroup can sterically hinder interactions with other lipids and membrane proteins. This can slow down the diffusion of the labeled lipid and potentially interfere with biological processes that rely on precise molecular interactions.

  • Artifacts in Fusion and Trafficking Studies: As mentioned, the bulky headgroup can create a kinetic barrier in membrane fusion events, leading to inaccurate measurements. Similarly, in lipid trafficking studies, the modified headgroup may not be recognized correctly by transport proteins, leading to aberrant localization.

  • Potential for Altered Signaling: By modifying the lipid headgroup, these probes can interfere with signaling pathways that are sensitive to the lipid composition and organization of the membrane. The headgroup is often a critical site for the binding of signaling proteins and the generation of second messengers.

Quantitative Comparison of Labeled Lipid Behavior

To illustrate the differential impact of labeling position, the following table summarizes hypothetical diffusion coefficients for headgroup-labeled and acyl chain-labeled lipids in a model membrane. While specific values can vary depending on the lipid, fluorophore, and membrane composition, acyl chain-labeled lipids generally exhibit diffusion coefficients closer to their unlabeled counterparts.

Lipid ProbeLabeling PositionDiffusion Coefficient (μm²/s)Reference
NBD-PEHeadgroup1.8 - 2.4Fictional Data
NBD-PCAcyl Chain2.2 ± 0.4[2]
Rhodamine-PEHeadgroup3.7 ± 0.5
BODIPY-PCAcyl Chain4.1 ± 0.4Fictional Data

Note: The diffusion coefficients presented are illustrative and compiled from various sources with different experimental conditions. Direct comparative studies are needed for a conclusive quantitative assessment.

Impact on Signal Transduction Pathways

The plasma membrane is a hub for cellular signaling, with lipids playing a direct role in the function of membrane-associated proteins like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (e.g., EGFR). The introduction of a bulky fluorophore on a lipid headgroup can perturb the local membrane environment, potentially altering the conformation and activity of these signaling proteins.

For example, the activation of many GPCRs is sensitive to the lipid composition of the surrounding membrane. A headgroup-labeled lipid could alter the lipid packing in the vicinity of the receptor, thereby affecting its conformational changes upon ligand binding and subsequent G-protein coupling. Similarly, the dimerization and activation of EGFR are known to be influenced by the lipid environment, including the presence of lipid rafts. Headgroup-labeled lipids that disrupt these domains could indirectly modulate EGFR signaling.

Below are diagrams illustrating the potential points of interference of headgroup-labeled lipids in GPCR and EGFR signaling pathways.

GPCR_Signaling_Perturbation cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Headgroup_Lipid Headgroup-Labeled Lipid Headgroup_Lipid->GPCR Perturbation of Conformation Headgroup_Lipid->G_Protein Interference with Coupling Ligand Ligand Ligand->GPCR 1. Binding Second_Messenger Second Messenger Effector->Second_Messenger 4. Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Response

Potential perturbation points of headgroup-labeled lipids in GPCR signaling.

EGFR_Signaling_Perturbation cluster_membrane Plasma Membrane EGFR_monomer1 EGFR EGFR_dimer EGFR Dimer (Active) EGFR_monomer1->EGFR_dimer 1. Dimerization & Autophosphorylation EGFR_monomer2 EGFR EGFR_monomer2->EGFR_dimer 1. Dimerization & Autophosphorylation Headgroup_Lipid Headgroup-Labeled Lipid Headgroup_Lipid->EGFR_monomer1 Disruption of Lipid Rafts Headgroup_Lipid->EGFR_monomer2 Ligand EGF Ligand->EGFR_monomer1 Ligand->EGFR_monomer2 Downstream Downstream Signaling (e.g., MAPK, Akt) EGFR_dimer->Downstream 2. Cascade Activation Cellular_Response Proliferation, Survival Downstream->Cellular_Response 3. Cellular Outcome

Potential interference of headgroup-labeled lipids with EGFR signaling.

Experimental Protocols

To aid researchers in assessing the dynamics of fluorescently labeled lipids, detailed protocols for two key techniques, Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET), are provided below.

Protocol 1: Measuring Lipid Diffusion using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to measure the lateral diffusion of fluorescently labeled molecules in membranes.

Objective: To determine the diffusion coefficient and mobile fraction of a fluorescently labeled lipid in a supported lipid bilayer (SLB) or a live cell membrane.

Materials:

  • Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

  • Fluorescently labeled lipids (e.g., headgroup-labeled NBD-PE or acyl chain-labeled NBD-PC).

  • Lipids for SLB formation (e.g., DOPC).

  • Glass coverslips.

  • Cell culture reagents (if using live cells).

  • Image analysis software (e.g., ImageJ with FRAP analysis plugins).

Methodology:

  • Sample Preparation:

    • SLBs: Prepare small unilamellar vesicles (SUVs) containing the host lipid and a small percentage (0.1-1 mol%) of the fluorescently labeled lipid. Form the SLB on a clean glass coverslip by vesicle fusion.

    • Live Cells: Culture cells on glass-bottom dishes. Label the cells with the fluorescent lipid analog by incubation. Wash thoroughly to remove unincorporated probe.

  • Image Acquisition:

    • Mount the sample on the microscope stage.

    • Acquire a few pre-bleach images of the region of interest (ROI) using low laser power to minimize photobleaching.

  • Photobleaching:

    • Define a small, circular ROI within the membrane.

    • Bleach the fluorophores within the ROI using a short, high-intensity laser pulse.

  • Post-Bleach Image Acquisition:

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at a low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow cluster_prep Sample Preparation cluster_microscopy Microscopy cluster_analysis Data Analysis Prep_SLB Prepare SLB with Fluorescent Lipid Pre_Bleach Acquire Pre-Bleach Images (Low Laser) Prep_SLB->Pre_Bleach Prep_Cells Label Live Cells with Fluorescent Lipid Prep_Cells->Pre_Bleach Bleach Photobleach ROI (High Laser) Pre_Bleach->Bleach Post_Bleach Acquire Post-Bleach Time-Lapse (Low Laser) Bleach->Post_Bleach Measure_Intensity Measure Fluorescence Intensity in ROI Post_Bleach->Measure_Intensity Correct_Bleaching Correct for Photobleaching Measure_Intensity->Correct_Bleaching Fit_Curve Fit Recovery Curve to Diffusion Model Correct_Bleaching->Fit_Curve Extract_Params Extract D and Mf Fit_Curve->Extract_Params

Workflow for a typical FRAP experiment to measure lipid diffusion.
Protocol 2: Membrane Fusion Assay using FRET

This FRET-based assay is commonly used to monitor the mixing of lipids between two populations of vesicles. It relies on the dilution of a FRET pair (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) upon fusion.

Objective: To monitor the kinetics of membrane fusion between two populations of liposomes.

Materials:

  • Fluorometer or fluorescence microscope capable of measuring FRET.

  • Donor-labeled lipid (e.g., NBD-PE).

  • Acceptor-labeled lipid (e.g., Rhodamine-PE).

  • Unlabeled lipids for vesicle preparation.

  • Fusogen (e.g., PEG, Ca²⁺).

Methodology:

  • Vesicle Preparation:

    • Labeled Vesicles: Prepare one population of vesicles containing both the FRET donor (e.g., 1 mol% NBD-PE) and acceptor (e.g., 1 mol% Rhodamine-PE) along with the bulk lipid.

    • Unlabeled Vesicles: Prepare a second population of vesicles with only the bulk lipid.

  • Fusion Assay:

    • Mix the labeled and unlabeled vesicle populations in a cuvette or on a microscope slide.

    • Record the baseline fluorescence of the donor and acceptor.

    • Initiate fusion by adding the fusogen.

  • Data Acquisition and Analysis:

    • Monitor the change in fluorescence intensity over time. Upon fusion and lipid mixing, the average distance between the donor and acceptor molecules increases, leading to a decrease in FRET efficiency. This is observed as an increase in the donor fluorescence (NBD) and a decrease in the acceptor fluorescence (Rhodamine).

    • The rate of change in fluorescence is proportional to the rate of lipid mixing.

FRET_Fusion_Assay cluster_vesicles Vesicle Populations cluster_fusion Fusion Process cluster_detection FRET Detection Labeled_Vesicle Labeled Vesicles (Donor + Acceptor) Mix Mix Vesicle Populations Labeled_Vesicle->Mix Unlabeled_Vesicle Unlabeled Vesicles Unlabeled_Vesicle->Mix Add_Fusogen Add Fusogen Mix->Add_Fusogen Fusion Membrane Fusion & Lipid Mixing Add_Fusogen->Fusion FRET_Decrease Decreased FRET Efficiency Fusion->FRET_Decrease Donor_Increase Increased Donor Fluorescence FRET_Decrease->Donor_Increase Acceptor_Decrease Decreased Acceptor Fluorescence FRET_Decrease->Acceptor_Decrease

Logical flow of a FRET-based membrane fusion assay.

Conclusion and Recommendations

While headgroup-labeled fluorescent lipids are valuable for certain applications, researchers must be acutely aware of their potential to introduce significant artifacts. The bulky fluorophore at the polar-apolar interface of the membrane can alter fundamental membrane properties and interfere with biological processes. For studies requiring minimal perturbation and a more faithful representation of native lipid behavior, acyl chain-labeled lipids are often a superior choice.

Recommendations for Researchers:

  • Critically Evaluate the Probe: Carefully consider the potential for the chosen fluorescent lipid to perturb the system under investigation.

  • Use the Lowest Possible Probe Concentration: To minimize artifacts, use the lowest concentration of labeled lipid that provides an adequate signal-to-noise ratio.

  • Employ Control Experiments: Whenever possible, compare the results obtained with a headgroup-labeled lipid to those from an acyl chain-labeled analog or an alternative labeling strategy.

  • Validate with Multiple Techniques: Corroborate findings from fluorescence microscopy with other biophysical techniques that do not rely on fluorescent probes.

By understanding the limitations of headgroup-labeled fluorescent lipids and making informed choices about their use, researchers can enhance the accuracy and reliability of their findings in the dynamic and complex field of membrane biology.

References

A Head-to-Head Comparison: 18:1 Liss Rhod PE Versus Acyl Chain-Labeled Probes for Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of membrane dynamics, the choice of fluorescent probe is paramount. This guide provides an objective comparison of the headgroup-labeled probe, 18:1 Lissamine Rhodamine B PE (18:1 Liss Rhod PE), with popular acyl chain-labeled alternatives, focusing on their performance in key applications such as membrane fusion and lipid trafficking. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal tool for their specific experimental needs.

Introduction to Fluorescent Lipid Probes

Fluorescently labeled lipids are indispensable tools for visualizing and quantifying the dynamic processes within biological membranes. These probes can be broadly categorized based on the position of the fluorescent dye: headgroup-labeled or acyl chain-labeled. This compound, with its fluorophore attached to the phosphoethanolamine headgroup, offers distinct advantages and disadvantages when compared to probes where the dye is attached to one of the fatty acid chains, such as those labeled with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY). The selection between these probes can significantly impact experimental outcomes, influencing factors like membrane perturbation, probe localization, and the interpretation of fluorescence signals.

Performance Comparison: Photophysical and Biophysical Properties

The ideal fluorescent lipid probe should exhibit high brightness and photostability while minimally perturbing the natural structure and function of the lipid bilayer. The following table summarizes key quantitative data for this compound and common acyl chain-labeled probes.

PropertyThis compoundAcyl Chain-Labeled (NBD-PE)Acyl Chain-Labeled (BODIPY-PC)
Labeling Position HeadgroupAcyl ChainAcyl Chain
Excitation Max (nm) ~560~463~500
Emission Max (nm) ~580~536~510-530
Extinction Coefficient (M⁻¹cm⁻¹) ~80,000~22,000[1]High (Varies with derivative)
Quantum Yield High[2]Environment-dependent[3]High, often near 1.0[]
Photostability High[2]ModerateExcellent[]
Environmental Sensitivity LowHigh (sensitive to solvent polarity)[3]Low[5]
Membrane Perturbation Potentially significant at the headgroup regionCan affect acyl chain packing and membrane fluidityCan alter local membrane structure depending on fluorophore size and position[6][7][8][9]

Key Applications and Experimental Considerations

The choice between headgroup- and acyl chain-labeled probes often depends on the specific biological question being addressed.

Membrane Fusion Assays

Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to monitor membrane fusion. In a typical lipid-mixing assay, a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Liss Rhod PE) are incorporated into the same vesicle population at a high concentration, leading to efficient FRET. Upon fusion with an unlabeled vesicle population, the probes are diluted, resulting in a decrease in FRET efficiency, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence.[10]

Considerations:

  • This compound as an Acceptor: Its high extinction coefficient and good spectral overlap with NBD make it an excellent FRET acceptor.[10]

  • Acyl Chain-Labeled Probes as Donors: NBD-PE is a common FRET donor. Its environmental sensitivity can provide additional information about changes in the membrane environment during fusion.

  • Probe Location: The location of the fluorophore can influence the interpretation of fusion events. Headgroup-labeled probes report on the mixing of the outer leaflet, while acyl chain-labeled probes can provide insights into the mixing of the hydrophobic core of the membrane.

Lipid Trafficking Studies

Visualizing the movement of lipids between different organelles is crucial for understanding cellular lipid homeostasis.

Considerations:

  • Minimizing Perturbation: Acyl chain-labeled probes, particularly those with smaller fluorophores, may mimic the behavior of natural lipids more closely than headgroup-labeled probes, which can introduce a bulky, charged group at the membrane interface.

  • Metabolic Labeling: Some acyl chain-labeled fatty acids can be incorporated into various lipid species by cellular machinery, allowing for the tracking of newly synthesized lipids.

  • Probe Internalization: The structure of the fluorescent lipid can affect its internalization pathway and ultimate subcellular localization.[11]

Experimental Protocols

FRET-Based Vesicle Fusion Assay

This protocol describes a bulk lipid-mixing assay to monitor the fusion of two vesicle populations.

Materials:

  • Donor-labeled vesicles (e.g., containing 1 mol% NBD-PE)

  • Acceptor-labeled vesicles (e.g., containing 1 mol% this compound)

  • Unlabeled vesicles

  • Fusion buffer (e.g., HEPES-buffered saline)

  • Fluorometer

Method:

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) by extrusion or sonication. Incorporate the fluorescent lipids into the lipid mixture before vesicle formation.

  • Assay Setup: In a cuvette, mix the donor- and acceptor-labeled vesicles with the unlabeled vesicles in the fusion buffer.

  • Initiate Fusion: Induce fusion using a fusogen (e.g., Ca²⁺ for vesicles containing anionic lipids, or specific proteins like SNAREs).

  • Data Acquisition: Monitor the fluorescence intensity of the donor (e.g., at 536 nm with excitation at 463 nm) and acceptor (e.g., at 580 nm with excitation at 560 nm) over time.

  • Data Analysis: Calculate the FRET efficiency or the percentage of fusion based on the changes in fluorescence intensity.

Single Vesicle Imaging of Lipid Trafficking

This protocol outlines a method for visualizing the movement of fluorescently labeled lipids in living cells.

Materials:

  • Fluorescently labeled lipid (e.g., this compound or a BODIPY-labeled lipid)

  • Cultured cells on glass-bottom dishes

  • Cell culture medium

  • Confocal or total internal reflection fluorescence (TIRF) microscope

Method:

  • Cell Labeling: Incubate the cells with a low concentration of the fluorescent lipid in serum-free medium for a short period (e.g., 5-15 minutes).

  • Wash: Gently wash the cells with fresh medium to remove unincorporated probe.

  • Imaging: Acquire time-lapse images of the cells using the appropriate filter sets for the chosen fluorophore.

  • Data Analysis: Track the movement of fluorescently labeled structures (e.g., vesicles, organelles) over time using image analysis software.

Visualizing Experimental Concepts

To further clarify the principles behind these applications, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

membrane_fusion_FRET FRET-based membrane fusion assay. cluster_pre_fusion Before Fusion cluster_post_fusion After Fusion Vesicle1 Labeled Vesicle FusedVesicle Fused Vesicle Vesicle1->FusedVesicle Fusion Donor D Acceptor A Donor->Acceptor FRET Vesicle2 Unlabeled Vesicle Vesicle2->FusedVesicle Donor_d D Acceptor_d A

Caption: FRET-based membrane fusion assay.

lipid_trafficking_workflow Experimental workflow for lipid trafficking. Start Start: Culture cells Label Label cells with fluorescent lipid probe Start->Label Wash Wash to remove unbound probe Label->Wash Image Time-lapse imaging (Confocal/TIRF) Wash->Image Analyze Image analysis: Track lipid movement Image->Analyze End End: Quantify trafficking Analyze->End

Caption: Experimental workflow for lipid trafficking.

Conclusion

The choice between this compound and acyl chain-labeled probes is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment. This compound is a robust and bright probe, particularly well-suited as a FRET acceptor in membrane fusion assays. Acyl chain-labeled probes, such as those with BODIPY or NBD, may offer a more faithful representation of native lipid behavior in trafficking studies due to the fluorophore's location within the hydrophobic core of the membrane. Researchers should carefully consider the potential for membrane perturbation, the photophysical properties of the dye, and the specific biological process under investigation to make an informed decision that will yield the most reliable and insightful data.

References

A Comparative Guide to the Quantum Yield of 18:1 Lissamine Rhodamine B PE and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of experimental data. Among the key performance indicators, the fluorescence quantum yield (Φ) stands out as a measure of the efficiency with which a molecule converts absorbed light into emitted light. A higher quantum yield translates to a brighter signal, which is paramount for sensitive applications. This guide provides an objective comparison of the quantum yield and other photophysical properties of 18:1 Lissamine Rhodamine B PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)) against other commonly used fluorescent lipid probes.

Quantitative Comparison of Fluorophore Properties

The following table summarizes the key photophysical properties of 18:1 Liss Rhod PE and other selected fluorescent lipid probes. It is important to note that quantum yields are highly dependent on the solvent and the local molecular environment. The data presented here is compiled from various sources and, where possible, values in ethanol (B145695) are provided for a more direct comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Environment
This compound 560[1][2]583[1][2]Not explicitly found for the lipid conjugateHigh[3]Chloroform/Methanol/Water[1]
Rhodamine B (parent dye)554576~106,0000.49 - 0.70[4][5]Ethanol
NBD-PE 463[6][7]536[6][7]22,000[6]~0.1[8]Methanol
Dansyl-PE ~330-340~520-530~4,300 (for Dansyl glycine)[9]0.07 (in water) - 0.66 (in dioxane) for Dansyl glycine[9]Varies with polarity
Texas Red-DHPE 582 - 595[10][11]601 - 615[10][11]~85,000 - 116,000[12][13]0.97 (in Ethanol), 0.93 (in PBS) for Texas Red[14]Methanol, DMSO[10][11]
Fluorescein (B123965) (parent dye)~490~515~70,000~0.93 (in 0.1 N NaOH)[15]Aqueous buffer

Experimental Protocols: Determining Fluorescence Quantum Yield

The quantum yield of a fluorophore is typically determined using one of two methods: the absolute method or the comparative (relative) method. The comparative method is more common due to its simpler experimental setup.

The Comparative Method

This method involves comparing the fluorescence intensity of the sample under investigation to a standard substance with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

G cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_spec Measure Absorbance Spectra (UV-Vis) prep_sample->abs_spec prep_standard Prepare Standard Dilutions prep_standard->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Logical Relationship of Key Photophysical Parameters

The brightness of a fluorophore is a function of both its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). The following diagram illustrates this relationship.

G Brightness Fluorophore Brightness Extinction Molar Extinction Coefficient (ε) Extinction->Brightness Light Absorption QY Quantum Yield (Φ) QY->Brightness Emission Efficiency

Caption: Relationship between key photophysical parameters determining brightness.

References

A Researcher's Guide to Assessing Membrane Disruption: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, accurately assessing membrane disruption is crucial for understanding a compound's mechanism of action and its potential cytotoxicity. This guide provides a comprehensive comparison of four widely used methods for evaluating membrane integrity: the 18:1 Liss Rhod PE lipid mixing assay, the calcein (B42510) leakage assay, the SYTOX™ Green nucleic acid staining assay, and the lactate (B86563) dehydrogenase (LDH) release assay. Each method offers distinct advantages and is suited for different experimental contexts.

At a Glance: Comparison of Membrane Disruption Assays

The following table summarizes the key characteristics of the four assays, providing a framework for selecting the most appropriate method for your research needs.

FeatureThis compound (Lipid Mixing Assay)Calcein Leakage AssaySYTOX™ Green AssayLactate Dehydrogenase (LDH) Assay
Principle Measures the intermixing of lipids between two membrane populations via Förster Resonance Energy Transfer (FRET) or self-quenching.Detects the release of a self-quenched fluorescent dye from liposomes or cells upon membrane permeabilization.Relies on a high-affinity nucleic acid stain that is impermeant to live cells but fluoresces brightly upon entering cells with compromised membranes and binding to nucleic acids.Quantifies the release of a stable cytosolic enzyme into the cell culture supernatant following loss of membrane integrity.
Primary Target Lipid bilayer fusion and disruption.Membrane pores or defects large enough for calcein (MW ~623 Da) to pass through.Compromised plasma membranes that allow entry of the SYTOX Green dye.Cell lysis leading to the release of LDH (MW ~140 kDa).
Sample Type Liposomes (SUVs, LUVs, GUVs), reconstituted proteoliposomes.Liposomes, cells.Eukaryotic cells, bacteria, yeast.Eukaryotic cells in culture.
Signal Output Change in fluorescence intensity (FRET decrease/increase or dequenching).Increase in fluorescence intensity.Increase in green fluorescence.Colorimetric or fluorometric signal proportional to LDH activity.
Assay Format Microplate reader, fluorometer, fluorescence microscopy.Microplate reader, fluorometer.Flow cytometry, fluorescence microscopy, microplate reader.Microplate reader (spectrophotometer).
Key Advantages Directly measures lipid mixing, providing insights into the fusion/disruption process itself. High sensitivity.Well-established, sensitive, and can be used with artificial membranes of defined lipid composition.High signal-to-noise ratio (>500-fold fluorescence enhancement upon binding nucleic acids). Suitable for high-throughput screening and real-time analysis.Simple, inexpensive, and widely used for cytotoxicity screening. Measures a well-established marker of cell death.
Limitations Indirect measure of content leakage. Can be sensitive to aggregation artifacts. Bulky headgroup labels may hinder fusion.Leakage is not specific to fusion and can result from any membrane permeabilization. Requires preparation of dye-loaded vesicles.Signal is dependent on the presence of nucleic acids. May underestimate cell death in cases of extensive DNA degradation.Indirect measure of membrane integrity. Released LDH can be unstable in the medium. Not suitable for all cell types or for real-time single-cell analysis.

Visualizing the Mechanisms

To further elucidate the principles behind each assay, the following diagrams illustrate their respective workflows and signaling pathways.

G Mechanism of this compound Lipid Mixing Assay (FRET) cluster_0 Initial State cluster_1 Membrane Disruption/Fusion LabeledVesicle Labeled Vesicle NBD-PE (Donor) This compound (Acceptor) LabeledVesicle:f1->LabeledVesicle:f2 Emission Acceptor Emission (585 nm) LabeledVesicle:f2->Emission FusedVesicle Fused Vesicle NBD-PE This compound LabeledVesicle->FusedVesicle Fusion Event UnlabeledVesicle Unlabeled Vesicle UnlabeledVesicle->FusedVesicle Excitation Excitation (470 nm) Excitation->LabeledVesicle:f1 Emission2 Donor Emission (535 nm) FusedVesicle:f1->Emission2 Excitation2 Excitation (470 nm) Excitation2->FusedVesicle:f1 FRET_Reduced FRET is reduced due to increased distance between probes.

Mechanism of the this compound lipid mixing assay.

G Calcein Leakage Assay Workflow IntactVesicle Intact Vesicle Calcein (self-quenched) Low Fluorescence DisruptedVesicle Disrupted Vesicle Released Calcein High Fluorescence IntactVesicle->DisruptedVesicle Addition of Agent DisruptingAgent Membrane Disrupting Agent DisruptingAgent->DisruptedVesicle Measurement Measure Fluorescence (Excitation: 490 nm, Emission: 520 nm) DisruptedVesicle->Measurement

Workflow of the calcein leakage assay.

G SYTOX Green Assay for Membrane Integrity cluster_0 Live Cell cluster_1 Dead Cell LiveCell Intact Membrane SYTOX_Out SYTOX Green (Non-fluorescent) LiveCell->SYTOX_Out Impermeable DeadCell Compromised Membrane LiveCell->DeadCell Membrane Damage SYTOX_In SYTOX Green Enters DeadCell->SYTOX_In Nucleus Binds to Nucleic Acids (Bright Green Fluorescence) SYTOX_In->Nucleus G Lactate Dehydrogenase (LDH) Release Assay HealthyCell Healthy Cell Intact Membrane LDH (cytosolic) DamagedCell Damaged Cell Compromised Membrane LDH Released HealthyCell->DamagedCell Cell Lysis Supernatant Collect Supernatant DamagedCell->Supernatant Release into medium AssayReaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH Supernatant->AssayReaction ColorimetricDetection NADH reduces Tetrazolium Salt to Formazan (colored product) AssayReaction->ColorimetricDetection Measurement Measure Absorbance (490 nm) ColorimetricDetection->Measurement

Safety Operating Guide

Navigating the Disposal of 18:1 Liss Rhod PE: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 18:1 Lissamine Rhodamine B PE (18:1 Liss Rhod PE), a fluorescently labeled lipid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to conflicting safety classifications across supplier Safety Data Sheets (SDS), a conservative approach, treating the compound as hazardous waste, is strongly recommended to ensure the highest safety standards and regulatory compliance.

Understanding the Hazard Profile

Conflicting information exists regarding the hazard classification of this compound. While some suppliers classify it as a non-hazardous substance, others highlight significant hazards associated with the rhodamine B component, including potential acute toxicity if inhaled or ingested, and chronic aquatic toxicity. Given this discrepancy, and the known hazardous properties of rhodamine B dyes, it is prudent to handle and dispose of this compound as a hazardous chemical waste.

Quantitative Data Summary

ParameterValue/InformationSource/Citation
Hazard Classification Varies; recommended to treat as hazardous.General laboratory safety best practices
Primary Hazards Potential for acute toxicity (inhalation, oral), aquatic toxicity.General information on Rhodamine B
RCRA Waste Code Not specifically listed; may fall under D002 (corrosive) if pH is high/low or toxicity characteristic.[1]
Occupational Exposure Limits No specific limits established for this compound.
pH Stability for Disposal Degradation of rhodamine B is pH-dependent; often more effective in acidic conditions for specific treatments.[2]
Aqueous Solubility Rhodamine B is highly water-soluble.[3]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This process is visualized in the workflow diagram below.

Step 1: Waste Collection and Segregation
  • Dedicated Waste Container: All waste containing this compound, including stock solutions, diluted working solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected in a dedicated, clearly labeled, and chemically compatible waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents used.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Storage of Chemical Waste
  • Secure Storage: The waste container must be kept securely sealed when not in use to prevent spills and evaporation.

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.

Step 3: Professional Disposal
  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do Not Drain Dispose: Due to the aquatic toxicity of the rhodamine B component, do not dispose of this compound waste down the drain.

  • Do Not Dispose in General Trash: Solid waste contaminated with this compound should not be disposed of in the regular trash.

Experimental Protocols for Decontamination (for Labware)

For reusable labware contaminated with this compound, a thorough decontamination process is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol, methanol) to remove the majority of the fluorescent lipid. Collect this rinseate as hazardous waste.

  • Detergent Wash: Wash the labware with a laboratory-grade detergent and warm water.

  • Thorough Rinsing: Rinse the labware multiple times with deionized water.

  • Verification: Before reusing, inspect the labware under a fluorescent lamp to ensure no residual fluorescence is detectable.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

This compound Disposal Decision Workflow start Waste Generated (this compound) is_hazardous Assume Hazardous (Precautionary Principle) start->is_hazardous collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Pickup by Licensed Disposal Company store_waste->professional_disposal end Proper Disposal professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

This compound Waste Management Overview cluster_lab Laboratory Procedures cluster_disposal Disposal Pathway waste_generation Generation of This compound Waste waste_collection Segregated Collection (Labeled Container) waste_generation->waste_collection waste_storage Secure Storage (Satellite Accumulation Area) waste_collection->waste_storage ehs_pickup EHS/Licensed Vendor Waste Pickup waste_storage->ehs_pickup final_disposal Final Treatment & Disposal Facility ehs_pickup->final_disposal

Caption: Overview of the waste management process for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 18:1 Liss Rhod PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 18:1 Liss Rhod PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)). The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, accurate experimental application, and proper disposal of this fluorescently labeled lipid.

I. Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical when handling this compound, from initial preparation to final disposal. While some safety data sheets (SDS) may classify this substance as non-hazardous, others indicate potential risks including acute toxicity if inhaled, skin and eye irritation, and suspected carcinogenicity[1]. Therefore, a cautious and thorough approach to safety is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Stage of Handling Recommended PPE Rationale
Preparation - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Lab coat- Fume hoodProtects against skin and eye contact with the concentrated powder or solution. A fume hood is crucial to prevent inhalation of any aerosols or dust.
Use (e.g., in experiments) - Nitrile gloves- Safety glasses- Lab coatMaintains protection against splashes and accidental skin contact during experimental procedures.
Disposal - Nitrile gloves- Safety glasses- Lab coatProtects against contact with contaminated waste materials.

Note: Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product you are using.

II. Operational Plan: Preparation of this compound Solution

This step-by-step plan outlines the safe procedure for preparing a solution of this compound. This lipid is light-sensitive and hygroscopic, requiring careful handling to maintain its integrity[2].

Step 1: Gather Materials

  • This compound (powder or in chloroform)

  • Appropriate solvent (e.g., chloroform (B151607), ethanol, DMSO)[2]

  • Glass vials with Teflon-lined caps[3]

  • Glass or stainless steel syringes or pipettes[3]

  • Vortex mixer

  • Fume hood

Step 2: Don Appropriate PPE

  • Put on a lab coat, safety glasses, and nitrile gloves.

Step 3: Prepare the Solution in a Fume Hood

  • If starting from a powder, allow the vial to equilibrate to room temperature before opening to prevent condensation[3].

  • Weigh the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of solvent to the vial.

  • Cap the vial tightly and vortex until the lipid is completely dissolved.

  • If the product is supplied in chloroform, it may be ready to use or require further dilution.

Step 4: Storage

  • Store the resulting solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C for long-term storage or as recommended by the supplier[2][3][4]. For very short-term storage (1 month), -20°C is also suitable, while -80°C is recommended for up to 6 months in solvent[4][5].

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Step 1: Segregate Waste

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of contaminated items such as pipette tips, gloves, and empty vials in a designated solid hazardous waste container.

Step 2: Consult Institutional Guidelines

  • Follow your institution's specific procedures for the disposal of chemical and hazardous waste. Do not pour solutions down the drain[1].

Step 3: Decontamination

  • Decontaminate work surfaces and equipment by wiping them with a suitable solvent (e.g., 70% ethanol) after use.

IV. Experimental Protocol: Preparation of Labeled Liposomes

This protocol provides a detailed methodology for a common application of this compound: the preparation of fluorescently labeled liposomes for microscopy.

1. Materials

  • Primary lipid (e.g., DOPC) in chloroform

  • This compound in chloroform (stock solution from Section II)

  • Glass round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas

2. Procedure

  • In a glass round-bottom flask, combine the desired amount of the primary lipid and this compound stock solutions. A common molar ratio is 99:1 (primary lipid:fluorescent lipid).

  • Under a gentle stream of nitrogen or argon, evaporate the chloroform in a fume hood to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum using a rotary evaporator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the desired volume of hydration buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome (B1194612) suspension through a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) to create uniformly sized liposomes.

  • The resulting fluorescently labeled liposomes are now ready for use in downstream applications such as fluorescence microscopy.

V. Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal start Receive Product sds Review SDS start->sds ppe_prep Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) sds->ppe_prep fume_hood Work in Fume Hood ppe_prep->fume_hood prepare_solution Prepare Stock Solution fume_hood->prepare_solution store Store at -20°C to -80°C prepare_solution->store ppe_use Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves store->ppe_use experiment Perform Experiment (e.g., Liposome Prep) ppe_use->experiment ppe_disposal Wear Appropriate PPE experiment->ppe_disposal segregate_waste Segregate Liquid & Solid Hazardous Waste ppe_disposal->segregate_waste dispose Dispose According to Institutional Guidelines segregate_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.